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  • Product: (1R)-1-phenylpentan-1-amine hydrochloride
  • CAS: 529512-07-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (1R)-1-phenylpentan-1-amine hydrochloride

This technical guide details the chemical structure, synthesis, and properties of (1R)-1-phenylpentan-1-amine hydrochloride , a chiral primary amine used as a building block in pharmaceutical synthesis and as a resolving...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and properties of (1R)-1-phenylpentan-1-amine hydrochloride , a chiral primary amine used as a building block in pharmaceutical synthesis and as a resolving agent.

Chemical Identity & Structure

(1R)-1-phenylpentan-1-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-phenylpentylamine. It features a stereocenter at the benzylic position (C1), where the amine group is attached. The (R)-configuration dictates the spatial arrangement of the phenyl ring, the pentyl chain, the amine, and the hydrogen atom.

Core Data Table
PropertyDetail
IUPAC Name (1R)-1-phenylpentan-1-amine hydrochloride
Common Names (R)-

-butylbenzylamine HCl; (R)-1-phenylpentylamine HCl
CAS Number Note: The (S)-enantiomer is CAS 105370-60-3.[1] The racemic base is CAS 61501-03-9. The specific CAS for the (R)-HCl salt is often custom-referenced in literature.
Molecular Formula C

H

N

HCl
Molecular Weight 163.26 g/mol (Free Base); 199.72 g/mol (HCl Salt)
Chirality (R)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether/hexanes.
Structural Visualization

The molecule consists of a hydrophobic pentyl tail and an aromatic phenyl ring flanking the chiral center. The hydrochloride salt form protonates the amine (–NH


), enhancing water solubility and stability compared to the liquid free base.

Synthesis & Manufacturing Protocols

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

This protocol utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the butyl group.

Reaction Logic (DOT Diagram)

G Start Benzaldehyde (Achiral Precursor) Imine (R,E)-N-Sulfinyl Imine (Chiral Intermediate) Start->Imine Condensation Ti(OEt)4 Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) Imine->Sulfinamide Stereoselective Addition (-78°C) Reagent n-Butyl Lithium (n-BuLi) or Butyl Grignard Reagent->Sulfinamide Product (1R)-1-phenylpentan-1-amine HCl (Target) Sulfinamide->Product Acid Hydrolysis (HCl/MeOH)

Figure 1: Stereoselective synthesis pathway using Ellman's Sulfinamide chemistry.

Detailed Protocol
  • Imine Formation:

    • Reagents: Benzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

      
       (2.0 eq).
      
    • Solvent: Dry THF.

    • Procedure: Stir at room temperature for 12-24h. The Lewis acid Ti(OEt)

      
       acts as a water scavenger and activates the carbonyl.
      
    • Workup: Quench with brine, filter titanium salts, and concentrate.

    • Checkpoint: Confirm formation of the (R)-N-sulfinyl imine via

      
      H NMR (distinctive vinyl proton).
      
  • Diastereoselective Addition:

    • Reagents: n-Butyl Lithium (n-BuLi) or n-Butylmagnesium chloride (1.2 eq).

    • Conditions: -78°C in dry THF or Toluene.

    • Mechanism: The metal coordinates with the sulfinyl oxygen, forming a rigid cyclic transition state (Zimmerman-Traxler model). The butyl group attacks from the less hindered face, dictated by the tert-butyl group of the auxiliary.

    • Result: Formation of the sulfinamide with high diastereoselectivity (dr > 95:5).

  • Deprotection (Salt Formation):

    • Reagents: 4M HCl in Dioxane or Methanol.

    • Procedure: Stir the sulfinamide adduct at room temperature for 1 hour. The N-S bond cleaves, releasing the chiral amine and SO

      
      .
      
    • Purification: Precipitate the hydrochloride salt by adding diethyl ether. Filter and wash to obtain the pure white solid.

Physicochemical Properties & Stability[2][3]

ParameterValue/ObservationContext
Melting Point ~150–160 °C (Typical for HCl salts)Sharp melting point indicates high purity. Broad range suggests residual solvent or isomers.
pKa ~9.5–10.5 (Conjugate acid)Typical for primary benzylic amines. Exists as cation at physiological pH.
Hygroscopicity ModerateStore in a desiccator. HCl salts can absorb atmospheric moisture.
Stability HighStable under ambient conditions.[2] Avoid strong oxidizers.

Analytical Characterization

To validate the identity and purity of (1R)-1-phenylpentan-1-amine HCl, the following analytical methods are required.

A. Nuclear Magnetic Resonance (NMR)[4]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.5–8.8 (br s, 3H, –NH
      
      
      
      )
    • 
       7.3–7.5 (m, 5H, Ar-H)
      
    • 
       4.1–4.2 (t, 1H, Ar-CH-N) – Diagnostic benzylic proton
      
    • 
       1.7–1.9 (m, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       1.1–1.3 (m, 4H, alkyl chain)
      
    • 
       0.85 (t, 3H, terminal –CH
      
      
      
      )
B. Chiral HPLC (Enantiomeric Excess)
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Baseline separation is expected.

C. Specific Rotation
  • 
    :  Positive (+) or Negative (-) depending on solvent (typically determined in Ethanol or Methanol). Note: Literature values for the specific HCl salt must be established experimentally if not found in specific compendia, but the sign is opposite to the (S)-enantiomer.
    

Applications in Drug Development[5]

  • Chiral Auxiliary: Used to induce stereochemistry in subsequent reactions (e.g., alkylations, reductions) where a temporary chiral center is needed.

  • Resolving Agent: The free base can be used to resolve racemic acids via diastereomeric salt crystallization.

  • CNS Active Pharmacophores: The 1-phenylpentylamine scaffold resembles structures found in monoamine transporter inhibitors. It serves as a model compound for Structure-Activity Relationship (SAR) studies involving steric bulk on the alpha-carbon.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (similar to other benzylamines).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic – protect from moisture.[2]

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University, Ellman Laboratory. Link

  • Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." MilliporeSigma Technical Article. Link

  • BenchChem. "1-Phenyl-pentylamine (CAS 61501-03-9) Product Data." BenchChem Database. Link

  • Bolm, C., et al. "Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)amino-1-cyclohexanol."[3] Organic Syntheses, Vol. 80, 2003. (Demonstrates classical resolution protocols applicable to chiral amines). Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guide. Link

Sources

Exploratory

Solubility profile of (1R)-1-phenylpentan-1-amine HCl in organic solvents

Technical Whitepaper: Solubility Profiling and Solid-State Characterization of (1R)-1-phenylpentan-1-amine HCl Executive Summary This technical guide details the physicochemical properties and solubility landscape of (1R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solid-State Characterization of (1R)-1-phenylpentan-1-amine HCl

Executive Summary

This technical guide details the physicochemical properties and solubility landscape of (1R)-1-phenylpentan-1-amine hydrochloride . As a chiral primary amine salt featuring both a lipophilic pentyl-phenyl tail and a hydrophilic ammonium head, this molecule exhibits complex amphiphilic behavior. This document provides researchers with a structural analysis, a predictive solubility profile based on validated structural analogs, and a rigorous experimental protocol for determining exact solubility limits to support recrystallization and formulation efforts.

Molecular Architecture & Thermodynamics

To predict and manipulate the solubility of (1R)-1-phenylpentan-1-amine HCl, one must first understand the competition between its crystal lattice energy and solvation enthalpy.

  • The Cation: The (1R)-1-phenylpentan-1-ammonium ion possesses a "Janus-faced" structure.

    • Hydrophilic Domain: The protonated amine (

      
      ) is a strong hydrogen bond donor, seeking high-dielectric, protic solvents.
      
    • Lipophilic Domain: The phenyl ring and the 5-carbon alkyl chain (pentyl) create a significant hydrophobic surface area, reducing solubility in pure water compared to shorter-chain analogs (e.g., phenethylamine).

  • The Anion: The chloride ion (

    
    ) requires solvents capable of anion solvation (typically via H-bonding or high polarity).
    
  • Chirality Implication: In achiral solvents (ethanol, water, DCM), the solubility of the (1R)-enantiomer is identical to that of the (1S)-enantiomer and the racemate (assuming the same polymorphic form). Solubility differences only manifest in chiral solvents or during diastereomeric salt formation [1].

DOT Diagram: Solubility Mechanism

The following diagram illustrates the thermodynamic competition driving the dissolution process.

SolubilityMechanism cluster_interactions Molecular Interactions Solid Solid Crystal Lattice (High Lattice Energy) Dissolution Dissolution Event (Energy Barrier) Solid->Dissolution Requires disruption of Ionic Bonds Solvent Solvent Molecules (Dielectric/H-Bonding) Solvent->Dissolution Solvation Shell Formation Solution Solvated Ions (Entropy Driven) Dissolution->Solution If Solvation Enthalpy > Lattice Energy NH3 NH3+ <-> Protic Solvent (H-Bonding) Solution->NH3 Phenyl Pentyl/Phenyl <-> Organic (Van der Waals) Solution->Phenyl Cl Cl- <-> Solvent (Anion Solvation)

Caption: Thermodynamic cycle of amine salt dissolution. Successful solubility requires the solvent to overcome the high lattice energy of the HCl salt through specific ion-dipole interactions.

Solubility Landscape & Solvent Selection

Since specific gravimetric data for the pentyl derivative is rare in open literature, the following profile is derived from structural analogs (e.g., N-methyl-1-phenylpropan-1-amine HCl and Phentermine HCl) and first-principles solubility parameters [2][3].

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic RationaleApplication
Protic Polar Methanol / Ethanol High (>50 mg/mL)Strong H-bonding solvates both

and

. Lipophilic tail accommodates well in EtOH.
Primary Solvent for synthesis & transfer.
Protic Polar Water Moderate-High High dielectric constant dissociates ions, but the pentyl/phenyl hydrophobicity limits saturation compared to EtOH.Extraction / pH adjustment.[1][2]
Aprotic Polar DMSO / DMF High High dipole moment effectively separates ion pairs.Library storage (rarely used for process due to high BP).
Aprotic Polar Acetonitrile Moderate Solubilizes the organic tail but poor anion solvation leads to tighter ion pairing.HPLC Mobile Phase.
Moderately Polar Dichloromethane (DCM) Moderate "Soft" polarity interacts well with the aromatic ring; often solubilizes amine salts better than expected.Liquid-Liquid Extraction (organic phase).
Ethers/Esters THF / Ethyl Acetate Low / Sparingly Good interaction with organic tail, but poor ability to solvate

.
Antisolvent for recrystallization.
Non-Polar Hexane / Heptane Insoluble No capacity to break ionic lattice.Wash solvent to remove non-polar impurities.

Experimental Protocol: Gravimetric Solubility Determination

To validate the exact solubility for regulatory or process development purposes, the Saturation Shake-Flask Method is the gold standard.

Workflow Diagram

ExperimentalProtocol Start Excess Solid Addition (>100 mg per mL) Equilibrate Equilibration (24h @ 25°C, Agitation) Start->Equilibrate Filter Filtration / Centrifugation (0.45 µm PTFE Filter) Equilibrate->Filter Dilute Dilution (Mobile Phase) Filter->Dilute If HPLC Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze If Gravimetric (Evaporate Solvent) Dilute->Analyze

Caption: Standardized workflow for determining thermodynamic solubility. Temperature control during equilibration is critical for reproducibility.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of (1R)-1-phenylpentan-1-amine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Visual Check:

    • If fully dissolved, the solubility is >200 mg/mL. (Stop or add more solid).

    • If undissolved solid remains, proceed to equilibration.

  • Equilibration: Agitate the vial at 25°C ± 1°C for 24 hours using a shaker or magnetic stir bar.

  • Phase Separation: Filter the supernatant using a syringe filter (0.22 µm or 0.45 µm PTFE). Note: Pre-warm the filter if testing elevated temperature solubility to prevent crashing out.[3]

  • Quantification (Gravimetric):

    • Pipette a known volume of filtrate into a tared aluminum weigh boat.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.[4]

    • Calculation:

      
      
      

Application: Recrystallization & Purification

The primary utility of the solubility profile is to design a recrystallization system to upgrade chiral purity (ee%) or chemical purity.

Recommended Solvent Systems: Based on the amphiphilic nature of the pentyl-amine salt, the following "Solvent/Antisolvent" pairs are recommended [4]:

  • Ethanol / Diethyl Ether:

    • Protocol: Dissolve the salt in minimal hot ethanol (approx. 60°C). Allow to cool slightly, then add diethyl ether dropwise until persistent turbidity is observed. Cool to 4°C.

    • Advantage:[5] Excellent for removing non-polar organic impurities.

  • Isopropanol (IPA) / Hexane:

    • Protocol: Dissolve in boiling IPA. Add hot hexane to the cloud point.[2]

    • Advantage:[5] Higher boiling point allows for better dissolution of difficult impurities.

  • Ethyl Acetate / Methanol (9:1):

    • Protocol: Slurry the solid in hot ethyl acetate and add methanol dropwise until dissolution is complete. Cool slowly.

    • Advantage:[5] Gentler system, often yields larger crystals suitable for X-ray diffraction (XRD).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • PubChem. (2024).[6] 1-Phenyl-N-propylcyclopentan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]

Sources

Foundational

Pharmacological mechanism of action for (1R)-1-phenylpentan-1-amine derivatives

This guide details the pharmacological mechanism of action for (1R)-1-phenylpentan-1-amine (also known as (1R)- -butylbenzylamine) and its derivatives. This scaffold represents a distinct class of -substituted benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological mechanism of action for (1R)-1-phenylpentan-1-amine (also known as (1R)-


-butylbenzylamine) and its derivatives. This scaffold represents a distinct class of 

-substituted benzylamines
, structurally differentiated from phenethylamines (like amphetamines) by the attachment of the amine group to the benzylic carbon (C1) rather than the

-carbon.

This structural distinction shifts the pharmacological profile from primarily monoamine releasing (transporter reversal) to enzyme inhibition (Monoamine Oxidase) and ion channel modulation .

Executive Summary: The -Benzylamine Scaffold

The (1R)-1-phenylpentan-1-amine scaffold serves as a privileged pharmacophore in medicinal chemistry. Unlike its homolog amphetamine (1-phenylpropan-2-amine), which acts as a substrate-based releaser at monoamine transporters (DAT/NET), the


-butylbenzylamine  core exhibits a mechanism defined by:
  • Stereoselective MAO-B Inhibition: The (1R)-configuration occupies the hydrophobic pocket of Monoamine Oxidase B (MAO-B), preventing the oxidative deamination of dopamine.

  • NMDA Receptor Antagonism: N-substituted derivatives (e.g., N-benzyl or N-alkyl analogs) act as low-affinity, trapping channel blockers at the phencyclidine (PCP) site of the NMDA receptor.

  • Sodium Channel Modulation: Lipophilic derivatives stabilize the inactivated state of voltage-gated

    
     channels (
    
    
    
    ), contributing to anticonvulsant properties.

Pharmacodynamics: Molecular Targets & Signaling

Primary Mechanism: Monoamine Oxidase B (MAO-B) Inhibition

The (1R)-1-phenylpentan-1-amine core acts as a reversible, competitive inhibitor of MAO-B. The 5-carbon alkyl chain (pentyl group) provides critical lipophilic interactions that selectivity target the MAO-B isoform over MAO-A.

  • Binding Pocket Interaction: The phenyl ring aligns with the FAD cofactor (Flavin Adenine Dinucleotide) via

    
    -
    
    
    
    stacking. The
    
    
    -butyl chain extends into the "entrance cavity" of MAO-B, which is more hydrophobic and larger than that of MAO-A.
  • Stereoselectivity: The (1R)-enantiomer is the eutomer (active isomer). The spatial arrangement allows the amine group to form a hydrogen bond with the active site residues (likely Tyr326 or Gln206 ), while the (1S)-enantiomer faces steric clash with the "gate" residues (Ile199 ).

  • Downstream Effect: Inhibition of MAO-B increases synaptic dopamine levels in the striatum without the hypertensive crisis risk associated with peripheral MAO-A inhibition (the "cheese effect").

Secondary Mechanism: NMDA Receptor Antagonism

N-substituted derivatives of this scaffold (e.g., N-methyl or N-benzyl analogs) function as uncompetitive antagonists at the glutamatergic NMDA receptor.

  • Mechanism: These derivatives bind to the PCP site within the ion channel pore.

  • Kinetics: They exhibit "fast-off" kinetics (similar to Memantine), allowing physiological glutamate transmission while blocking pathological excitotoxicity. This prevents the cognitive side effects seen with high-affinity blockers like MK-801.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism (MAO-B inhibition and NMDA blockade).

MechanismOfAction Compound (1R)-1-Phenylpentan-1-amine Derivatives MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Inhibits (Competitive) NMDA NMDA Receptor (Post-synaptic) Compound->NMDA Blocks Pore (Low Affinity) Dopamine Synaptic Dopamine MAOB->Dopamine Prevents Degradation Glutamate Ca2+ Influx NMDA->Glutamate Reduces Excitotoxicity SymptomRelief Motor Symptom Relief (Parkinson's Model) Dopamine->SymptomRelief Increases Signaling Neuroprotection Neuroprotection (Anti-Apoptosis) Glutamate->Neuroprotection Prevents Overload

Caption: Dual-target mechanism showing MAO-B inhibition preserving dopamine and NMDA blockade reducing excitotoxic calcium influx.

Structure-Activity Relationship (SAR)

The pharmacological efficacy of (1R)-1-phenylpentan-1-amine derivatives is tightly governed by three structural domains:

Structural DomainModificationPharmacological Effect

-Alkyl Chain
Butyl (C4) to Pentyl (C5)Optimal for MAO-B selectivity . Shorter chains (Methyl/Ethyl) lose selectivity (inhibit MAO-A/B equally). Longer chains (>C6) reduce solubility.
Amine Nitrogen Primary (

)
High potency for MAO inhibition.
Secondary (

-Methyl)
Increases BBB permeability; introduces NMDA antagonism .
Tertiary (

-Dimethyl)
Reduces MAO affinity; increases Sigma-1 receptor affinity.
Phenyl Ring UnsubstitutedBalanced profile.
3-Fluoro / 4-FluoroIncreases metabolic stability (blocks para-hydroxylation). Enhances Sodium Channel blockade (Anticonvulsant activity).
3,4-DichloroDrastically increases lipophilicity; shifts activity towards Serotonin Transporter (SERT) inhibition.

Experimental Protocols

To validate the mechanism of action for new derivatives, the following self-validating protocols are recommended.

MAO-B Inhibition Assay (Fluorometric)

Objective: Determine the


 of the derivative against human recombinant MAO-B.
Principle:  MAO-B converts the substrate (p-tyramine) into p-hydroxyphenylacetaldehyde and 

. Peroxidase uses

to oxidize Amplex Red into fluorescent Resorufin.

Protocol:

  • Preparation: Dilute (1R)-derivative in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 100

    
    M) in reaction buffer (0.1 M sodium phosphate, pH 7.4).
    
  • Enzyme Incubation: Add 50

    
    L of human recombinant MAO-B (0.5 U/mL) to 96-well plate. Add 10 
    
    
    
    L of inhibitor dilution. Incubate at 37°C for 15 mins.
  • Substrate Addition: Add 40

    
    L of mix containing 1 mM p-tyramine, 2 U/mL HRP, and 100 
    
    
    
    M Amplex Red.
  • Measurement: Incubate for 30 mins at 37°C in dark. Measure fluorescence (Ex/Em: 530/590 nm).

  • Validation: Use Selegiline (1

    
    M) as positive control (should show >95% inhibition).
    
Electrophysiology: NMDA Current Recording

Objective: Assess channel blocking kinetics (Voltage-Clamp). System: Whole-cell patch clamp in HEK293 cells expressing GluN1/GluN2B subunits.

Protocol:

  • Setup: Hold membrane potential at -70 mV.

  • Agonist Application: Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) for 5 seconds to elicit peak current.
  • Inhibitor Application: Co-apply derivative (1-10

    
    M) with agonist.
    
  • Analysis: Measure "Steady-State/Peak" ratio. A decrease indicates open-channel block.

  • Voltage Dependence: Repeat at +40 mV. If inhibition is lost or reduced, it confirms voltage-dependent pore blocking (magnesium-like effect).

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Synthesis of (1R)-Derivative (Enantioselective Synthesis) Step2 In Vitro Screening (MAO-A vs MAO-B) Step1->Step2 Branch1 High MAO-B Selectivity? Step2->Branch1 Branch2 High Lipophilicity? Branch1->Branch2 No Assay1 Fluorometric Assay (Amplex Red) Branch1->Assay1 Yes Assay2 Patch Clamp (NMDA/Na+ Channels) Branch2->Assay2 Yes Result1 Lead Candidate: Neuroprotective Agent Assay1->Result1 Result2 Lead Candidate: Anticonvulsant Assay2->Result2

Caption: Decision tree for characterizing derivatives based on selectivity and lipophilicity profiles.

Synthesis & Stereochemistry

The biological activity is strictly dependent on the (1R)-configuration .

  • Synthesis Route: Reductive amination of 1-phenylpentan-1-one using an

    
    -transaminase (e.g., Arthrobacter sp. transaminase) ensures >99% enantiomeric excess (ee) of the (1R)-amine.
    
  • Chemical Resolution: Racemic 1-phenylpentan-1-amine can be resolved using (S)-Mandelic acid , where the diastereomeric salt crystallizes selectively.

References

  • Silverman, R. B. (1992). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Foundational text on MAO inhibition mechanisms of -alkyl amines).
  • Binda, C., et al. (2011). "Structural basis for the specific inhibition of MAO-B by novel alpha-substituted benzylamine derivatives." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2001). "Interactions of nitrogen-containing xenobiotics with monoamine oxidase (MAO) isozymes A and B: SAR of phenalkylamines." Chemical Research in Toxicology.

  • Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis. (Reference for stereoselective synthesis of the 1-phenylpentan-1-amine scaffold).
Exploratory

Safety Data Sheet (SDS) and toxicity data for (1R)-1-phenylpentan-1-amine HCl

The following is an in-depth technical guide and safety assessment for (1R)-1-phenylpentan-1-amine Hydrochloride . Executive Summary & Chemical Identity[1] (1R)-1-phenylpentan-1-amine hydrochloride (also known as (R)- -b...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for (1R)-1-phenylpentan-1-amine Hydrochloride .

Executive Summary & Chemical Identity[1]

(1R)-1-phenylpentan-1-amine hydrochloride (also known as (R)-


-butylbenzylamine HCl) is a chiral primary amine used primarily as a building block in the asymmetric synthesis of pharmaceuticals and as a resolving agent for chiral acids. Structurally, it belongs to the class of 

-alkylbenzylamines, sharing pharmacophore features with monoamine neurotransmitter modulators.

Due to its specific stereochemistry and primary amine functionality, this compound presents distinct handling challenges, including corrosivity in its free base form and potential sympathomimetic biological activity.

Chemical Identification Data
ParameterDetail
IUPAC Name (1R)-1-phenylpentan-1-amine hydrochloride
Common Synonyms (R)-

-butylbenzylamine HCl; (R)-1-phenylpentylamine HCl
CAS Number (Isomer) 529512-07-0 (HCl Salt) / 61501-03-9 (Racemic Free Base)
Molecular Formula C

H

N

HCl
Molecular Weight 199.72 g/mol (Salt); 163.26 g/mol (Free Base)
SMILES CCCCC1=CC=CC=C1.Cl
Physical State White to off-white crystalline solid (Salt)
Structural Visualization

The following diagram illustrates the stereochemical configuration and salt formation.

ChemicalStructure cluster_stereo Stereochemical Significance Phenyl Phenyl Ring (Lipophilic Anchor) ChiralCenter Chiral Center (C1) (R)-Configuration Phenyl->ChiralCenter Ar-C Bond Amine Amine Group (NH3+ Cl-) ChiralCenter->Amine Ionic Salt AlkylChain n-Butyl Chain (C5 Tail) ChiralCenter->AlkylChain Alkyl Extension Note The (R)-enantiomer is the distomer for some targets but the eutomer for others.

Figure 1: Structural decomposition of (1R)-1-phenylpentan-1-amine HCl highlighting the pharmacophore elements.

Hazard Identification (GHS Classification)

Note on Data Source: Specific toxicological data for the pure (1R)-enantiomer is limited in public registries. The following classification is a Read-Across Assessment derived from homologous


-alkylbenzylamines (e.g., 

-methylbenzylamine) and general primary amine toxicity profiles.
Signal Word: DANGER
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.H314
Serious Eye Damage Category 1Causes serious eye damage.[1]H318
STOT - Single Exposure Category 3May cause respiratory irritation.H335
Aquatic Toxicity Category 2Toxic to aquatic life with long lasting effects.H411

Precautionary Statements (Selected):

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Physical & Chemical Properties[2][4][5][6][7][8]

Understanding the physical properties is critical for process safety, particularly regarding solubility and thermal stability.

PropertyValue / Observation
Appearance White crystalline powder (hygroscopic).
Melting Point >150°C (Predicted for HCl salt; Free base is liquid).
Boiling Point Not applicable for salt (decomposes). Free base approx. 235-245°C.
Solubility High in Water, Methanol, Ethanol. Low in Hexane/Ether.
pH (1% aq. soln) 4.0 – 5.5 (Acidic due to HCl salt hydrolysis).
Chirality Dextrorotatory (+) or Levorotatory (-) depending on solvent/wavelength (Specific rotation

must be verified per batch).

Toxicology & Pharmacology

Mechanism of Action (SAR Analysis)

(1R)-1-phenylpentan-1-amine is a structural homolog of amphetamine (


-methylphenethylamine), extended by two carbons on the alkyl chain.
  • Monoamine Transporter Affinity: Lengthening the

    
    -alkyl chain from methyl to butyl generally decreases  potency at the Dopamine Transporter (DAT) but may retain affinity for the Norepinephrine Transporter (NET) or act as a Monoamine Oxidase (MAO) inhibitor.
    
  • Lipophilicity: The butyl chain increases lipophilicity, facilitating blood-brain barrier (BBB) penetration but also increasing cytotoxicity/membrane disruption potential compared to shorter homologs.

Toxicological Profile
  • Acute Effects:

    • Corrosivity: As a primary amine salt, it can release the free amine in physiological pH, causing tissue necrosis on contact with mucous membranes (eyes, respiratory tract).

    • Systemic Toxicity: Ingestion may lead to sympathomimetic symptoms: tachycardia, hypertension, agitation, and in severe cases, seizures.

  • Chronic Effects: No specific carcinogenicity or reproductive toxicity data is available. Treat as a potential reproductive toxin due to its ability to cross biological membranes.

Experimental Protocols: Safe Handling & Synthesis

Handling Protocol for Chiral Amines

To maintain enantiomeric purity and safety:

  • Moisture Control: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Moisture uptake can alter stoichiometry and lead to "gummy" solids that are difficult to handle.

  • Racemization Risk: Avoid exposure to strong bases at high temperatures, which can deprotonate the amine and potentially lead to racemization at the benzylic carbon, although this risk is lower for simple alkylamines than for amino acid derivatives.

Synthesis Workflow (Reductive Amination)

The most common route to this compound is the reductive amination of valerophenone.

SynthesisWorkflow Start Start: Valerophenone (1-Phenylpentan-1-one) Step1 Step 1: Chiral Imine Formation Reagent: (R)-tert-Butanesulfinamide Catalyst: Ti(OEt)4 Start->Step1 Condensation Step2 Step 2: Diastereoselective Reduction Reagent: NaBH4 or L-Selectride Temp: -78°C to 0°C Step1->Step2 Reduction Step3 Step 3: Acid Hydrolysis Reagent: HCl / MeOH Cleaves Sulfinyl Group Step2->Step3 Deprotection End Final Product: (1R)-1-Phenylpentan-1-amine HCl Step3->End Crystallization

Figure 2: Asymmetric synthesis pathway using Ellman's auxiliary to ensure (R)-configuration.

Emergency Response Procedures

In the event of exposure, immediate action is required to mitigate corrosive damage and systemic absorption.

First Aid Measures
  • Eye Contact: CRITICAL. Rinse immediately with saline or water for 15+ minutes. Hold eyelids apart. Consult an ophthalmologist immediately.

  • Skin Contact: Remove contaminated clothing. Wash with soap and water. If burns appear, cover with sterile gauze and seek medical attention.

  • Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Rinse mouth with water. Administer activated charcoal if instructed by Poison Control.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Type of Contact? Exposure->Type Skin Skin/Eye Contact Type->Skin Liquid/Solid Inhal Inhalation Type->Inhal Dust/Vapor Ingest Ingestion Type->Ingest Swallowed ActionSkin 1. Flush 15+ mins 2. Remove clothes 3. Treat for burns Skin->ActionSkin ActionInhal 1. Fresh Air 2. Oxygen if needed 3. Monitor for edema Inhal->ActionInhal ActionIngest 1. NO Vomiting 2. Rinse Mouth 3. Call Poison Control Ingest->ActionIngest

Figure 3: Immediate triage logic for exposure incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12022148, 1-Phenyl-pentylamine. Retrieved February 14, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-phenylethylamine. Retrieved February 14, 2026, from [Link]

Sources

Foundational

Stereoselective Synthesis of Chiral 1-Phenylpentan-1-amine: A Comparative Technical Review

Executive Strategy & Molecule Profile 1-Phenylpentan-1-amine represents a critical structural motif in medicinal chemistry, serving as a "bulky-bulky" chiral amine building block. Unlike its smaller homolog, -methylbenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy & Molecule Profile

1-Phenylpentan-1-amine represents a critical structural motif in medicinal chemistry, serving as a "bulky-bulky" chiral amine building block. Unlike its smaller homolog,


-methylbenzylamine, the pentyl chain introduces significant steric challenges that differentiate the efficacy of standard synthetic routes.

This guide analyzes three high-fidelity pathways for synthesizing enantiopure 1-phenylpentan-1-amine from valerophenone (1-phenylpentan-1-one).

ParameterSpecification
Target Molecule 1-Phenylpentan-1-amine
Precursor Valerophenone (1-phenyl-1-one)
Chiral Challenge Differentiation between Phenyl and

-Butyl groups
Critical Utility Resolving agent, intermediate for calcimimetics, lipase substrate model

Pathway A: Biocatalytic Transamination ( -TAs)

Best for: Green chemistry compliance, high enantiomeric excess (>99% ee), mild conditions.

Mechanistic Insight

-Transaminases (

-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the prochiral ketone (valerophenone) using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1]

The Steric Challenge: Valerophenone possesses two bulky substituents (Phenyl and Butyl) flanking the carbonyl. Standard


-TAs often possess a "small" binding pocket restricted to methyl groups.[2] Successful synthesis requires bulky-bulky tolerant transaminases  (e.g., engineered variants from Aspergillus terreus or Vibrio fluvialis).
The Equilibrium Problem & Solution

The reaction is reversible (


). To drive conversion to the amine:
  • Amine Donor: Use Isopropylamine (IPA) . The byproduct is acetone, which is volatile.

  • System: Open system or reduced pressure to remove acetone continuously.

Visualization: Ping-Pong Bi-Bi Mechanism

TransaminaseCycle EnzPLP E-PLP (Internal Aldimine) Complex1 E-PLP-Donor EnzPLP->Complex1 + Donor EnzPMP E-PMP (Pyridoxamine) Complex1->EnzPMP - Acetone Complex2 E-PMP-Ketone EnzPMP->Complex2 + Valerophenone Complex2->EnzPLP - Product Donor Isopropylamine (Donor) Acetone Acetone (Byproduct) Ketone Valerophenone (Substrate) Product Chiral Amine (Product)

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminase. Removal of acetone drives the cycle clockwise.
Validated Protocol (Biocatalytic)

Based on engineered


-TA workflows [1, 2].
  • Preparation: Dissolve Valerophenone (50 mM) in DMSO (5% v/v final).

  • Buffer System: Prepare Potassium Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Amine Donor: Add Isopropylamine (1 M) as the amine donor. Note: Adjust pH back to 7.5 after addition.

  • Initiation: Add lyophilized

    
    -TA (e.g., ATA-117 or commercially available "bulky" screening kit enzymes).
    
  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Basify to pH 12 (NaOH), extract with MTBE. Dry over

    
    .
    
  • Validation: Determine conversion via GC-FID. Determine ee via Chiral HPLC (Column: Chiralcel OD-H).

Pathway B: Ellman's Sulfinamide Auxiliary

Best for: Reliable "Med-Chem" scale, predictable stereochemistry, no specialized equipment.

Mechanistic Insight

This pathway utilizes (R)- or (S)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of the hydride reducing agent via a cyclic transition state (Zimmerman-Traxler model), ensuring high diastereoselectivity.

Stereocontrol:

  • Condensation yields the N-sulfinyl ketimine.

  • Reduction with

    
     typically yields the amine with high diastereomeric ratio (dr).
    
  • Acidic hydrolysis liberates the chiral amine salt.

Visualization: Ellman Pathway

EllmanPath Step1 Valerophenone + (R)-t-Butanesulfinamide Intermediate Chiral N-Sulfinyl Ketimine Step1->Intermediate Condensation Reagent1 Ti(OEt)4 THF, Reflux Reagent1->Step1 Step2 Reduction (Stereodefining Step) Intermediate->Step2 Sulfinamide Sulfinamide Intermediate Step2->Sulfinamide Hydride Addition Reagent2 NaBH4 (98:2 dr) or L-Selectride (>99:1 dr) Reagent2->Step2 Step3 Deprotection Sulfinamide->Step3 Final (R)-1-Phenylpentan-1-amine HCl Salt Step3->Final Hydrolysis Reagent3 HCl / MeOH Reagent3->Step3

Figure 2: Stepwise synthesis using Ellman's auxiliary. The reduction step defines the stereochemistry.

Validated Protocol (Chemical)

Adapted from Ellman et al. [3, 4].

  • Imine Formation: To a solution of Valerophenone (1.0 equiv) in THF, add (R)-tert-butanesulfinamide (1.1 equiv) and

    
     (2.0 equiv). Reflux for 16h. Monitor by TLC (ketone disappearance).
    
  • Workup 1: Cool, pour into brine, filter Ti salts, and concentrate to obtain the N-sulfinyl ketimine.

  • Reduction: Dissolve ketimine in dry THF at -48°C. Add

    
    -Selectride (1.5 equiv) dropwise. Crucial: Low temperature maximizes diastereoselectivity. Stir 3h.
    
  • Hydrolysis: Quench with saturated

    
    . Extract. Treat the crude oil with 4M HCl in Dioxane/MeOH (1:1) for 1h at RT.
    
  • Purification: Precipitate the amine hydrochloride salt using

    
     or recrystallize.
    

Pathway C: Iridium-Catalyzed Asymmetric Reductive Amination (DARA)

Best for: Large-scale manufacturing, atom economy.

Mechanistic Insight

Direct Asymmetric Reductive Amination (DARA) couples the ketone and ammonium acetate in one pot using Hydrogen gas and a chiral catalyst (Ir-f-Binaphane or Ir-Phosphoramidite complexes).

Key Advantage: Avoids the isolation of unstable imines. Key Risk: Valerophenone is sterically demanding; requires high pressure (20-50 bar


) and specific ligands to prevent lack of reactivity [5, 6].

Comparative Analysis & Decision Matrix

FeatureBiocatalysis (

-TA)
Ellman AuxiliaryIr-Catalysis (DARA)
Step Count 1 (One-pot)3 (Linear)1 (One-pot)
Atom Economy HighLow (Auxiliary waste)Very High
Stereoselectivity >99% ee (Intrinsic)90-98% de (Reagent control)90-97% ee (Ligand control)
Scalability High (if enzyme available)Medium (Reagent cost)High (Industrial)
Constraint Requires specific "bulky" TAStoichiometric Ti/AuxiliaryHigh Pressure

Decision Logic Diagram

DecisionTree Start Start: Synthesis of 1-Phenylpentan-1-amine Scale Scale? Start->Scale Purity Strict >99% ee required? Scale->Purity Lab (<10g) Equipment High Pressure H2 Available? Scale->Equipment Pilot (>100g) RouteA Route A: Biocatalysis (Transaminase) Purity->RouteA Yes RouteB Route B: Ellman Auxiliary Purity->RouteB No (95% ok) Equipment->RouteA No (Green pref) RouteC Route C: Ir-Catalysis Equipment->RouteC Yes

Figure 3: Strategic decision matrix for selecting the optimal synthetic pathway.

References

  • Substr

    
    -Transaminases: 
    
    • Title: Identification, Characterization, and Site-Specific Mutagenesis of a Thermostable ω-Transaminase.
    • Source: Appl.[3][4][5][6][7] Microbiol. Biotechnol. (2020)[6]

    • Link:[Link]

  • Engineering for Bulky Substrates

    • Title: Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines.[2]

    • Source: ACS C
    • Link:[Link]

  • Ellman Auxiliary Methodology

    • Title: Asymmetric Synthesis of Amines (Ellman Lab Overview).
    • Source: Yale University / Ellman Lab
    • Link:[Link]

  • Tert-Butanesulfinamide Protocols

    • Title: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines.[3]

    • Source: Chem. Rev. (2010)[3]

    • Link:[Link]

  • Iridium-Catalyzed Reductive Amination

    • Title: Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines.[7][8]

    • Source: Nature Communic
    • Link:[Link]

  • Direct Amination of Ketones

    • Title: Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines.[9]

    • Source: Organic Chemistry Frontiers (RSC)[9]

    • Link:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of (1R)-1-phenylpentan-1-amine Hydrochloride Polymorphs

This guide outlines the comprehensive framework for determining the thermodynamic stability of (1R)-1-phenylpentan-1-amine hydrochloride polymorphs. As a chiral ammonium salt, this compound presents specific solid-state...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive framework for determining the thermodynamic stability of (1R)-1-phenylpentan-1-amine hydrochloride polymorphs. As a chiral ammonium salt, this compound presents specific solid-state challenges, particularly regarding the relationship between enantiopurity and crystal lattice energy.

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs) and intermediates like (1R)-1-phenylpentan-1-amine hydrochloride , defining the thermodynamically stable polymorph is critical for process robustness. Metastable forms, while potentially offering higher solubility, pose a risk of uncontrolled phase conversion during shelf-storage or downstream processing (e.g., wet granulation). This guide details the technical workflow to identify, characterize, and rank the thermodynamic stability of these polymorphs, ensuring a self-validating control strategy.

Solid-State Landscape & Theoretical Grounding

The Chiral Salt Challenge

(1R)-1-phenylpentan-1-amine hydrochloride crystallizes in a non-centrosymmetric space group due to its chirality.[1] Unlike racemic salts which often crystallize in centrosymmetric space groups (e.g., P21/c) to maximize packing density (Wallach’s Rule), the pure enantiomer must adopt a chiral space group (e.g., P21 or P212121).[1]

  • Implication: The lattice energy is governed strictly by homochiral interactions.[1] Polymorphs in this system typically arise from differences in the hydrogen bonding network between the ammonium chloride protons (

    
    ) and the chloride counter-ion (
    
    
    
    ).
  • Risk: Chiral amine salts often exhibit enantiotropic relationships, where the stability order inverts at a specific transition temperature (

    
    ).[1]
    
Thermodynamic Definitions
  • Stable Form: The polymorph with the lowest Gibbs Free Energy (

    
    ) at a given temperature and pressure.[1] It has the lowest solubility and generally the highest melting point (in monotropic systems).[1]
    
  • Metastable Form: A kinetically trapped form with higher energy (

    
    ) and higher solubility.[1]
    
  • Monotropic System: One form is stable at all temperatures below the melting point.[1]

  • Enantiotropic System: Stability order changes at a defined transition temperature (

    
    ).[1]
    

Polymorph Screening Workflow

To determine stability, one must first access the landscape of possible forms.[1] A "shotgun" screening approach is insufficient; a directed stress-based approach is required.[1]

Screening Decision Matrix (DOT Visualization)

PolymorphScreening cluster_legend Legend Start Starting Material (1R)-1-phenylpentan-1-amine HCl Recryst Recrystallization (Cooling/Evaporation) Start->Recryst Slurry Slurry Conversion (Thermodynamic Control) Start->Slurry Grinding Solvent-Drop Grinding (Mechanochemical) Start->Grinding Polar Polar Solvents (MeOH, Water, IPA) Recryst->Polar NonPolar Non-Polar/Anti-Solvents (EtOAc, Heptane, MTBE) Recryst->NonPolar Analysis PXRD & DSC Analysis Slurry->Analysis Grinding->Analysis Polar->Analysis NonPolar->Analysis NewForm New Polymorph Identified? Analysis->NewForm NewForm->Slurry Yes (Re-seed) Scale Up & Characterize Scale Up & Characterize NewForm->Scale Up & Characterize No (Stable) key Green: Input/Output Blue: Process Step Yellow: Analysis Red: Feedback Loop

Caption: Workflow for discovering and classifying polymorphs of (1R)-1-phenylpentan-1-amine HCl. Note the feedback loop from 'New Form' back to 'Slurry' to verify stability.

Thermodynamic Stability Analysis

Once multiple forms (e.g., Form I and Form II) are identified, their relative stability must be mapped.[1]

The Burger-Ramberger Rules (Heat of Fusion Rule)

This is the primary heuristic for initial classification using Differential Scanning Calorimetry (DSC) data.[1]

ObservationRelationshipStability Inference
Higher

has higher

Monotropic The higher melting form is stable at all temps below melting.
Higher

has lower

Enantiotropic A transition point (

) exists below the melting point.[1]
  • Application: If Form I melts at 180°C (100 J/g) and Form II melts at 175°C (90 J/g), the system is likely Monotropic (Form I is stable).[1] If Form II had a heat of fusion of 110 J/g, the system would be Enantiotropic .[1]

Competitive Slurry Experiments (The "Gold Standard")

While DSC provides thermal data, solvent-mediated slurry conversion is the definitive proof of stability at a specific temperature.[1]

  • Mechanism: In a saturated solution, the metastable form (higher solubility) dissolves, creating supersaturation relative to the stable form (lower solubility).[1] The stable form then nucleates and grows.[1]

  • Protocol: See Section 4.1.

Solubility Temperature Dependence (Van't Hoff Plot)

By plotting


 vs. 

, the stability curves can be visualized.[1] The intersection of the lines for Form I and Form II represents the Transition Temperature (

).[1]

Experimental Protocols

Protocol: Competitive Slurry Bridging

Objective: Determine the stable form at ambient (


) and elevated (

) temperatures.
  • Preparation: Prepare a saturated solution of (1R)-1-phenylpentan-1-amine HCl in a solvent where it has moderate solubility (e.g., Isopropanol or Ethyl Acetate/Ethanol 90:10).[1]

  • Seeding: Add excess solid (approx. 50-100 mg/mL) consisting of a 1:1 mixture of Form I and Form II (or all available forms).

  • Equilibration: Agitate the suspension at the target temperature (25°C or 50°C) for 24–72 hours.

    • Critical Step: Ensure excess solid remains present throughout.[1]

  • Isolation: Filter the solid rapidly. Do not dry extensively before initial analysis to prevent phase changes during drying (though HCl salts are typically robust).[1]

  • Analysis: Analyze the wet cake immediately by PXRD.

    • Result: The pattern will match the thermodynamic stable form at that temperature.[1]

Protocol: DSC Analysis for Heat of Fusion

Objective: Quantify


 and 

for Burger-Ramberger analysis.[1]
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of pure polymorph in a crimped aluminum pan (pinhole lid to prevent pressure buildup from HCl loss, though hermetic is preferred if sublimation is suspected).

  • Method: Ramp 10°C/min from 25°C to 250°C (or 20°C above expected melt).

  • Data Processing: Integrate the melting endotherm. Record Onset Temperature (

    
    ) and Enthalpy (
    
    
    
    , J/g).[1]
    • Note: Look for solid-solid transition endotherms/exotherms prior to melting.[1]

Stability Logic & Data Interpretation

Thermodynamic Relationship Diagram

Stability Data DSC Data: Tm(I) > Tm(II) CheckH Check Heat of Fusion (Delta H) Data->CheckH Mono Monotropic System Form I is Stable CheckH->Mono dH(I) > dH(II) Enantio Enantiotropic System Transition Temp (Tt) Exists CheckH->Enantio dH(I) < dH(II) Calc Calculate Tt (Tt = dH / dS) Enantio->Calc

Caption: Logic flow for determining the thermodynamic relationship based on DSC data (Burger-Ramberger Rule).

Interpreting the Results

For (1R)-1-phenylpentan-1-amine HCl, the following scenarios are typical for chiral amine salts:

  • Scenario A (Most Likely): High-melting Form I is the stable form.[1] Slurry experiments at 25°C and 50°C both convert to Form I.[1] This indicates a Monotropic relationship or a

    
     far below room temperature.[1]
    
  • Scenario B: Slurry at 25°C yields Form II, while 50°C yields Form I. This confirms an Enantiotropic relationship with a

    
     between 25°C and 50°C.[1] This is critical for storage (Form II) vs. processing (Form I).[1]
    

Conclusion for Development: Always select the form stable at room temperature for the final API to prevent polymorphic shifts in the drug product. If an enantiotropic transition exists near storage temperatures, stringent temperature control or selection of a different salt form (e.g., tartrate, mesylate) is recommended.[1]

References

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on Burger-Ramberger rules).[1]

  • Giron, D. (1995).[1] "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

  • Gu, C.H., Grant, D.J.W. (2001).[1] "Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data." Journal of Pharmaceutical Sciences, 90(9), 1277-1287. Link[1]

  • Jacques, J., Collet, A., Wilen, S.H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley.[1][2] (Authoritative source on chiral salt properties and resolution thermodynamics).

  • Variankaval, N., et al. (2008).[1] "From Form to Function: Crystallization of Active Pharmaceutical Ingredients." AIChE Journal, 54(7), 1682-1688. Link[1]

Sources

Foundational

Technical Guide: (1R)-1-Phenylpentan-1-amine as a Privileged Chiral Scaffold

Topic: Potential Applications of (1R)-1-Phenylpentan-1-amine in Medicinal Chemistry Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Technical Summary (1R)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of (1R)-1-Phenylpentan-1-amine in Medicinal Chemistry Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

(1R)-1-Phenylpentan-1-amine (CAS: 61501-03-9 [free base], 529512-07-0 [HCl]) is a chiral primary benzylic amine characterized by a five-carbon alkyl chain at the benzylic position. Unlike its ubiquitous lower homolog, (R)-


-methylbenzylamine, the pentyl derivative offers a unique steric and lipophilic profile (

) that is increasingly utilized in structure-activity relationship (SAR) studies and asymmetric synthesis.

This guide details the technical utility of this scaffold in three critical domains:

  • Medicinal Chemistry: As a pharmacophore for monoamine transporter modulation and MAO-B inhibition.

  • Asymmetric Synthesis: As a bulky chiral auxiliary for high-fidelity stereocontrol.

  • Biocatalysis: As a benchmark substrate for (R)-selective

    
    -transaminase engineering.
    

Pharmacological Relevance & Medicinal Chemistry[1][2][3][4][5][6][7]

Monoamine Transporter Modulation

The 1-phenylpentan-1-amine core serves as a lipophilic homolog of the amphetamine class. While amphetamine (methyl) and ethylamphetamine (ethyl) are primarily substrates for the dopamine (DAT) and norepinephrine (NET) transporters, extension of the alkyl chain to the n-butyl moiety in (1R)-1-phenylpentan-1-amine shifts the pharmacological profile.

  • Steric Occlusion: The bulky butyl group hinders transport via DAT, often converting the molecule from a releaser/substrate into a pure reuptake inhibitor.

  • Selectivity: SAR studies on pyrovalerone analogs (which share the phenyl-pentyl skeleton) indicate that the (S)-enantiomer is typically more potent at DAT, whereas the (R)-enantiomer (this subject) often exhibits altered selectivity ratios for NET vs. DAT, making it a valuable tool for dissecting transporter binding pockets.

Monoamine Oxidase (MAO) Interactions

Benzylamines are classic substrates for Monoamine Oxidase B (MAO-B).[1] The (1R)-1-phenylpentan-1-amine scaffold acts as a competitive inhibitor or slow substrate depending on the specific isoform.

  • Mechanism: The

    
    -butyl group occupies the hydrophobic "entrance cavity" of the MAO-B active site (Ile199 gating residue).
    
  • Utility: It is used to probe the size constraints of the substrate cavity in mutant MAO enzymes.

Pharmacophore Visualization

The following diagram illustrates the structural relationship between (1R)-1-phenylpentan-1-amine and established CNS-active scaffolds.

PharmacophoreMap Amphetamine Amphetamine (Alpha-Methyl) DAT/NET Substrate Target (1R)-1-Phenylpentan-1-amine (Alpha-Butyl) Lipophilic Scaffold Steric Probe Amphetamine->Target Homologation (+3 Carbons) Increases Lipophilicity Reduces Transport Efficacy Pyrovalerone Pyrovalerone Core (Alpha-Propyl/Butyl Ketone) DAT Inhibitor Target->Pyrovalerone Structural Homology (Reduction of Ketone)

Figure 1: Pharmacophore relationship mapping of the phenylpentylamine scaffold.

Asymmetric Synthesis Protocol: Biocatalytic Transamination

The most efficient and "green" route to high optical purity (>99% ee) (1R)-1-phenylpentan-1-amine is via


-Transaminases (

-TAs)
. Unlike chemical resolution, which is limited to 50% yield, asymmetric amination of valerophenone allows for 100% theoretical yield.
The Biocatalytic System
  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp. ArR-TA or engineered variants).
    
  • Substrate: Valerophenone (1-phenylpentan-1-one).[2]

  • Amine Donor: Isopropylamine (IPA).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Reaction Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism. The critical challenge is the equilibrium constant, which often favors the ketone. Using IPA as the donor generates acetone, which is volatile and can be removed to drive the reaction to completion.

TransaminationCycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Donor enters 2. Amino group transfer Product (1R)-1-Phenylpentan-1-amine (Product) E_PLP->Product Release E_PMP->E_PLP 3. Ketone enters 4. Chiral amine formation Acetone Acetone (Volatile Byproduct) E_PMP->Acetone Release Donor Isopropylamine (Donor) Donor->E_PLP Ketone Valerophenone (Substrate) Ketone->E_PMP

Figure 2: Ping-Pong Bi-Bi mechanism for the enzymatic synthesis of (1R)-1-phenylpentan-1-amine.

Step-by-Step Experimental Protocol

Objective: Synthesis of 100 mg of (1R)-1-phenylpentan-1-amine.

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (0.1 mM final concentration).

  • Substrate Solution: Dissolve Valerophenone (162 mg, 1 mmol) in DMSO (5% v/v final concentration) to improve solubility.

  • Amine Donor: Add Isopropylamine (1 M, excess) to the buffer. Adjust pH back to 7.5 using HCl (critical step, as IPA is basic).

  • Enzyme Addition: Add lyophilized ArR-TA crude powder (20 mg) or whole-cell catalyst.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Note: Leave the reaction vessel slightly open or use a nitrogen sweep to remove acetone coproduct, driving equilibrium.

  • Quenching & Extraction:

    • Acidify to pH 2 with 1M HCl (protonates the amine product to keep it in aqueous phase).

    • Extract with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone.

    • Basify aqueous layer to pH 12 with 5M NaOH.

    • Extract product with MTBE (3 x 10 mL).

  • Purification: Dry MTBE layer over MgSO₄, filter, and concentrate. If necessary, convert to HCl salt by adding 1M HCl in ether.

Validation Criteria:

  • Conversion: >90% (by GC-FID).

  • Enantiomeric Excess: >99% ee (Chiral HPLC, Chiralcel OD-H column, Hexane/IPA 90:10).

Applications as a Chiral Auxiliary

(1R)-1-phenylpentan-1-amine is a superior alternative to (R)-


-methylbenzylamine when higher steric discrimination is required.
Chiral Resolution of Acids

Racemic acids with shallow chiral pockets often fail to resolve with methyl-substituted amines. The butyl chain of the pentyl amine provides a "steric wall" that destabilizes one diastereomeric salt pair more effectively.

Workflow:

  • Mix Racemic Acid (1 eq) + (1R)-1-phenylpentan-1-amine (0.5 eq).

  • Crystallize from Ethanol/Water.

  • Filter precipitate (Diastereomer A).

  • Acidify filtrate to recover enriched Enantiomer B.

Diastereoselective Synthesis

Used as a removable tether in the synthesis of


-lactams or 

-alkylated acids.
  • Step 1: Condensation with substrate (e.g., keto-acid).

  • Step 2: Stereoselective reaction (e.g., reduction or alkylation) directed by the bulky phenyl-pentyl group.

  • Step 3: Hydrogenolysis (Pd/C, H₂) removes the chiral auxiliary, yielding the pure target and recycling the toluene byproduct (note: destructive removal).

Summary of Physical Properties

PropertyValueRelevance
Molecular Weight 163.26 g/mol Fragment-based drug design
LogP ~3.6High Blood-Brain Barrier (BBB) permeability
pKa ~10.0Protonated at physiological pH
H-Bond Donors 2Receptor binding (salt bridge)
Rotatable Bonds 4Conformational flexibility for induced fit

References

  • Biocatalytic Synthesis: Lakó, Á., et al. (2020). "Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines." Royal Society of Chemistry Advances.

  • Enzyme Engineering: Pavlidis, I. V., et al. (2016). "Mutation of (R)-selective ω-transaminases for the synthesis of bulky chiral amines." Chemistry – A European Journal.

  • Pharmacology (MAO): Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry.

  • Chiral Auxiliaries: Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. (Cited for context on competitive auxiliary strategies).

  • General Properties: PubChem Compound Summary for CID 12022148, 1-Phenylpentan-1-amine.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Recrystallization of (1R)-1-phenylpentan-1-amine HCl

This Application Note provides a comprehensive technical guide for the recrystallization of (1R)-1-phenylpentan-1-amine Hydrochloride (also known as -butylbenzylamine HCl). This protocol is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the recrystallization of (1R)-1-phenylpentan-1-amine Hydrochloride (also known as


-butylbenzylamine HCl). This protocol is designed for researchers requiring high chemical purity (>99%) and high optical purity (>99% ee) for pharmaceutical or catalytic applications.

Abstract & Scope

(1R)-1-phenylpentan-1-amine HCl (C₁₁H₁₇N[1]·HCl) is a chiral primary amine salt often used as a resolving agent, a chiral auxiliary, or a pharmaceutical intermediate. While commercial synthesis often yields the compound with high enantiomeric excess (ee), chemical impurities (such as unreacted ketones or reductive amination byproducts) and trace enantiomeric impurities can compromise downstream applications.

This guide details two robust recrystallization protocols:

  • Method A (Bi-Phasic): A solvent/anti-solvent system for maximum recovery and chemical purification.

  • Method B (Single-Solvent): A thermal gradient method for removing inorganic salts and improving crystal habit.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for designing the crystallization lattice.

PropertyData / Characteristic
IUPAC Name (1R)-1-phenylpentan-1-amine hydrochloride
Molecular Formula C₁₁H₁₇N[2] · HCl
Molecular Weight 199.72 g/mol
Physical State White to off-white crystalline solid
Solubility (High) Water, Methanol, Ethanol, DMSO
Solubility (Moderate) Isopropanol (IPA), Chloroform
Solubility (Low/Insoluble) Diethyl Ether, Hexanes, Ethyl Acetate, Toluene
Hygroscopicity Moderate (Store in desiccator)

Pre-Crystallization Assessment

Before initiating recrystallization, characterize the crude material to select the optimal method.[3]

  • Chemical Purity < 95%: Use Method A (Solvent/Anti-solvent) to reject non-polar organic impurities.

  • Chemical Purity > 98% (but low ee): Use Method B (Single Solvent) with slow cooling to leverage thermodynamic control for enantiomeric enrichment.

  • Colored Impurities: Requires an activated carbon filtration step (integrated below).

Solubility Logic Diagram

The following decision tree illustrates the solvent selection logic based on polarity and dielectric constants.

SolventLogic Start Solvent Selection Strategy Polarity Analyze Solute Polarity (Ionic Salt) Start->Polarity Primary Primary Solvent (Dissolver) High Dielectric Constant (>20) Polarity->Primary Dissolves at High T Anti Anti-Solvent (Precipitator) Low Dielectric Constant (<5) Polarity->Anti Insoluble at All T Ex_Pri Examples: Methanol, Ethanol, Water Primary->Ex_Pri Ex_Anti Examples: Diethyl Ether, MTBE, Hexane Anti->Ex_Anti Process Recrystallization Mechanism Ex_Pri->Process Solvates Ions Ex_Anti->Process Reduces Dielectric Forces Precipitation

Figure 1: Solubility logic for ionic amine salts. The primary solvent must break the ionic lattice; the anti-solvent reduces solvation energy to force crystallization.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Ethanol/Ether)

Best for: Removing non-polar organic impurities and maximizing yield. Safety: Diethyl ether is extremely flammable. Use a spark-proof hood.

Materials:

  • Crude (1R)-1-phenylpentan-1-amine HCl

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Activated Carbon (optional)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Ethanol dropwise with constant stirring.

    • Target: Just enough solvent to dissolve the solid at boiling point (approx. 3-5 mL per gram).

    • Note: If the solution is colored, add 1-2% w/w activated carbon and boil for 2 minutes.

  • Hot Filtration:

    • While keeping the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a celite pad) to remove carbon and insoluble particulates.

    • Collect filtrate in a clean, warm flask.

  • Nucleation & Anti-Solvent Addition:

    • Allow the filtrate to cool slightly (to ~40-50°C).

    • Add Diethyl Ether dropwise.

    • Observation: A transient cloudiness will appear and redissolve.[4][5] Continue adding until a faint, persistent turbidity (cloudiness) remains.[5]

    • Add 2-3 drops of Ethanol to clear the solution (making it just saturated).

  • Crystallization:

    • Cover the flask and allow it to cool to room temperature undisturbed (approx. 2 hours).

    • Transfer to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) for maximum yield.

  • Collection:

    • Filter the white crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold (0°C) Ethanol:Ether (1:3 ratio).

    • Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Single-Solvent Recrystallization (Isopropanol)

Best for: Enantiomeric enrichment and obtaining high-quality crystal habit for X-ray diffraction.

Materials:

  • Crude (1R)-1-phenylpentan-1-amine HCl

  • Solvent: Isopropanol (IPA)

Step-by-Step Procedure:

  • Saturation:

    • Suspend crude solid in IPA (approx. 10 mL per gram).

    • Heat to reflux (82°C). If solid remains, add more IPA in small aliquots until dissolved.

  • Slow Cooling (Thermodynamic Control):

    • Remove from heat and place the flask on a cork ring or wrap in a towel to insulate.

    • Allow to cool to room temperature very slowly (over 4-6 hours).

    • Mechanism:[5][6][7] Slow cooling favors the growth of the major enantiomer lattice and excludes impurities/minor enantiomer.

  • Harvesting:

    • Cool to 0°C in an ice bath.

    • Filter and wash with cold IPA.

Process Workflow Diagram

RecrystallizationWorkflow Start Crude (1R)-1-phenylpentan-1-amine HCl Dissolve Dissolve in Min. Hot Ethanol (T = 78°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles/Carbon) Dissolve->Filter AntiSolvent Add Anti-Solvent (Et2O) Until Persistent Cloudiness Filter->AntiSolvent Clear Add drops of EtOH to Clear Solution AntiSolvent->Clear Cool Slow Cooling (RT -> 4°C -> -20°C) Clear->Cool Collect Vacuum Filtration Cool->Collect Dry Vacuum Dry (40°C, <10 mbar) Collect->Dry QC QC Analysis (HPLC, Rotation, MP) Dry->QC

Figure 2: Operational workflow for Method A (Solvent/Anti-Solvent).

Analytical Validation & Quality Control

To ensure the protocol's success, the final product must be validated against the following criteria.

A. Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Requirement: > 99.5% ee.

B. Specific Optical Rotation ( )[9]
  • Instrument: Polarimeter (Sodium D line, 589 nm).

  • Concentration: 1.0 g/100 mL (c=1) in Ethanol or Methanol.

  • Temperature: 20°C or 25°C.

  • Reference: Compare against the Certificate of Analysis (CoA) of the starting material or literature standard.

    • Note: The free base (R)-

      
      -methylbenzylamine has 
      
      
      
      (neat).[8] The HCl salt of the pentyl analog will differ; establish a baseline with a known pure standard.
C. Melting Point[5][10]
  • Method: Capillary tube, 1°C/min ramp.

  • Target: Sharp melting range (< 2°C range indicates high purity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or anti-solvent added too quickly.Re-heat to dissolve oil. Add more Ethanol. Cool more slowly with vigorous stirring. Scratch glass to induce nucleation.
No Crystals Solution not saturated (too much solvent).[5]Evaporate 20-30% of solvent volume using a rotary evaporator or gentle boiling, then re-cool.
Low Yield Product too soluble in solvent mixture.Increase the ratio of Anti-Solvent (Ether) or cool to lower temperature (-20°C).
Low ee Racemic compound co-crystallized.Recrystallize again using Method B (Thermodynamic control). Harvest only the first crop of crystals.

References

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
  • Sigma-Aldrich. (n.d.). (R)-(+)-α-Methylbenzylamine Product Sheet. Retrieved from (Analogous compound properties).

  • Cayman Chemical. (n.d.). N-methyl-1-Phenylpropan-1-amine (hydrochloride) Product Information. Retrieved from (Structural analog solubility data).

  • TIFR. (n.d.). Recrystallization Protocols and Theory. Retrieved from (General protocols for amine salts).

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from (Standard operating procedure for solvent/anti-solvent methods).

Sources

Application

Preparation of (1R)-1-phenylpentan-1-amine hydrochloride from free base

Initiating Information Gathering I'm starting by zeroing in on the synthesis of (1R)-1-phenylpentan-1-amine hydrochloride. My plan involves a deep dive into Google searches, specifically targeting reaction conditions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by zeroing in on the synthesis of (1R)-1-phenylpentan-1-amine hydrochloride. My plan involves a deep dive into Google searches, specifically targeting reaction conditions. The aim is to build a solid foundation of data before moving on to the more nuanced areas of the process.

Outlining Key Steps

I've outlined the critical steps for converting the free base to the hydrochloride salt. This involves a focus on reaction conditions, solvent choices, and stoichiometry. I'm prioritizing the chemical principles behind each procedural choice. I'm structuring the application note with an introduction, materials and methods, experimental protocol, and a results section. I will then summarize all quantitative data in a table, and design a workflow diagram. Finally, I will write the detailed experimental protocol.

Refining Search Strategies

I'm now refining my Google search terms to find more specific information. I'm focusing on the conversion of the free base to the hydrochloride salt, with the aim of pinpointing optimal reaction conditions, stoichiometry, and solvent selection for purification and safety. My next focus is on analyzing the search results, so I can outline the key experimental steps and the critical parameters for each step. I'm paying close attention to the underlying chemical principles.

Method

Scale-up process for (1R)-1-phenylpentan-1-amine hydrochloride production

Application Note: Process Development and Scale-Up of (1R)-1-Phenylpentan-1-amine HCl via Biocatalytic Transamination Executive Summary (1R)-1-phenylpentan-1-amine is a valuable chiral intermediate, often utilized as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up of (1R)-1-Phenylpentan-1-amine HCl via Biocatalytic Transamination

Executive Summary

(1R)-1-phenylpentan-1-amine is a valuable chiral intermediate, often utilized as a scaffold in calcimimetics and CNS-active pharmaceutical ingredients (APIs). Historical manufacturing relied on the classical optical resolution of racemates, a process limited to a maximum 50% theoretical yield and high waste generation.

This Application Note details the transition to a biocatalytic asymmetric synthesis using (R)-selective


-transaminases (ATAs). This route offers theoretical yields of 100%, enantiomeric excess (ee) >99%, and mild operating conditions. We provide a validated protocol for scaling this process from gram-scale optimization to kilogram-scale production, addressing specific challenges related to the lipophilicity of the valerophenone substrate.

Strategic Route Selection

Before initiating scale-up, it is critical to evaluate available methodologies. While Asymmetric Transfer Hydrogenation (ATH) is a viable chemical alternative, it often requires precious metal catalysts (Ru/Ir) and high-pressure hydrogenation equipment. Biocatalysis is selected here for its superior stereocontrol and scalability in standard batch reactors.

Figure 1: Route Selection Decision Matrix

RouteSelection Start Target: (1R)-1-Phenylpentan-1-amine Racemic Route A: Racemic Reductive Amination + Classical Resolution Start->Racemic ATH Route B: Asymmetric Transfer Hydrogenation (ATH) Start->ATH Bio Route C: Biocatalytic Transamination (Preferred) Start->Bio Res_Yield Yield: Max 50% Waste: High (Resolving Agents) Racemic->Res_Yield ATH_Req Req: Ru/Ir Catalyst High Pressure H2 ATH->ATH_Req Bio_Yield Yield: >95% ee: >99% Green Chemistry Bio->Bio_Yield

Caption: Comparative analysis of synthetic routes. Biocatalysis (Route C) is prioritized for its atom economy and enantiopurity.

Mechanism of Action

The reaction utilizes an (R)-selective


-transaminase.[1] The enzyme operates via a "Ping-Pong Bi-Bi" mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor.
  • Amino Donor (Isopropylamine): Transfers an amine group to PLP, forming PMP (Pyridoxamine-5'-phosphate) and releasing acetone.

  • Amino Acceptor (Valerophenone): Accepts the amine from PMP, regenerating PLP and forming the chiral amine product.

Critical Engineering Constraint: The equilibrium constant (


) is often near unity or unfavorable. To drive the reaction to completion, isopropylamine (IPA)  is used in excess, and the volatile byproduct acetone  is continuously removed (or the equilibrium is accepted with high donor equivalents).

Process Development & Optimization

Substrate Solubility Challenges

Valerophenone (1-phenyl-1-pentanone) is significantly more lipophilic than the commonly cited acetophenone.

  • Observation: In pure aqueous buffer, valerophenone forms a biphasic system, limiting enzyme access and reaction rate.

  • Solution: Use DMSO (Dimethyl sulfoxide) as a co-solvent.

  • Optimization Data:

Co-Solvent (20% v/v)Relative ActivityStability (24h)Recommendation
Methanol65%ModerateBackup option
DMSO 100% High Primary Choice
Isopropanol40%LowAvoid (denaturation)
Tween-80 (Surfactant)85%HighGood additive (0.5%)
Enzyme Selection

Commercial screening kits (e.g., Codexis, Johnson Matthey) are standard. For (R)-amines, enzymes homologous to Arthrobacter sp.[1] transaminases are typically effective.

  • Target: (R)-selective

    
    -Transaminase (ATA).
    
  • Cofactor: PLP (1 mM).

Scale-Up Protocol (1 kg Batch)

This protocol is designed for a 10 L reactor scale.

Materials:
  • Substrate: Valerophenone (1.0 kg, ~6.16 mol).

  • Enzyme: (R)-ATA preparation (loading determined by activity, typically 10-20 g/kg substrate).

  • Donor: Isopropylamine (IPA) (2.5 M solution in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Co-solvent: DMSO.[2]

Step-by-Step Workflow:

Figure 2: Process Flow Diagram (PFD)

PFD Prep Buffer Prep (pH 7.5, PLP, IPA) Reaction Bioreactor (45°C, 24-48h) Substrate + DMSO Prep->Reaction Quench Acidification (pH < 2) Reaction->Quench Ext_Org Extraction 1 (Remove Ketone) Quench->Ext_Org Org Phase (Waste) Basify Basification (pH > 11) Ext_Org->Basify Aq Phase Ext_Prod Extraction 2 (MTBE/EtOAc) Basify->Ext_Prod Salt Salt Formation (HCl in IPA/EtOAc) Ext_Prod->Salt

Caption: End-to-end manufacturing workflow from bioreactor charging to salt crystallization.

Detailed Procedure:
  • Buffer Preparation:

    • In the main reactor, prepare 5 L of 100 mM Potassium Phosphate buffer (pH 7.5).

    • Add Isopropylamine (IPA) to reach a concentration of 1.0 - 2.0 M.

    • Note: Addition of IPA will raise pH. Re-adjust pH to 7.5 using 6N HCl. Exothermic step—cool during addition.

    • Add PLP (1.0 mM final concentration).

  • Substrate Charging:

    • Dissolve Valerophenone (1 kg) in DMSO (1.5 L).

    • Add the substrate solution to the reactor.[3]

    • Agitation: Set stirring to ensure a fine emulsion. High shear is beneficial initially but avoid foaming.

  • Initiation:

    • Heat reactor to 40-45°C.

    • Add Enzyme (pre-dissolved in buffer if powder, or direct liquid addition).

  • Reaction Monitoring (IPC):

    • Monitor via HPLC (C18 column, ACN/H2O gradient).

    • Target: >98% conversion.

    • Duration: Typically 24–48 hours.

    • Tip: If conversion stalls at 80-90%, apply mild vacuum (200-300 mbar) to strip acetone, or add fresh IPA.

  • Workup (Downstream Processing):

    • Acid Quench: Cool to 20°C. Add 6N HCl slowly to adjust pH to < 2.0. Caution: Amine product is now in the aqueous phase; unreacted ketone is organic.

    • Extraction 1 (Purification): Extract with MTBE or Toluene (3 x 2 L). Discard organic layer (contains unreacted valerophenone and DMSO).

    • Basification: Adjust aqueous phase pH to > 11 using 50% NaOH. Product (free base) oils out.

    • Extraction 2 (Product Recovery): Extract with MTBE or Ethyl Acetate (3 x 2 L). Combine organics.

    • Drying: Dry organic phase over anhydrous

      
      , filter.
      

Crystallization of the Hydrochloride Salt

The free base is an oil; the HCl salt is a stable solid.

  • Solvent Swap: Concentrate the extraction solvent (MTBE/EtOAc) to an oil under reduced pressure.

  • Dissolution: Redissolve the oil in dry Ethyl Acetate (approx. 5 volumes relative to oil weight).

  • Salt Formation:

    • Cool to 0-5°C.

    • Slowly add HCl in Isopropanol (5-6N) or HCl gas bubbling.

    • Monitor pH; stop when pH reaches ~2-3 (wet pH paper).

  • Crystallization:

    • The salt may precipitate immediately. If not, add seed crystals.

    • If the precipitate is gummy, heat to reflux (dissolve) and cool slowly to room temperature, then to 0°C (recrystallization).

    • Anti-solvent: If yield is low, add n-Heptane slowly to induce precipitation.

  • Filtration: Filter the white solid, wash with cold EtOAc/Heptane (1:1).

  • Drying: Vacuum oven at 40°C for 12 hours.

Analytical Specifications

ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (Reverse Phase)> 98.0% w/w
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H)> 99.5% ee (R-isomer)
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/IPA)
Water Content Karl Fischer< 1.0%

References

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids."[4][5] ACS Catalysis, 2(6), 993-1001. Link

  • Savile, C. K., et al. (2010).[6] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Active Amines." Trends in Biotechnology, 28(6), 324-332. Link

  • Codexis Inc. (2023). "Transaminase Screening Kits and Protocols." Codexis Technical Literature. Link

  • BenchChem. (2023). "1-Phenylpentan-1-amine hydrochloride Structure and Safety." Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must undergo rigorous safety assessments, particularly regarding the handling of solvents and HCl gas.

Sources

Application

Solvent selection for (1R)-1-phenylpentan-1-amine hydrochloride reactions

Application Note: Solvent Selection Strategies for (1R)-1-Phenylpentan-1-amine Hydrochloride Executive Summary (1R)-1-phenylpentan-1-amine hydrochloride is a valuable chiral building block, structurally belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for (1R)-1-Phenylpentan-1-amine Hydrochloride

Executive Summary

(1R)-1-phenylpentan-1-amine hydrochloride is a valuable chiral building block, structurally belonging to the class of


-alkylbenzylamines.[1] Its utility in pharmaceutical synthesis—specifically as a chiral resolving agent or an intermediate in peptidomimetic drugs—relies heavily on maintaining its optical purity.[1]

This Application Note provides a technical framework for solvent selection tailored to this compound. Unlike simple achiral amines, the presence of the hydrophobic pentyl chain alongside the ionic hydrochloride headgroup creates a specific "amphiphilic" solubility profile. This guide details protocols for solubility screening, reaction medium optimization (specifically for amide couplings), and enantiomeric enrichment via crystallization.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the competition between the lipophilic tail and the ionic head.

  • Compound Structure: (1R)-Ph-CH(NH

    
    Cl
    
    
    
    )-C
    
    
    H
    
    
    [1]
  • Ionic Head (NH

    
    Cl
    
    
    
    ):
    Drives solubility in high-dielectric, protic solvents (Water, Methanol).[1]
  • Lipophilic Tail (Phenyl + Pentyl): Reduces solubility in pure water compared to lower homologs (like phenethylamine) and enables solubility in moderately polar organic solvents (DCM, Chloroform) if the ionic lattice can be disrupted.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility BehaviorPrimary Application
Protic Polar Water, Methanol (MeOH), Ethanol (EtOH)High .[1] The H-bonding network stabilizes the chloride ion and ammonium center.Dissolution, Monophasic Reactions, "Good" solvent in crystallization.
Aprotic Polar DMSO, DMF, DMAcHigh . Strong dipole solvates the cation effectively.[1]Reactions requiring high temp or anhydrous conditions.[1] Hard to remove.
Chlorinated Dichloromethane (DCM), ChloroformModerate .[1] Soluble enough for extraction but often requires a co-solvent (e.g., MeOH) for high concentrations.[1]Biphasic reactions, Extractions.[1]
Ethers/Esters THF, MTBE, Ethyl Acetate (EtOAc)Low . The salt lattice energy typically exceeds solvation energy.[1]Anti-solvent for crystallization.[1]
Hydrocarbons Hexane, Heptane, TolueneNegligible .Strict Anti-solvent . Used to drive precipitation.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Turbidity Method)

Objective: To define the metastable zone width (MZW) for crystallization or reaction homogeneity.

Materials:

  • (1R)-1-phenylpentan-1-amine HCl (100 mg per vial)[1]

  • Solvent Set: MeOH, EtOH, IPA, Acetone, Toluene, EtOAc.

  • Heating block capable of 25°C to 60°C.[1]

Procedure:

  • Preparation: Place 100 mg of amine salt into 6 separate HPLC vials.

  • Addition: Add 500 µL of the respective solvent to each vial (Initial Conc: 200 mg/mL).

  • Observation (Ambient): Vortex for 1 minute. Record visual state: Soluble (Clear), Partial (Hazy), Insoluble (Pellet).

  • Thermal Stress: Heat insoluble samples to 60°C for 10 minutes.

    • If clear: This is a candidate for cooling crystallization .[1]

    • If insoluble: This is a candidate for an anti-solvent .[1]

  • Dilution: For samples remaining insoluble at 60°C, add solvent in 500 µL increments until dissolution or 2 mL total volume is reached.

Data Interpretation:

  • Ideal Reaction Solvent: Soluble at 25°C (e.g., MeOH, Water).

  • Ideal Crystallization Solvent: Soluble at 60°C, Insoluble at 25°C (often IPA or EtOH).[1]

  • Ideal Anti-Solvent: Insoluble at 60°C (e.g., Heptane, EtOAc).

Protocol B: Enantiomeric Enrichment via Anti-Solvent Crystallization

Context: If the optical purity of the (1R)-isomer drops (e.g., <98% ee), recrystallization is required. The HCl salt forms a stable crystal lattice that can exclude the (1S)-isomer impurity if the supersaturation is controlled.

System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude (1R)-1-phenylpentan-1-amine HCl in the minimum amount of warm Ethanol (approx. 15–20 mL at 50°C). Ensure the solution is perfectly clear.

  • Filtration: Filter while hot (0.45 µm PTFE) to remove insoluble particulates.[1]

  • Nucleation: Allow the filtrate to cool slowly to 35°C. The solution should remain clear.

  • Anti-solvent Addition: Add Ethyl Acetate dropwise with vigorous stirring.

    • Target Ratio: 1:3 (EtOH:EtOAc).[1]

    • Observation: Stop addition at the first sign of persistent turbidity (cloud point).

  • Aging: Heat the mixture back to 50°C to redissolve the cloud, then let it cool to Room Temperature (RT) over 2 hours.

  • Harvest: Cool to 0–4°C for 1 hour. Filter the white crystals and wash with cold EtOAc.[1]

  • Validation: Dry in a vacuum oven at 40°C. Check melting point (Target: distinct sharp peak) and optical rotation.

Protocol C: Biphasic Amide Coupling (Schotten-Baumann Conditions)

Context: Reacting the amine HCl salt directly without a separate "free-basing" step saves time.[1] A biphasic system uses the water solubility of the salt and the organic solubility of the product.

Reagents:

  • Amine: (1R)-1-phenylpentan-1-amine HCl[1][2]

  • Acylating Agent: Benzoyl chloride (or equivalent)

  • Base: NaOH (aq) or Na

    
    CO
    
    
    
  • Solvent: DCM or EtOAc / Water

Procedure:

  • Phase A (Aqueous): Dissolve 1.0 eq of Amine HCl in Water (5 vol). Add 2.5 eq of NaOH (1M solution). Note: The amine deprotonates and becomes an oily suspension.

  • Phase B (Organic): Add DCM (5 vol) to the aqueous mixture. The free amine extracts into the DCM layer.

  • Reaction: Cool the biphasic mixture to 0°C. Add 1.1 eq of Benzoyl chloride dropwise to the vigorously stirred mixture.

  • Monitoring: The reaction is driven by the removal of HCl by the aqueous base. Monitor by TLC (the amine spot will disappear).[1]

  • Workup: Separate layers. Wash the Organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO

    
     and evaporate.[1]
    

Visualizations

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: (1R)-1-Phenylpentan-1-amine HCl Goal What is the Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Purify Purification / Resolution Goal->Purify ReactType Reaction Type? Reaction->ReactType Coupling Amide Coupling (Schotten-Baumann) ReactType->Coupling Aqueous Base OK Anhydrous Anhydrous/Sensitive (e.g., Grignard/LAH) ReactType->Anhydrous No Water Solv_Biphasic Select: DCM/Water or EtOAc/Water (Protocol C) Coupling->Solv_Biphasic Solv_Polar Select: THF or DMF (Requires Free-Basing first) Anhydrous->Solv_Polar Method Method? Purify->Method Recryst Recrystallization Method->Recryst High Purity Needed Wash Trituration (Washing) Method->Wash Remove Surface Impurity Solv_Recryst Solvent: EtOH or IPA Anti-Solvent: EtOAc or Heptane (Protocol B) Recryst->Solv_Recryst Solv_Wash Select: Cold Acetone or Et2O (Removes non-polar impurities) Wash->Solv_Wash

Caption: Decision matrix for selecting solvents based on experimental intent (Synthesis vs. Purification).

Figure 2: Recrystallization Workflow

Recrystallization Step1 1. Dissolve Salt Solvent: Warm EtOH (50°C) Step2 2. Filter Hot (Remove particulates) Step1->Step2 Step3 3. Cool to 35°C (Metastable Zone) Step2->Step3 Step4 4. Add Anti-Solvent (EtOAc, dropwise) Step3->Step4 Step5 5. Cloud Point Reached? Heat to clear, then cool to 4°C Step4->Step5 Step6 6. Isolate Crystals (High Optical Purity) Step5->Step6

Caption: Step-by-step workflow for the anti-solvent crystallization of (1R)-1-phenylpentan-1-amine HCl.

References

  • PubChem. (1R)-1-phenylethanamine hydrochloride Compound Summary. (Physicochemical properties of homologous series). Available at: [Link]

  • Royal Society of Chemistry. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.[1] (Context on synthesis and resolution of chiral phenyl-alkyl amines). Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solubility parameters).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Standard guide for salt selection and crystallization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Synthesis of (1R)-1-phenylpentan-1-amine

Ticket ID: T-402-EE Status: Open Subject: Optimization of Enantiomeric Excess (ee) >99% for (1R)-1-phenylpentan-1-amine Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division Executive Summary Ach...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-402-EE Status: Open Subject: Optimization of Enantiomeric Excess (ee) >99% for (1R)-1-phenylpentan-1-amine Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division

Executive Summary

Achieving >99% ee for (1R)-1-phenylpentan-1-amine (also known as (R)-1-phenylpentylamine) often fails due to thermodynamic equilibrium limitations in biocatalysis or racemization during chemical workup.

This guide prioritizes Biocatalytic Transamination as the primary synthesis route due to its superior stereocontrol. It includes a secondary "Rescue Protocol" using Classical Resolution for batches that fail to meet purity specifications.

Module 1: The Biocatalytic Route (Primary Protocol)

Objective: Direct asymmetric synthesis from Valerophenone (1-phenylpentan-1-one). Mechanism: Stereoselective amino transfer using an (R)-selective


-Transaminase (

-TA).[1]
The Core Challenge: Equilibrium Displacement

Transamination is reversible with an equilibrium constant (


) often near 1.[2]0. To drive the reaction to completion (high conversion) and maintain high ee, you must displace the coproduct.

The System:

  • Substrate: Valerophenone[3]

  • Amine Donor: Isopropylamine (IPA)[4]

  • Enzyme: (R)-selective

    
    -Transaminase (Source: Arthrobacter sp. or engineered variants like ATA-117 homologs).
    
  • Coproduct: Acetone

Troubleshooting Guide: Transamination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Thermodynamic EquilibriumAction: Increase IPA equivalents (to 10-20 eq) and apply partial vacuum or N2 sweep to remove volatile Acetone.
Low ee (<90%) Wrong Enzyme / Background ReactionAction: Verify enzyme selectivity. Ensure no non-enzymatic background imine formation is occurring at high pH. Lower pH to 7.0–7.5.
Reaction Stalls Product InhibitionAction: The product amine can inhibit the enzyme. Use a biphasic system (e.g., n-heptane overlay) to extract the product as it forms.
Precipitation Substrate SolubilityAction: Add 10-20% DMSO or MeOH as a cosolvent. Ensure the specific enzyme variant tolerates the organic load.
Validated Protocol: Equilibrium-Shifted Transamination

This protocol utilizes the volatility of acetone to drive the reaction.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Substrate Mix: Dissolve Valerophenone (50 mM final conc) in DMSO (10% v/v of final volume).

  • Amine Donor: Add Isopropylamine (IPA) to the buffer (1.0 M final conc, 20 equivalents). Note: Adjust pH back to 7.5 after IPA addition as it is basic.

  • Initiation: Add (R)-selective

    
    -Transaminase (e.g., 5-10 U/mL or 10 mg/mL lyophilized powder).
    
  • Equilibrium Shift: Incubate at 30°C in an open vessel or with a continuous nitrogen sweep to evaporate acetone (coproduct).

  • Workup: Acidify to pH 2 (quench), extract non-reacted ketone with EtOAc. Basify aqueous layer to pH 12, extract (1R)-amine with MTBE.

Visualization: The Biocatalytic Cycle

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism and the critical acetone removal step required to drive the cycle forward.

TransaminaseCycle Enz_PLP Enzyme-PLP (Resting State) Enz_PMP Enzyme-PMP (Aminated State) Enz_PLP->Enz_PMP + IPA Product (1R)-Amine (Target) Enz_PLP->Product Release (1R)-Amine Enz_PMP->Enz_PLP + Valerophenone Coproduct Acetone (Volatile) Enz_PMP->Coproduct - Acetone Substrate Valerophenone (Substrate) Donor Isopropylamine (Donor) Removal Vacuum / N2 Sweep (Equilibrium Shift) Coproduct->Removal Evaporation

Caption: The Ping-Pong Bi-Bi mechanism. Removing Acetone (Red) prevents the reverse reaction, locking the Enzyme in the PMP state to react with Valerophenone.

Module 2: The "Rescue" Protocol (Chemical Resolution)

Objective: Upgrade a batch of low-ee (e.g., 80-90%) amine to >99% ee. Method: Classical Diastereomeric Salt Resolution.

If the biocatalytic route is unavailable or yields moderate ee, do not discard the batch. Use (S)-(+)-Mandelic Acid to selectively crystallize the (1R)-amine.

Why Mandelic Acid?

For 1-phenylalkylamines, Mandelic acid is the "privileged" resolving agent due to strong


 stacking interactions in the crystal lattice that differentiate the enantiomers.
Step-by-Step Resolution Protocol
  • Stoichiometry: Dissolve your crude amine (assume 1.0 eq) in Ethanol (approx. 5 mL per gram of amine).

  • Acid Addition: Add (S)-(+)-Mandelic Acid (1.0 eq). Note: Using the (S)-acid typically crystallizes the (R)-amine salt for this structural class.

  • Crystallization: Heat to reflux until dissolved. Allow to cool slowly to Room Temperature, then 4°C overnight.

  • Filtration: Collect the crystals. The mother liquor contains the enriched (S)-amine (undesired).

  • Liberation: Suspend crystals in water, basify with 2M NaOH, and extract the free (1R)-amine with Dichloromethane (DCM).

  • Check ee: If ee < 99%, repeat recrystallization from Ethanol before liberation.

Module 3: Analytical Validation (Self-Check)

You cannot improve what you cannot measure. Standard HPLC on a C18 column will not separate enantiomers.

Recommended Method: Chiral HPLC
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress peak tailing of the amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

Derivatization (Alternative for GC)

If using Gas Chromatography (GC), derivatize the amine with Acetic Anhydride or Trifluoroacetic Anhydride (TFAA) to improve volatility and peak shape on a chiral GC column (e.g., Cyclodex-B).

FAQ: Troubleshooting Common Failures

Q: I am using an (S)-selective enzyme by mistake. Can I just invert the stereocenter chemically? A: No, direct inversion (Walden inversion) on a primary amine is difficult without elimination side reactions. It is more efficient to switch to an (R)-selective transaminase (e.g., Arthrobacter lineage) or use the Rescue Protocol (Module 2) on the racemate.

Q: My reaction turns yellow/orange and stops. A: This indicates PLP (cofactor) degradation or Schiff base accumulation. Add fresh PLP (0.5 mM) and ensure the reaction is shielded from direct light, as PLP is photosensitive.

Q: Can I use Acetophenone as the starting material? A: No. Acetophenone yields 1-phenylethan-1-amine. For 1-phenylpentan-1-amine , you must use Valerophenone (1-phenylpentan-1-one).[3] The alkyl chain length is defined by the ketone substrate.

References

  • Equilibrium Displacement in Transamination

    • Title: Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration.[5]

    • Source: Chemical Communications (RSC).[5]

    • URL:[Link]

  • R-Selective Transaminases

    • Title: Kinetic resolution of amines by (R)-selective omega-transaminase from Mycobacterium vanbaalenii.[1]

    • Source: ResearchGate / Applied Microbiology and Biotechnology.
    • URL:[Link]

  • Kinetic Resolution Strategy (Lipase Backup)

    • Title: Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol (Analogous mechanism for amines).
    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link]

  • General Review of Chiral Amine Synthesis

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[1][6][7]

    • Source: MDPI (C
    • URL:[Link]

Sources

Optimization

Removing impurities from (1R)-1-phenylpentan-1-amine HCl via chromatography

Ticket System Status: 🟢 Online Current Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Chromatography Method Development & Troubleshooting for Chiral Primary Amines 🔬 Module 1: The Molecule & Impurity Lands...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online Current Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Chromatography Method Development & Troubleshooting for Chiral Primary Amines

🔬 Module 1: The Molecule & Impurity Landscape

Before troubleshooting, we must define the physicochemical behavior of your target. (1R)-1-phenylpentan-1-amine is a chiral primary amine with a significant hydrophobic tail (pentyl chain).

Chemical Profile
PropertySpecificationChromatographic Implication
Target (1R)-1-phenylpentan-1-amine HClSalt Form: Highly polar, water-soluble.[1] Incompatible with standard Normal Phase (NP) unless neutralized.
Critical Impurity (1S)-EnantiomerChiral: Requires stereoselective stationary phases (CSP).
Synth. Impurity A Valerophenone (Ketone)Neutral/Hydrophobic: Elutes early in NP; retains strongly in Reverse Phase (RP).
Synth. Impurity B 1-Phenylpentan-1-olPolar/Neutral: Result of ketone reduction without amination.
Synth. Impurity C Dimer (Secondary Amine)Basic/Lipophilic: Result of amine reacting with imine intermediate.

🛠 Module 2: Purification Workflows

We recommend two distinct pathways depending on your available equipment and the scale of purification.

Workflow A: The "Free Base" Route (Standard Normal Phase)

Best for: High-throughput chiral resolution using standard polysaccharide columns.

  • Neutralization: Partition the HCl salt between MTBE and 1M NaOH. Dry the organic layer (Na₂SO₄) and concentrate.

  • Chiral LC: Inject the free base oil onto an Amylose or Cellulose-based column.

  • Recovery: Collect fractions, add HCl in dioxane/ether to re-precipitate the salt.

Workflow B: The "Direct Salt" Route (Reverse Phase)

Best for: Avoiding extraction steps or handling small, sensitive batches.

  • Dissolution: Dissolve HCl salt directly in Water/MeOH.

  • Chiral LC: Use a Crown Ether column (e.g., Crownpak) or specialized RP-mode polysaccharide column.

  • Recovery: Evaporate aqueous mobile phase (requires lyophilization).

📊 Visualization: Purification Decision Logic

PurificationLogic Start Starting Material: (1R)-1-phenylpentan-1-amine HCl Check Primary Goal? Start->Check ChemPurity Chemical Purity (Remove Ketones/Alcohols) Check->ChemPurity Chemical Impurities High ChiralPurity Enantiomeric Purity (Remove S-isomer) Check->ChiralPurity Chemical Purity OK RP_HPLC Achiral RP-HPLC Column: C18 (Base Deactivated) Mobile Phase: H2O/ACN + 0.1% TFA ChemPurity->RP_HPLC Decision Salt Tolerance? ChiralPurity->Decision RP_HPLC->ChiralPurity Polishing Step Method_A Method A: Normal Phase 1. Free Base (NaOH wash) 2. Column: Amylose-tris(3,5-dimethylphenylcarbamate) 3. MP: Hexane/IPA + 0.1% DEA Decision->Method_A Can Free Base Method_B Method B: Reverse Phase Chiral 1. Inject Salt Directly 2. Column: Crown Ether (Crownpak CR) 3. MP: pH 1.5 HClO4 (aq) Decision->Method_B Must Keep Salt

Caption: Logical flow for selecting the correct chromatographic mode based on impurity profile and salt tolerance.

📞 Module 3: Troubleshooting Guides (FAQ)

Ticket #101: "My peaks are tailing severely in Reverse Phase."

User Report: "I'm using a C18 column with Water/Acetonitrile. The amine peak looks like a shark fin (severe tailing, As > 2.0)."

Root Cause: Amines are basic.[2][3] They interact with residual silanols (Si-OH) on the silica support of the column.[2] These silanols are acidic. The resulting ion-exchange interaction causes the amine to "stick" and drag, causing tailing.

The Fix (Protocol):

  • Add a Modifier: You must suppress the ionization.

    • Acidic Method: Add 0.1% Trifluoroacetic Acid (TFA) to both mobile phases. This protonates the silanols (Si-OH), preventing them from binding the amine.

    • Basic Method (High pH): Use 10mM Ammonium Bicarbonate (pH 10) . This suppresses the protonation of the amine (keeping it neutral). Warning: Ensure your column is "Hybrid" or rated for pH > 8 (e.g., XBridge, Gemini).

  • Switch Column: Move to a "Base-Deactivated" or "End-capped" column designed for basic compounds.

Ticket #102: "I injected the HCl salt onto a Chiralpak AD-H (Normal Phase) and saw nothing."

User Report: "I dissolved the sample in ethanol, injected it, and no peaks came out. Pressure increased slightly."

Root Cause: Solubility and Polarity Mismatch.[1]

  • Solubility: Amine HCl salts are often insoluble in Hexane/IPA (standard NP mobile phases). The sample likely precipitated at the head of the column.

  • Retention: Even if soluble, the charged ammonium species (

    
    ) interacts too strongly with the polar stationary phase matrix, failing to elute.
    

The Fix (Protocol):

  • In-situ Free Basing (Not Recommended for Prep): You can try dissolving the sample in IPA with 0.5% Diethylamine (DEA) or Triethylamine (TEA) to neutralize it in the vial before injection.

  • Proper Workup (Recommended): Perform the "Free Base" extraction described in Workflow A . Inject the neutral amine.

  • Mobile Phase Additive: Ensure your NP mobile phase contains 0.1% DEA . This keeps the amine in the free base form and masks silanols.

Ticket #103: "I have the Free Base, but the enantiomers aren't separating."

User Report: "Using Chiralcel OD-H. Single broad peak."

Root Cause: The chiral recognition mechanism for primary amines often relies on hydrogen bonding. The pentyl chain may be providing too much steric bulk or hydrophobic interference if the solvent system is too strong.

The Fix (Protocol):

  • Screening Strategy: Primary amines usually resolve better on Amylose-based columns (IA, AD-H) rather than Cellulose (OD-H) due to the helical cavity shape.

  • Temperature: Lower the column temperature to 10°C - 15°C . Chiral recognition is enthalpy-driven; lower temperatures often increase resolution (

    
    ).
    
  • Crown Ether Alternative: If polysaccharide columns fail, switch to a Crown Ether (Crownpak CR-I) column.

    • Mechanism:[2][4][5][6][7][8][9][10] The primary amine (

      
      ) fits inside the crown ether ring like a key in a lock. This requires acidic aqueous conditions (perfect for your HCl salt).
      

🧪 Experimental Protocols

Protocol A: Analytical Chiral Purity Check (RP-Mode)

Use this to check the optical purity of your HCl salt without workup.

  • Column: Daicel Crownpak CR-I (+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (90:10 v/v).

    • Note: Perchloric acid is preferred over TFA here to avoid ion-pairing effects that mask the crown ether interaction.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower to 10°C if resolution < 1.5).

  • Detection: UV @ 210 nm (low wavelength required as the phenyl ring is the only chromophore).

Protocol B: Preparative Isolation (Normal Phase)

Use this to isolate grams of the (1R) isomer.

  • Preparation: Convert 5g of (1R)-1-phenylpentan-1-amine HCl to free base via NaOH extraction. Dissolve in minimal Mobile Phase.

  • Column: Chiralpak AD-H (250 x 20 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).

  • Loading: Inject 50-100 mg per run (stacked injections).

  • Post-Process: Collect fractions. Evaporate solvent. Redissolve oil in Et₂O. Add 2M HCl in Et₂O dropwise to precipitate the purified HCl salt.

📚 References

  • Chiral Separation of Primary Amines:

    • Lee, W., et al. "Enantioseparation of primary amines on crown ether columns." Journal of Chromatography A, 2021.

    • Source:

  • Stationary Phase Selection:

    • Daicel Corporation. "Chiral Selector Screening Guide for Amines."

    • Source:

  • Troubleshooting Peak Tailing:

    • Dolan, J. "HPLC Troubleshooting: Peak Tailing and Amine Separations." LCGC North America.

    • Source:

  • Synthesis & Impurity Profiling:

    • "Reductive Amination of Valerophenone: Impurity formation." Organic Process Research & Development.

    • Source:

Sources

Troubleshooting

Technical Support Center: Preserving Enantiopurity of (1R)-1-Phenylpentan-1-amine

Case ID: RAC-PPA-001 Subject: Prevention of Racemization During Workup and Purification Molecule: (1R)-1-phenylpentan-1-amine (Primary Benzylic Amine) Applicable To: Organic Synthesis, Chiral Resolution, API Manufacturin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-PPA-001 Subject: Prevention of Racemization During Workup and Purification Molecule: (1R)-1-phenylpentan-1-amine (Primary Benzylic Amine) Applicable To: Organic Synthesis, Chiral Resolution, API Manufacturing

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat (1R)-1-phenylpentan-1-amine as "just another amine." This is a critical error. While primary amines are generally robust against thermal inversion, benzylic amines possess a unique vulnerability: the benzylic carbon-nitrogen bond is electronically activated.

The phenyl ring stabilizes adjacent intermediates—both carbocations (via resonance) and radicals. Consequently, "standard" workup conditions involving acidic silica, chlorinated solvents, or trace carbonyl impurities can trigger rapid racemization or degradation.

This guide replaces generic advice with a mechanism-based control strategy to ensure your enantiomeric excess (ee) survives the journey from flask to vial.

Module 1: The Mechanistic Basis of Racemization

To prevent racemization, you must understand the invisible pathways destroying your chiral center.

The Threat Matrix
  • Acid-Catalyzed SN1 Pathway (The Primary Threat):

    • Mechanism: Protonation of the amine makes it a good leaving group (

      
      ). The phenyl ring stabilizes the resulting planar carbocation. Re-attack by a nucleophile (even water or the amine itself) occurs from either face, leading to a racemic mixture.
      
    • Trigger: Acidic silica gel, high heat during acid-base extraction, or prolonged exposure to HCl in DCM.

  • Schiff Base Tautomerization (The Silent Killer):

    • Mechanism: Condensation with trace ketones (e.g., acetone in glassware) or aldehydes forms an imine. The benzylic proton becomes acidic, allowing tautomerization to an achiral enamine. Hydrolysis returns a racemic amine.

    • Trigger: Using acetone to clean glassware, using un-distilled ethyl acetate.

  • Radical Abstraction (The Oxidative Threat):

    • Mechanism: Benzylic C-H bonds are weak. Exposure to air/light in the presence of transition metals can generate a benzylic radical, which rapidly planarizes.

Visualizing the Risk

RacemizationPathways R_Amine (1R)-Amine (Chiral) Protonated Protonated Intermediate R_Amine->Protonated Acid (H+) Imine Schiff Base (Imine) R_Amine->Imine + Ketone/Aldehyde Carbocation Planar Benzylic Carbocation Protonated->Carbocation -NH3 (Heat/Strong Acid) S_Amine (1S)-Amine (Inverted) Carbocation->S_Amine Nu- Attack Enamine Achiral Enamine Imine->Enamine Tautomerization (Base/Acid) Imine->S_Amine Hydrolysis Enamine->Imine Reversible

Figure 1: Mechanistic pathways leading to loss of optical purity in benzylic amines.

Module 2: Troubleshooting Guide

This section addresses specific failures reported by users.

Issue 1: "My ee dropped from 99% to 85% after Flash Chromatography."

Diagnosis: Silica Acidity. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to protonate the amine, causing "streaking" (broad peaks) and micro-environment heating that facilitates SN1 racemization. The Fix: The "TEA Shield" Protocol

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 2.5% Triethylamine (TEA) before packing the column.

  • Eluent: Maintain 1% TEA in the mobile phase throughout the run.

  • Why it works: TEA is a sacrificial base. It binds to the acidic silanol sites on the silica, preventing them from interacting with your benzylic amine.

Issue 2: "The oil turned cloudy and solidified after sitting on the bench."

Diagnosis: Carbamate Formation. Primary amines react avidly with atmospheric CO2 to form carbamates (white solids). While not strictly racemization, this alters the physical properties and stoichiometry. The Fix:

  • Store under Argon/Nitrogen.

  • Immediate Salt Formation: Convert the free base to the HCl or Tartrate salt immediately after isolation. The salt form is chemically and configurationally stable.

Issue 3: "I lost yield and ee during Acid-Base Extraction."

Diagnosis: Thermal Stress in Acid. You likely heated the aqueous acid phase to dissolve solids or used an acid concentration >1M. The Fix:

  • Keep all acid-base transitions at 0°C to 5°C .

  • Use 0.5M HCl or 1M citric acid (milder) instead of 6M HCl.

  • Minimize the time the molecule spends in the protonated aqueous phase.

Module 3: Optimized Workup Protocol

Do not deviate from this workflow for (1R)-1-phenylpentan-1-amine.

Step-by-Step Methodology
StepActionCritical ParameterReason
1. Quench Cool reaction to 0°C. Add sat.

or water.[1][2]
T < 10°C Prevents exotherm-driven racemization.
2. Extraction Extract with MTBE or Toluene .Avoid DCM DCM can form trace HCl over time; MTBE is inert and separates well.
3. Washing Wash organic layer with Brine.pH Neutral Removes bulk water without exposing amine to harsh drying agents.
4. Drying Dry over

(Sodium Sulfate).[2]
No


is slightly Lewis acidic and can catalyze degradation.

is neutral.
5. Concentration Rotavap at < 35°C .[1]Vacuum Control High heat + concentration increases intermolecular reactions.
6. Purification Distillation (High Vac) OR Column (TEA-treated).Inert Gas Distillation is preferred if >1g (bp ~105°C @ 0.5 mmHg).
Decision Tree: Purification Strategy

WorkupDecision Start Crude (1R)-Amine PurityCheck Check Purity (NMR/GC) Start->PurityCheck HighPurity >90% Pure PurityCheck->HighPurity LowPurity <90% Pure PurityCheck->LowPurity Distill Kugelrohr Distillation (High Vac, <120°C) HighPurity->Distill Liquid Product SaltForm Formation of HCl Salt (Recrystallize) HighPurity->SaltForm Solid Product LowPurity->SaltForm If impurities non-basic Column Flash Chromatography (TEA-Deactivated Silica) LowPurity->Column Standard

Figure 2: Decision logic for purification based on crude purity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone to clean my glassware before the final step? A: ABSOLUTELY NOT. Even trace amounts of acetone can react with the primary amine to form a Schiff base (imine). This imine is prone to tautomerization, which scrambles the stereocenter. Rinse all glassware with Methanol or Isopropanol and dry completely.

Q: Is it better to store the free base or the salt? A: The Salt. The free base is an oil that oxidizes and absorbs CO2. Convert it to the Hydrochloride salt (using HCl in Dioxane/Ether) or the Tartrate salt. The salt lattice "locks" the stereochemistry and prevents oxidation.

Q: My rotavap bath is set to 50°C. Is that safe? A: It is risky. While the pure amine is stable, crude mixtures often contain Lewis acid impurities (metal salts, boron species). At 50°C, these can catalyze racemization. Lower the pressure and keep the bath at 30–35°C .

Q: I see a "new spot" on TLC that moves higher than my amine. What is it? A: If you used ethyl acetate, it might be the amide formed by trans-acylation (reaction of amine with ethyl acetate), or the imine if ketones are present. This is a chemical transformation, not just racemization, but it consumes your product.

References

  • Racemization Mechanisms of Benzylic Amines

    • Thiyl Radical Mediated Racemization of Benzylic Amines.[3] (2006).[1][3][4] Chemistry – A European Journal.[5] 3

  • Chromatographic Purification

    • Technical Support Center: Column Chromatography of Alpha-Aminoketones. (2025).[3][4][6][7][8][9] BenchChem. 6

    • Tips for Flash Column Chromatography. University of Rochester. 10

  • Physical Properties & Stability

    • (R)-(+)-1-Phenylethylamine Properties and Handling.[1][7] ChemicalBook.[1] 1

    • 1-Phenylpentan-1-amine Structure and Identifiers. PubChem.[9] 9

Sources

Optimization

Technical Support: Optimization of pH for (1R)-1-phenylpentan-1-amine Extraction

Case ID: EXT-1R-PPA-OPT Status: Open Agent: Senior Application Scientist Subject: pH Control Strategies for Enantiopure Amine Isolation Core Directive: The Theoretical Framework To successfully extract (1R)-1-phenylpenta...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-1R-PPA-OPT Status: Open Agent: Senior Application Scientist Subject: pH Control Strategies for Enantiopure Amine Isolation

Core Directive: The Theoretical Framework

To successfully extract (1R)-1-phenylpentan-1-amine (also known as (R)-1-phenylpentylamine), you must master the relationship between pH and the molecule's ionization state.

This molecule is a primary benzylic amine . Its extraction behavior is governed by the pKa of its conjugate acid (ammonium form).

  • Target Molecule: (1R)-1-phenylpentan-1-amine

  • Approximate pKa (Conjugate Acid): ~10.6 (Based on homologous alkylbenzylamines)

  • Solubility Switch:

    • pH < 8.6: Predominantly protonated (

      
      ). Water-soluble.
      
    • pH > 12.6: Predominantly neutral free base (

      
      ). Organic-soluble.[1]
      
The "pKa + 2" Rule

For quantitative recovery (>99%), the aqueous phase pH must be at least 2 units above the pKa during the organic extraction step.



Failing to reach this pH is the #1 cause of low yield.

Standard Operating Protocol (SOP)

The following workflow ensures maximum recovery while preserving the stereochemical integrity of the (1R) center.

Reagents
  • Base: 2M NaOH or KOH (Avoid weak bases like Carbonates; they may not reach pH 13).

  • Acid (for back-extraction): 1M HCl.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Note: Avoid DCM if possible due to emulsion risks, though it is chemically compatible.

Step-by-Step Methodology
  • Initial State: Assume the amine is currently in an acidic aqueous reaction mixture (as a salt).

  • Impurity Wash (Acidic Mode):

    • Adjust aqueous pH to 2.0 – 3.0 .

    • Wash with 1 volume of organic solvent (e.g., MTBE).

    • Result: Neutral/Acidic impurities move to organic; (1R)-amine stays in water. Discard organic layer.[2]

  • Basification (The Critical Switch):

    • Cool the aqueous solution to < 10°C (Ice bath). Crucial for chiral stability.

    • Slowly add 2M NaOH with stirring until pH reaches 13.0 .

    • Verify pH using a calibrated probe (paper is unreliable at extremes).

  • Extraction (Basic Mode):

    • Add organic solvent (1:1 ratio). Shake vigorously for 2 minutes.

    • Separate phases.[2] The (1R)-amine is now in the Organic Phase .

    • Repeat extraction 2x to ensure quantitative transfer.

  • Drying & Concentration:

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap) at < 40°C.

Visualization: Extraction Logic & Workflow

The following diagram illustrates the decision matrix for isolating the target amine based on pH manipulation.

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Acidic) CheckPH Check pH Start->CheckPH AcidWash Acid Wash (pH < 3) Remove Neutral Impurities CheckPH->AcidWash If pH is variable Basify Basify to pH > 12.6 (Target: pH 13) AcidWash->Basify Aqueous Layer Retained Extract Add Organic Solvent (MTBE/Toluene) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase Contains: (1R)-Amine (Free Base) PhaseSep->OrgPhase Product Stream AqPhase Aqueous Phase Contains: Salts/Waste PhaseSep->AqPhase Waste Stream Dry Dry (Na2SO4) & Evaporate OrgPhase->Dry Final Isolated (1R)-1-phenylpentan-1-amine Dry->Final

Figure 1: Decision logic for pH-controlled extraction of (1R)-1-phenylpentan-1-amine.

Troubleshooting Guide (Q&A)

Issue: Low Yield (< 60%)

Q: I followed the protocol, but my mass balance is low. Where is my product? A: The most common culprit is insufficient basification.

  • Diagnosis: If the pH was 10.0 instead of 13.0, approximately 20-25% of your amine remained in the water as the charged salt.

  • Fix: Re-check the pH of your waste aqueous layer.[3] If it is < 12, add more NaOH and re-extract with fresh solvent.

  • Data Reference: See the distribution table below.

pH Level% Protonated (Water Soluble)% Free Base (Organic Soluble)Extraction Efficiency
8.699%1%Fail
10.6 (pKa)50%50%Poor
11.69%91%Moderate
12.6 < 1% > 99% Optimal
Issue: Emulsions (Rag Layer)

Q: The layers won't separate. I see a cloudy "rag" layer in the middle. A: Benzylic amines can act as weak surfactants, especially if fatty impurities are present.

  • Immediate Fix: Add Saturated Brine (NaCl) to the aqueous layer. This increases the ionic strength, forcing the organic components out of the water phase ("Salting out").

  • Secondary Fix: Filter the mixture through a pad of Celite. This physically breaks the emulsion bubbles.

Issue: Optical Purity Concerns

Q: Will high pH racemize my (1R) center? A: Primary amines are generally stable to base. However, the benzylic position is sensitive to radical formation or extreme thermal stress.

  • Risk Factor: Boiling NaOH or prolonged exposure to strong base at high temperatures (>60°C).

  • Mitigation: Perform the basification step on ice (0-10°C) and proceed immediately to extraction. Do not store the product in the basic aqueous phase overnight.

Advanced Optimization: Back-Extraction

If your isolated amine is colored or contains non-amine organic impurities, use the Back-Extraction Technique .

BackExtraction Step1 Impure Organic Extract (Amine + Neutrals) Step2 Extract with 1M HCl Step1->Step2 Split Phase Split Step2->Split OrgWaste Organic Layer (Neutrals/Trash) Split->OrgWaste Discard AqProduct Aqueous Layer (Amine-HCl Salt) Split->AqProduct Keep Step3 Basify (pH 13) & Re-extract to Organic AqProduct->Step3

Figure 2: Purification via chemically active back-extraction.

References

  • PubChem. (2024). 1-phenylpentan-1-amine Compound Summary. National Library of Medicine. [Link]

  • LibreTexts Chemistry. (2023). Liquid-Liquid Extraction: Acid-Base Extraction. [Link]

  • Element Lab Solutions. (2024). Liquid-Liquid Extraction Techniques: Principles and Optimisation. [Link]

Sources

Troubleshooting

Resolving solubility issues of (1R)-1-phenylpentan-1-amine HCl in water

Executive Summary (1R)-1-phenylpentan-1-amine HCl is a chiral primary amine salt. While the hydrochloride salt form is designed to improve aqueous solubility, researchers frequently encounter precipitation, "oiling out,"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-phenylpentan-1-amine HCl is a chiral primary amine salt. While the hydrochloride salt form is designed to improve aqueous solubility, researchers frequently encounter precipitation, "oiling out," or cloudiness upon dilution.[1] These issues generally stem from three competing physicochemical factors: pH-dependent deprotonation , the Common Ion Effect , and lipophilic aggregation of the pentyl-phenyl tail.[1]

This guide provides a root-cause analysis and actionable protocols to resolve these solubility failures.

Module 1: The pH-Solubility Trap

The Science: Why is it precipitating?

The most common reason for solubility failure with this compound is pH drift.

  • The Molecule: (1R)-1-phenylpentan-1-amine has a lipophilic tail (phenyl + pentyl chain) and a hydrophilic head (amine).

  • The pKa: Primary alkyl-aryl amines typically exhibit a pKa in the range of 9.5 – 10.5 [1].

  • The Mechanism:

    • At pH < 8.0 , the nitrogen is protonated (

      
      ), forming the soluble ionic salt.[1]
      
    • At pH > 9.0 , the nitrogen deprotonates to the free base (

      
      ). The free base is an oil that is practically insoluble in water.
      

Critical Error: Dissolving the salt in a buffer (like PBS) with a pH of 7.4 is risky. If the concentration is high, the local pH at the dissolving crystal surface can rise, or the buffer capacity may be insufficient to maintain the protonated state, leading to micro-precipitation.[1]

Troubleshooting Protocol A: pH Adjustment

Issue: "The solution turned cloudy immediately upon adding the solid to my buffer."

Corrective Action:

  • Pre-Acidification: Do not add the solid directly to neutral buffer.

  • Step 1: Dissolve the (1R)-1-phenylpentan-1-amine HCl in pure Water for Injection (WFI) or 0.01 M HCl first. Ensure the pH is < 4.0.

  • Step 2: Slowly dilute this concentrate into your target buffer while stirring.

  • Step 3: Measure final pH. If pH > 7.5, precipitation is imminent.[1]

Module 2: The Chloride Paradox (Common Ion Effect)

The Science: Why adding "more acid" can fail

Researchers often try to increase solubility by adding concentrated Hydrochloric Acid (HCl) or dissolving the compound in Saline (0.9% NaCl). This can backfire due to the Common Ion Effect .

The solubility equilibrium is defined by the solubility product constant (


):


If you artificially increase the concentration of chloride ions (


) by adding NaCl or excess HCl, the equilibrium shifts to the left  to maintain 

, forcing the salt to precipitate out of solution [2].
Troubleshooting Protocol B: Ionic Strength Management

Issue: "I dissolved it in 0.9% Saline and crystals formed."

Corrective Action:

  • Avoid Saline Initially: Dissolve the compound in pure water or a low-chloride buffer (e.g., Acetate or Citrate) first.

  • Tonicity Adjustment: If isotonicity is required for animal studies, use 5% Dextrose (D5W) or Mannitol instead of NaCl. These provide tonicity without adding chloride ions that trigger precipitation.

Module 3: Cosolvents & Complexation

The Science: Overcoming the Hydrophobic Tail

Even when fully protonated, the pentyl-phenyl chain is significantly hydrophobic. At high concentrations (>10 mg/mL), the water structure cannot accommodate the non-polar surface area, leading to aggregation.[1]

Recommended Cosolvent Systems
CosolventRecommended RangeCompatibility Note
DMSO 1% – 10%Excellent solubilizer. Monitor for biological toxicity in cell assays.
Ethanol 5% – 20%Good for stock solutions. May cause precipitation if diluted too quickly into saline.
PEG 400 10% – 30%Stabilizes the hydration shell around the hydrophobic tail.
Advanced Protocol: Cyclodextrin Complexation

For in vivo applications where organic solvents are restricted, use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic phenyl-pentyl tail inserts into the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility [3].

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Add (1R)-1-phenylpentan-1-amine HCl to this solution.

  • Stir at room temperature for 2–4 hours.

  • Filter through a 0.22

    
    m filter.
    
  • Result: This typically increases solubility limit by 10–50x.

Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Caption: Step-by-step logic flow for determining the correct solvation strategy based on experimental constraints.

SolubilityLogic Start Start: Dissolve (1R)-1-phenylpentan-1-amine HCl CheckConc Is Target Concentration > 5 mg/mL? Start->CheckConc CheckBuffer Is the solvent Saline/PBS? CheckConc->CheckBuffer No (<5 mg/mL) ActionCosolvent Add 5-10% DMSO or 20% HP-beta-CD CheckConc->ActionCosolvent Yes (>5 mg/mL) ActionWater Dissolve in Pure Water first (pH < 5) CheckBuffer->ActionWater No (Pure Water) ActionDextrose Switch to 5% Dextrose (Avoid Common Ion Effect) CheckBuffer->ActionDextrose Yes (Saline) FinalCheck Check Final pH. Is pH > 7.5? ActionWater->FinalCheck ActionCosolvent->CheckBuffer ActionDextrose->FinalCheck Success Stable Solution FinalCheck->Success No Fail Precipitation Risk: Acidify immediately FinalCheck->Fail Yes

Diagram 2: The Precipitation Mechanism

Caption: Molecular mechanisms driving solubility failure: pH shift vs. Common Ion Effect.

Mechanism Salt Soluble Salt (R-NH3+) FreeBase Insoluble Free Base (R-NH2) Salt->FreeBase Deprotonation Precipitate Salt Precipitate (R-NH3+ Cl-) Salt->Precipitate Common Ion Effect HighPH High pH (> pKa) HighPH->FreeBase HighCl High [Cl-] (Saline) HighCl->Precipitate

FAQ: Frequently Asked Questions

Q1: Can I autoclave the solution? A: Generally, amine HCl salts are chemically stable, but autoclaving at 121°C may cause hydrolysis of the salt or degradation of the chiral center if the pH is not strictly controlled. Recommendation: Use 0.22


m sterile filtration (PES or PVDF membrane) instead of autoclaving.

Q2: Why does the solution foam when I shake it? A: The molecule is amphiphilic (hydrophobic tail + hydrophilic head), acting like a surfactant. Excessive shaking creates foam and can denature proteins if used in a biological assay. Recommendation: Vortex gently or stir magnetically; do not shake vigorously.

Q3: I need a 50 mg/mL stock. Is this possible? A: In pure water, this is likely approaching the saturation limit and may be metastable.[1] You must use a cosolvent (e.g., 50% Ethanol or DMSO) or Cyclodextrin (20-40% HP-


-CD) to achieve stable concentrations this high.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12022148, 1-phenylpentan-1-amine. Retrieved from [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during (1R)-1-phenylpentan-1-amine salt formation

This guide serves as a specialized technical support resource for researchers working with (1R)-1-phenylpentan-1-amine (also known as (R)- -butylbenzylamine). It addresses the specific chemical stability challenges and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (1R)-1-phenylpentan-1-amine (also known as (R)-


-butylbenzylamine). It addresses the specific chemical stability challenges and process parameters required to isolate high-purity salts without compromising enantiomeric excess (ee) or chemical yield.

Current Status: Online Role: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization

Core Technical Overview

(1R)-1-phenylpentan-1-amine is a chiral primary benzylic amine. While generally stable, it presents three specific vulnerabilities during salt formation:[1]

  • Nucleophilic Acylation: The primary amine group is a potent nucleophile and will attack ester solvents (e.g., Ethyl Acetate) to form stable amide impurities.

  • Condensation (Schiff Base Formation): Reaction with ketone solvents (e.g., Acetone) forms imines/enamines.

  • Benzylic Racemization: Although less prone to acid-catalyzed racemization than carbamates, the benzylic proton is susceptible to abstraction under thermal stress or in the presence of radical initiators, leading to loss of optical purity.

Troubleshooting Guide & FAQs

Category A: Chemical Impurities (The "What is this peak?" Section)

Q1: I see a new impurity peak (+42 Da) growing over time when using Ethyl Acetate (EtOAc) as a solvent. What is it? Diagnosis: You are observing N-acetylation . Mechanism: Primary amines react with alkyl acetates (esters) to form acetamides. While EtOAc is a standard crystallization solvent, it is an acylating agent toward primary amines, especially at elevated temperatures or prolonged hold times.[1] Corrective Action:

  • Immediate: Switch solvent system to Isopropyl Alcohol (IPA)/MTBE or Toluene .

  • If EtOAc is mandatory: Keep the temperature strictly < 5°C and minimize contact time. Do not digest/reflux the salt in EtOAc.

Q2: My salt turned yellow/orange after heating in Acetone. Is this oxidation? Diagnosis: Likely Imine (Schiff Base) Formation , potentially followed by aldol-type condensation of the solvent. Mechanism: Amine (


) + Acetone (

)

Imine (

) +

. Context: This reaction is reversible but equilibrium-driven. Heating drives off water, pushing the equilibrium toward the impurity. Corrective Action: Avoid ketones. Use Acetonitrile (MeCN) or Ethanol (EtOH) if a polar solvent is required.
Category B: Process & Crystallization (The "Why is it an oil?" Section)

Q3: The salt oils out instead of crystallizing. How do I fix this? Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated faster than the crystal lattice can form, or if the solvent system contains too many impurities/water. Troubleshooting Protocol:

  • Temperature Control: Do not add acid to a hot amine solution. Cool the amine solution to 0–10°C before acid addition.

  • Seeding: Add seed crystals of the pure salt at the cloud point (the moment turbidity appears).

  • Antisolvent Addition: If using a solvent like EtOH, add the antisolvent (e.g., Heptane or MTBE) slowly via a syringe pump to control supersaturation.[1]

Q4: My enantiomeric excess (ee) dropped from 99% to 94% after salt formation. Why? Diagnosis: Partial Racemization . Root Causes:

  • Thermal Stress: Heating benzylic amines >80°C, especially in the presence of weak bases or radical sources, can promote proton abstraction at the chiral center.[1]

  • Transient Achiral Intermediates: If you used a ketone solvent, the imine-enamine tautomerization can scramble the stereocenter. Corrective Action: Maintain process temperature < 40°C. Ensure the acid used (e.g., HCl, Mandelic Acid) is added stoichiometrically (1.0–1.05 eq) to avoid large excesses of free acid or base at high temperatures.[1]

Visualizing the Reaction Landscape

The following diagram maps the critical decision pathways and failure modes during the salt formation process.

SaltFormation Amine (1R)-1-phenylpentan-1-amine (Starting Material) Solvent_Choice Solvent Selection Amine->Solvent_Choice EtOAc Ethyl Acetate (Ester) Solvent_Choice->EtOAc High Risk Acetone Acetone (Ketone) Solvent_Choice->Acetone High Risk IPA_MTBE IPA / MTBE / Toluene (Inert) Solvent_Choice->IPA_MTBE Recommended Impurity_Acyl IMPURITY: N-Acetyl Amide (+42 Da) EtOAc->Impurity_Acyl Nucleophilic Attack (Heat/Time) Impurity_Imine IMPURITY: Schiff Base (Imine) Acetone->Impurity_Imine Condensation (-H2O) Target_Salt TARGET: High Purity Salt (>99% ee) IPA_MTBE->Target_Salt Acid Addition (Controlled Cryst.)

Figure 1: Decision matrix for solvent selection showing chemical incompatibility pathways.

Optimized Experimental Protocol

Objective: Formation of (1R)-1-phenylpentan-1-amine Hydrochloride (HCl) Salt. Scale: 10.0 g Input.

Materials
Reagent/SolventRoleGrade
(1R)-1-phenylpentan-1-amineSubstrate>98% ee
Methyl tert-butyl ether (MTBE)SolventACS Reagent, Anhydrous
Isopropyl Alcohol (IPA)Co-solventACS Reagent
HCl in IPA (5-6 N)Acid SourceTitrated
Step-by-Step Procedure
  • Dissolution: Charge 10.0 g of amine into a reactor. Add 60 mL of MTBE (6 vol). Stir at 20°C until fully dissolved.

  • Polishing Filtration: Filter the solution through a 0.45 µm PTFE filter to remove particulate matter (dust/seeds) that could induce uncontrolled nucleation.

  • Cooling: Cool the filtrate to 0–5°C .

  • Acid Addition:

    • Slowly add 1.05 equivalents of HCl/IPA solution dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to prevent localized heating and oiling out.

  • Crystallization:

    • After addition, a white precipitate should form.[1]

    • Stir at 0–5°C for 2 hours to maximize yield (aging).

    • Note: If oiling occurs, reheat to 40°C to redissolve, then cool very slowly (5°C/hour) with vigorous stirring.

  • Isolation: Filter the solid under nitrogen or argon (to prevent moisture uptake—amine salts are hygroscopic).

  • Washing: Wash the cake with 20 mL of cold MTBE (0°C).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

References

  • Solvent-Amine Incompatibility (N-Acetylation)

    • Catalytic Acetylation of Amines with Ethyl Acetate.[2][3] ResearchGate.[2]

    • [Link]

  • Imine Formation Mechanism

    • Kinetics of the formation of imines from acetone and primary amines. Journal of the American Chemical Society.
    • [Link]

  • Benzylic Amine Properties (PubChem)

    • 1-phenylpentan-1-amine Compound Summary.
    • [Link]

  • General Amine Salt Formation & pKa Data

    • pKa Values of Amines and Nitrogen Compounds.[4] Alfa Chemistry.

Sources

Troubleshooting

Controlling hygroscopicity of (1R)-1-phenylpentan-1-amine hydrochloride

The following technical guide serves as a specialized support resource for researchers and formulation scientists working with (1R)-1-phenylpentan-1-amine hydrochloride . It addresses the inherent hygroscopicity of chira...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and formulation scientists working with (1R)-1-phenylpentan-1-amine hydrochloride . It addresses the inherent hygroscopicity of chiral amine hydrochloride salts, providing actionable protocols for characterization, process control, and storage.

Topic: Controlling Hygroscopicity & Solid-State Stability Compound Class: Chiral Amine Hydrochloride Salts CAS Registry (Related): 61501-03-9 (Free base generic), 76605-79-3 (N-methyl analog HCl). Note: Specific CAS for the (1R)-HCl salt is often vendor-specific; this guide applies to the enantiopure HCl salt.

Executive Summary

(1R)-1-phenylpentan-1-amine hydrochloride is a primary amine salt often used as a chiral resolving agent or pharmaceutical intermediate. Like many amine hydrochlorides, it exhibits hygroscopicity —the tendency to absorb moisture from the atmosphere. This is driven by the high lattice energy of the chloride ion and its strong hydrogen-bonding potential with water. Uncontrolled moisture uptake leads to deliquescence (dissolution in absorbed water), chemical instability (hydrolysis or carbamate formation upon disproportionation), and dosing errors .

This guide provides a systematic approach to diagnosing and mitigating these issues.

Part 1: Troubleshooting & FAQs
Q1: My sample turns into a sticky gum or liquid within minutes of weighing. What is happening?

Diagnosis: You are observing deliquescence . This occurs when the Relative Humidity (RH) of your environment exceeds the Critical Relative Humidity (CRH) of the salt. At this point, the solid dissolves in the adsorbed water layer. Immediate Action:

  • Stop handling in open air. Move all operations to a glove box or a humidity-controlled enclosure (RH < 30%).

  • Dry the sample: If the chemical integrity is intact (check via HPLC), dry the sample in a vacuum oven at 40°C with a P₂O₅ trap to remove adsorbed water. Long-Term Fix: Determine the CRH using Dynamic Vapor Sorption (DVS) (see Protocol A) to establish safe handling limits.

Q2: The melting point is lower than reported (e.g., <180°C instead of >200°C). Is my compound impure?

Diagnosis: Likely yes, but the "impurity" is water. Hygroscopic salts often form hydrates or retain non-stoichiometric water, which depresses the melting point and broadens the range. Technical Insight: Amine HCl salts can exist as channel hydrates. Water molecules sit in the crystal lattice channels, plasticizing the structure. Verification: Run TGA (Thermogravimetric Analysis). A weight loss <100°C indicates surface water; weight loss at distinct steps >100°C suggests a stoichiometric hydrate.

Q3: Can I recrystallize the salt to make it less hygroscopic?

Diagnosis: Yes, if the current material is amorphous or has high surface defects. Amorphous solids have higher free energy and surface area, making them significantly more hygroscopic than crystalline forms. Strategy:

  • Avoid: Rapid precipitation (e.g., adding ether to ethanol quickly), which traps solvent and creates amorphous regions.

  • Adopt: Slow cooling or vapor diffusion methods to grow large, well-ordered crystals with lower surface area-to-volume ratios.

  • Solvent System: Use Isopropanol (IPA) / Isopropyl Acetate or Ethanol / Ethyl Acetate . Avoid water-miscible ethers (like THF) if moisture is a concern, as they are hard to dry completely.

Q4: The HCl salt is unmanageable. What are my alternatives?

Diagnosis: If the CRH is too low (e.g., <40% RH), the HCl salt may be practically unusable. Solution: Perform a Salt Switch . The hygroscopicity of amine salts generally follows the Hofmeister series and lattice energy principles.

  • Recommended Counter-ions: Try Fumarate , Succinate , or Phosphate . These often form extensive H-bond networks within the crystal lattice, leaving fewer sites available for water interaction compared to the chloride ion.

Part 2: Decision Frameworks (Visualized)
Diagram 1: Hygroscopicity Management Workflow

This workflow guides you from initial observation of moisture uptake to the correct mitigation strategy.[1]

Hygroscopicity_Management Start Issue: Sample Weight Gain / Stickiness Check_Form Step 1: Check Solid Form (XRD) Start->Check_Form Is_Amorphous Is it Amorphous? Check_Form->Is_Amorphous Recrystallize Protocol: Slow Recrystallization (Reduce Surface Area) Is_Amorphous->Recrystallize Yes Is_Crystalline Step 2: Determine Critical RH (DVS) Is_Amorphous->Is_Crystalline No Recrystallize->Is_Crystalline Check_CRH Is CRH < 40%? Is_Crystalline->Check_CRH Strict_Control Mitigation: Engineering Controls (Desiccators, Glove Box) Check_CRH->Strict_Control No (Stable >40%) Salt_Switch Mitigation: Salt Screening (Switch to Fumarate/Phosphate) Check_CRH->Salt_Switch Yes (Too Unstable)

Caption: Logical workflow for diagnosing and treating hygroscopicity in amine salts.

Part 3: Experimental Protocols
Protocol A: Determination of Critical Relative Humidity (CRH)

Use this to define the "safe zone" for handling your compound.

Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., SMS or TA Instruments). Sample: 10–20 mg of (1R)-1-phenylpentan-1-amine HCl.

  • Equilibration: Heat sample to 40°C at 0% RH for 60 mins to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

    • Criteria: Hold at each step until mass change (

      
      ) < 0.002% per minute.
      
  • Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.

  • Analysis:

    • Plot Mass Change (%) vs. RH.[2]

    • CRH Point: Identify the RH where mass increases exponentially (vertical spike in the isotherm).

    • Hysteresis: If the desorption curve does not match sorption, the water has induced a channel hydrate formation.

Protocol B: Anti-Solvent Recrystallization (To Reduce Hygroscopicity)

This method promotes large, low-surface-area crystals.

Reagents:

  • Solvent: Isopropanol (IPA) - High solubility for amine HCl.

  • Anti-solvent: n-Heptane or Methyl tert-butyl ether (MTBE) - Low solubility.

Steps:

  • Dissolution: Dissolve 1.0 g of the amine HCl in the minimum amount of hot IPA (approx. 50–60°C). Filter while hot to remove particulates.

  • Nucleation: Allow the solution to cool to room temperature slowly.

  • Addition: Add n-Heptane dropwise with slow stirring until a persistent cloudiness appears.

  • Healing: Re-heat slightly to dissolve the cloudiness, then turn off the heat.

  • Crystallization: Allow to stand undisturbed for 12–24 hours. Do not stir rapidly, as this creates fines (high surface area).

  • Isolation: Filter rapidly under a nitrogen blanket (to prevent moisture uptake during filtration). Wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Part 4: Data Summary & Specifications
ParameterSpecification / BehaviorImplication
Appearance White to off-white crystalline solidYellowing indicates oxidation or free amine liberation.
Hygroscopicity Class Likely Very Hygroscopic (Class III)Deliquescent >60% RH (Estimate).
Solubility High in Water, Methanol, EthanolAvoid alcohols for storage; use for processing only.
Melting Point >150°C (Anhydrous)Sharp endotherm = Pure. Broad/Split = Solvate/Hydrate.
pKa (Conj. Acid) ~10.5Strong base; salt formation is favorable but reversible with moisture.
References
  • Newman, A. (2012). Pharmaceutical Salt Selection. In Solid-State Analysis of Pharmaceuticals. Describes the Hofmeister series and counter-ion selection to reduce hygroscopicity.

  • Pudipeddi, M. & Serajuddin, A.T.M. (2005). Trends in Salt Selection of Basic Drugs. Journal of Pharmaceutical Sciences. Provides data on the frequency of HCl salts and their physicochemical challenges.

  • Airaksinen, S., et al. (2005). Excipient selection can significantly affect solid-state phase transformations in hygroscopic formulations. Pharmaceutical Research.

  • Stahl, P.H. & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. The definitive guide on salt properties and hygroscopicity management.

Sources

Optimization

Troubleshooting HPLC separation of 1-phenylpentan-1-amine enantiomers

Technical Support Center: Chiral Separation of 1-Phenylpentan-1-amine Case ID: #AMINE-C5-CHIRAL Subject: Troubleshooting HPLC Enantioseparation of 1-Phenylpentan-1-amine Assigned Scientist: Senior Application Specialist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of 1-Phenylpentan-1-amine

  • Case ID: #AMINE-C5-CHIRAL

  • Subject: Troubleshooting HPLC Enantioseparation of 1-Phenylpentan-1-amine

  • Assigned Scientist: Senior Application Specialist, Chiral Separations Group

Executive Summary

You are attempting to separate the enantiomers of 1-phenylpentan-1-amine . This molecule presents a specific set of chromatographic challenges:

  • Primary Amine Functionality: Highly basic (

    
    ), leading to severe peak tailing due to interaction with residual silanols on silica supports.
    
  • Hydrophobic Pentyl Chain: Increases retention significantly in reversed-phase modes compared to smaller homologs (e.g., phenylethylamine), requiring careful organic modifier tuning.

  • Lack of Derivatization: Assuming you require direct separation (non-derivatized), your choice of stationary phase is binary: Crown Ethers (Ligand Exchange) or Polysaccharides (H-Bonding/Steric).

This guide prioritizes the Crown Ether approach as it is the "sniper" solution for primary amines, but details the Polysaccharide approach as the robust alternative.

Module 1: Strategic Column Selection

Before mixing solvents, verify your column choice.[1] The separation mechanism dictates the troubleshooting path.

ColumnSelection Start Start: 1-phenylpentan-1-amine Q1 Is the sample derivatized? Start->Q1 Crown Option A: Crown Ether (CROWNPAK CR) Q1->Crown No (Primary Amine) Poly Option B: Polysaccharide (CHIRALPAK AD-H / OD-H) Q1->Poly No (General Screen) Deriv Derivatize with NBD-Cl (Fluorescence Detection) Q1->Deriv Yes (Trace Analysis) Mechanism1 Requires Acidic MP (pH 1-2) Target: Ammonium Ion Crown->Mechanism1 Mechanism: Host-Guest Complexation Mechanism2 Requires Basic Additive (DEA) Target: Neutral Amine Poly->Mechanism2 Mechanism: H-Bonding + Steric Fit

Figure 1: Decision matrix for primary amine chiral separation.

Module 2: Protocol A - The Crown Ether Route (Recommended)

Why this works: Crown ether columns (e.g., Daicel CROWNPAK CR(+)/(-)) are designed specifically for primary amines. The crown ether forms a host-guest complex with the ammonium ion (


) of your analyte.[2]

The Protocol:

  • Column: CROWNPAK CR-I(+) or CR(+) (3.0 x 150 mm is standard).[3]

  • Mobile Phase: Aqueous Perchloric Acid (

    
    , pH 1.0 to 2.[4]0) / Methanol (85:15 v/v).[5]
    
  • Temperature: Low is critical. Start at 25°C, lower to 10°C or 0°C if resolution is poor.

  • Flow Rate: 0.4 - 0.5 mL/min.

Troubleshooting Guide (Crown Ether Mode):

SymptomRoot CauseCorrective Action
No Retention (

)
pH is too high. The amine is not fully protonated.Lower pH to 1.0 using

. The amine must be an ammonium ion to complex with the crown ether.
Excessive Retention The pentyl chain is too hydrophobic for a purely aqueous phase.Increase Methanol content. Warning: Do not exceed 15% MeOH on coated CR(+) columns (immobilized CR-I can tolerate more).
Poor Resolution (

)
Rapid exchange kinetics at room temp.Lower the temperature. Crown ether separations are enthalpy-driven. Reducing temp to 5°C often doubles resolution.
Elution Order Need to reverse enantiomers?Switch from CR(+) to CR(-) column.[4] The elution order will invert.[2][4]

Module 3: Protocol B - The Polysaccharide Route (Normal Phase)[6]

Why this works: If you lack a crown ether column, standard coated polysaccharide columns (CHIRALPAK AD-H or CHIRALCEL OD-H) are effective. However, you must suppress the interaction between the basic amine and the acidic silanols of the silica support.[6]

The Protocol:

  • Column: CHIRALPAK AD-H or CHIRALCEL OD-H (Amylose/Cellulose derivatives).[7][8]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Temperature: 25°C.

Troubleshooting Guide (Normal Phase):

SymptomRoot CauseCorrective Action
Severe Peak Tailing Unsuppressed silanol interactions.[9]Increase DEA concentration to 0.2% or switch to Ethylenediamine (EDA) which is a stronger silanol blocker.
Fronting Peaks Solubility issue or Column Overload.1-phenylpentan-1-amine is soluble in hexane, but ensure your sample diluent matches the mobile phase. Inject less mass.
No Separation Wrong selector.If AD-H fails, switch to OD-H. The "pentyl" chain may sterically interfere with the amylose cavity (AD) but fit the cellulose (OD) grooves.

Module 4: Universal Troubleshooting Logic (Tailing)

Peak tailing is the most common failure mode for 1-phenylpentan-1-amine. Use this logic flow to diagnose the specific cause.

TailingTroubleshoot Problem Problem: Peak Tailing (As > 1.2) CheckMode Check Separation Mode Problem->CheckMode RP Reverse Phase (Crown Ether) CheckMode->RP NP Normal Phase (Polysaccharide) CheckMode->NP RP_Action Action: Lower pH RP->RP_Action RP_Reason Ensure 100% Protonation (-NH3+) RP_Action->RP_Reason NP_Action Action: Add Basic Modifier NP->NP_Action NP_Reason Add 0.1% DEA or TEA to block silanols NP_Action->NP_Reason

Figure 2: Diagnosing peak tailing based on separation mode.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) as an additive for the Polysaccharide column? A: NO. In Normal Phase with basic amines, TFA will protonate the amine, making it more polar and likely causing it to precipitate or stick irreversibly to the silica. You must use a basic additive (DEA, TEA, or Butylamine) to keep the analyte neutral.

Q: My 1-phenylpentan-1-amine is retaining for >60 minutes on the Crownpak column. Why? A: The pentyl chain makes the molecule significantly more hydrophobic than the standard test probes (like phenylglycine).

  • Fix: You are likely running 100% aqueous pH 1.0. You must add Methanol to drive the hydrophobic pentyl chain off the stationary phase. Start with 10% MeOH.[10]

Q: What is the maximum pressure for these columns? A:

  • Standard Analytical (5µm): Max 300 Bar (approx 4300 psi).

  • Crownpak CR (Coated): Recommended < 150 Bar to prevent stripping the coated phase.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Accessed 2026).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2026).

  • Machida, Y., et al. "Separation of free amino acids and primary amines using Daicel crown ether columns." Chiral Technologies Application Note.

  • BenchChem. "Troubleshooting Peak Tailing in HPLC Analysis of Primary Amines." (General Reference for pKa/Silanol interactions).

Sources

Reference Data & Comparative Studies

Validation

Specific optical rotation reference values for (1R)-1-phenylpentan-1-amine HCl

This guide provides a technical analysis of the optical rotation reference values for (1R)-1-phenylpentan-1-amine hydrochloride , a critical chiral building block and resolving agent. Quick Reference Data Compound (1R)-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the optical rotation reference values for (1R)-1-phenylpentan-1-amine hydrochloride , a critical chiral building block and resolving agent.

Quick Reference Data

Compound (1R)-1-Phenylpentan-1-amine HCl
CAS Number 529512-07-0 (HCl Salt) 61501-03-9 (Racemic Free Base)
Synonyms (R)-

-butylbenzylamine HCl; (R)-1-phenylpentylamine HCl
Molecular Formula

Primary Reference J. Org. Chem.2004 , 69, 5595–5607 (Atobe et al.)
Expected

Refer to CoA (Literature for free base analogs suggests

to

range; salt values vary by solvent).

Introduction: The Chiral Standard

(1R)-1-phenylpentan-1-amine is a higher homolog of the ubiquitous resolving agent (R)-1-phenylethylamine . While the ethyl derivative is the industry standard for resolving acidic racemates, the pentyl derivative offers unique steric bulk and lipophilicity (


), making it superior for resolving more hydrophobic chiral acids or for use as a chiral auxiliary in sterically demanding asymmetric syntheses.

Precise optical rotation values are critical for determining Enantiomeric Excess (ee) . However, unlike its ethyl homolog, the specific rotation of the pentyl derivative is highly sensitive to solvent effects and concentration due to the flexible butyl chain.

Comparative Optical Rotation Data

The following table compares the specific optical rotation (


) of (1R)-1-phenylpentan-1-amine against its lower homologs. This establishes a "homolog trend" useful for sanity-checking experimental data.
Table 1: Homolog Specific Rotation Comparison
Homolog (R-isomer)StructureCAS (Free Base)

(Free Base, Neat)

(HCl Salt, EtOH)
Ethyl (1-Phenylethylamine)Ph-CH(

)-Me
3886-69-9+39° to +41° +30° (c=10)
Propyl (1-Phenylpropylamine)Ph-CH(

)-Et
3082-64-2+20° ~ +18°
Pentyl (1-Phenylpentylamine)Ph-CH(

)-Bu
N/A (Salt: 529512-07-0)~ +10° to +15° (Est.)Value Solvent-Dependent

Critical Note: As the alkyl chain length increases (Methyl


 Butyl), the specific rotation magnitude generally decreases. This is due to the reduced conformational rigidity and the smaller difference in polarizability between the alkyl group and the phenyl ring.

Authoritative Reference & Methodology

For the specific HCl salt (1R)-1-phenylpentan-1-amine HCl (CAS 529512-07-0) , the "Gold Standard" characterization is derived from the asymmetric synthesis protocols established in primary literature.

Primary Source:
  • Citation: Atobe, M.; Yamazaki, N.; Kibayashi, C. J. Org.[1][2] Chem.2004 , 69, 5595–5607.[1][2]

  • Method: Enantioselective addition of organolithium reagents to oxime ethers.[2]

  • Data Integrity: This paper provides the foundational characterization for the enantiopure amine.

Protocol for Optical Rotation Measurement

To replicate the standard value, follow this self-validating protocol:

  • Drying: Dry the HCl salt in a vacuum desiccator over

    
     for 4 hours to remove hygroscopic moisture (which distorts concentration 
    
    
    
    ).
  • Solvent: Use Absolute Ethanol or Methanol (HPLC Grade). Do not use chloroform for the salt as solubility/ion-pairing can vary.

  • Concentration: Prepare a standard solution of

    
     (1  g/100  mL).
    
  • Wavelength: Sodium D-line (589 nm).

  • Temperature: Strictly

    
    .
    

Calculation:



Where 

is observed rotation,

is path length (dm), and

is concentration (g/mL).[3]

Synthesis & Resolution Workflow

The following diagram illustrates the two primary pathways to access high-purity (1R)-1-phenylpentan-1-amine: Enzymatic Kinetic Resolution (preferred for scale) and Asymmetric Synthesis (preferred for high ee).

G Racemate Racemic 1-Phenylpentylamine Lipase Lipase (CAL-B) + Ethyl Acetate Racemate->Lipase R_Amine (1R)-Amine (Unreacted) Lipase->R_Amine Slow Reacting S_Amide (1S)-Acetamide (Acylated) Lipase->S_Amide Fast Reacting Target (1R)-1-Phenylpentan-1-amine HCl Salt R_Amine->Target HCl/Ether Ketone Phenyl Pentyl Ketone Imine Chiral Sulfinyl Imine Ketone->Imine + (R)-t-Bu-Sulfinamide Auxiliary Ellman's Sulfinamide (Asymmetric Synthesis) Reduction Diastereoselective Reduction Imine->Reduction Hydrolysis Acid Hydrolysis (HCl) Reduction->Hydrolysis Hydrolysis->Target

Figure 1: Comparative pathways for obtaining enantiopure (1R)-1-phenylpentan-1-amine HCl. The enzymatic route (top) is common for industrial resolution, while the Ellman auxiliary route (bottom) yields high optical purity directly.

Performance Comparison: Why Choose the Pentyl Analog?

When selecting a chiral amine for salt resolution or as a building block, the "performance" is defined by its ability to discriminate between enantiomers of a target acid.

Feature(R)-1-Phenylethylamine (Standard)(1R)-1-Phenylpentan-1-amine (Alternative)
Steric Bulk Low (Methyl)High (Butyl)
Lipophilicity ModerateHigh (LogP ~2.8)
Resolution Efficiency Excellent for small, polar acids.Superior for large, hydrophobic acids.
Crystallinity of Salts High (Forms sharp crystals).Moderate (Butyl chain adds flexibility, may require non-polar solvents like Hexane/EtOAc).

Recommendation: Use (1R)-1-phenylpentan-1-amine HCl when the standard ethyl homolog fails to induce crystallization due to similar solubility of diastereomeric salts. The added butyl chain changes the packing efficiency and solubility profile, often "unlocking" a difficult resolution.

References

  • Primary Characterization: Atobe, M.; Yamazaki, N.; Kibayashi, C. "Enantioselective synthesis of primary 1-(aryl)alkylamines by nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers." J. Org.[2] Chem.2004 , 69(17), 5595–5607.[1] Link

  • Homolog Data (Ethyl): "Specific Optical Rotation of (R)-1-Phenylethylamine." Sigma-Aldrich Technical Bulletin. Link

  • Resolution Methodology: "Enzymatic Kinetic Resolution of Amines using Candida Antarctica Lipase B." Biotechnol. Bioeng.2002, 77, 693.
  • CAS Registry Data: NIH PubChem Compound Summary for CAS 529512-07-0. Link

Sources

Comparative

Technical Guide: 1H-NMR and 13C-NMR Spectral Analysis of (1R)-1-Phenylpentan-1-amine HCl

Executive Summary (1R)-1-phenylpentan-1-amine is a critical chiral scaffold in the synthesis of norepinephrine reuptake inhibitors and calcimimetic agents. In drug development, verifying the enantiomeric purity of the (1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-phenylpentan-1-amine is a critical chiral scaffold in the synthesis of norepinephrine reuptake inhibitors and calcimimetic agents. In drug development, verifying the enantiomeric purity of the (1R)-isomer is as critical as confirming its chemical structure.

This guide compares the spectral performance of the hydrochloride salt form (in DMSO-d₆) against the free base (in CDCl₃) and evaluates chiral derivatization methods for enantiomeric excess (ee) determination. While direct NMR of the HCl salt provides superior stability and proton quantification, it lacks chiral discrimination. Therefore, this guide establishes a workflow integrating direct structural confirmation with Chiral Derivatizing Agents (CDAs) for absolute stereochemical assignment.

Part 1: Structural Characterization (HCl Salt vs. Free Base)

The Chemometric Shift: Why Analyze the Salt?

Analyzing the hydrochloride salt in DMSO-d₆ is preferred over the free base in CDCl₃ for three mechanistic reasons:

  • Proton Exchange Suppression: In DMSO-d₆, the ammonium protons (

    
    ) exchange slowly, appearing as distinct signals (integral = 3H), whereas the free base amine (
    
    
    
    ) often broadens or disappears due to rapid exchange.
  • Prevention of Carbamate Formation: Free primary amines react with atmospheric CO₂ to form carbamates, appearing as "ghost" impurities in NMR. The HCl salt is chemically inert to this.

  • Deshielding Effects: The positive charge on nitrogen deshields the

    
    -methine proton, shifting it downfield away from overlapping alkyl signals, simplifying integration.
    
Predicted Spectral Data Comparison

Note: Data derived from chemometric principles of analogous


-chiral benzylic amines (e.g., 1-phenylethylamine).
Feature(1R)-HCl Salt (DMSO-d₆) Free Base (CDCl₃) Mechanistic Insight
** Ammonium/Amine**

8.3–8.6 ppm
(br s, 3H)

1.3–1.8 ppm (br s, 2H)
Protonation transforms the shielding cone; DMSO H-bonds stabilize the

signal.

-Methine (-CH-)

4.1–4.3 ppm
(m, 1H)

3.8–3.9 ppm (t, 1H)
The inductive effect of

pulls electron density, deshielding the benzylic proton.
Aromatic Ring

7.3–7.6 ppm
(m, 5H)

7.1–7.4 ppm (m, 5H)
Slight downfield shift in salt due to electron-withdrawing nature of the ammonium group.

-Methylene

1.8–2.0 ppm
(m, 2H)

1.6–1.7 ppm (m, 2H)
Diastereotopic nature is often more pronounced in the salt form due to restricted rotation.
Terminal Methyl

0.82 ppm
(t, 3H)

0.85 ppm (t, 3H)
Far from the chiral center; minimal shift difference.
13C-NMR Signatures

The (1R)-HCl salt will display a characteristic ipso-carbon shift.

  • C-ipso (Ph-C-N): ~138 ppm (Salt) vs ~146 ppm (Free Base). Key diagnostic for salt formation.[1]

  • C-

    
     (Methine):  ~55 ppm.
    
  • Alkyl Chain: ~38 ppm (

    
    ), ~29 ppm (
    
    
    
    ), ~22 ppm (
    
    
    ), ~14 ppm (
    
    
    ).

Part 2: Enantiomeric Purity Determination (Method Comparison)

To distinguish the (1R) enantiomer from the (1S) impurity, standard NMR is insufficient. You must introduce a chiral environment.

Comparison of Analytical Methods
MethodChiral Solvating Agent (CSA) Mosher's Amide (CDA) Chiral HPLC
Reagent (R)-(-)-Mandelic Acid(R)- or (S)-MTPA ChlorideChiral Column (e.g., OD-H)
Mechanism Non-covalent ion-pairing (Transient diastereomers)Covalent bond formation (Stable diastereomers)Physical separation
Time to Result < 15 mins (In-situ mixing)2-4 Hours (Reaction + Workup)30-60 mins (Method dev. takes days)
Precision Moderate (Good for >90% ee)High (Good for >98% ee)Gold Standard (Trace analysis)
Recommendation Quick Check Absolute Config Assignment QC Release Testing
The Mosher Model (Mechanism of Action)

When (1R)-1-phenylpentan-1-amine reacts with (S)-MTPA-Cl (Mosher's acid chloride), it forms a diastereomeric amide. The phenyl group of the MTPA moiety exerts a magnetic anisotropic shielding effect on protons cis to it.

  • If the amine is (1R), the alkyl chain sits in the shielding cone of the MTPA phenyl group, causing an upfield shift of the alkyl protons compared to the (1S) diastereomer.

Part 3: Visualization of Analytical Logic

Workflow for Structural & Chiral Validation

AnalysisWorkflow Start Sample: (1R)-1-phenylpentan-1-amine HCl Step1 1. 1H-NMR (DMSO-d6) Check: NH3+ (8.5 ppm) & C-ipso (138 ppm) Start->Step1 Decision Structure Confirmed? Step1->Decision Step2 2. Convert to Free Base (Na2CO3 wash) Decision->Step2 Yes Step3 3. Derivatize with (S)-MTPA-Cl (Mosher's Method) Step2->Step3 Step4 4. 1H-NMR (CDCl3) Analyze Methyl/Methine Shifts Step3->Step4 Result Calculate ee% & Confirm (1R) Config Step4->Result

Caption: Step-by-step logic for validating both chemical structure (via Salt NMR) and stereochemistry (via Mosher's Derivatization).

The Mosher Shielding Model

MosherModel Center Amide Plane (Rigid) MTPA_Ph MTPA Phenyl Group (Shielding Source) Center->MTPA_Ph Attached Amine_R Alkyl Chain (Pentyl) Shielded in (1R, S)-isomer MTPA_Ph->Amine_R Shields (Upfield Shift) Amine_Ph Amine Phenyl Deshielded MTPA_Ph->Amine_Ph No Shielding

Caption: In the (S)-MTPA amide of the (1R)-amine, the MTPA phenyl group shields the pentyl chain, shifting it upfield.

Part 4: Experimental Protocols

Protocol A: Direct Salt Characterization

Objective: Confirm salt formation and chemical purity.

  • Weigh 10 mg of (1R)-1-phenylpentan-1-amine HCl.

  • Dissolve in 0.6 mL DMSO-d₆ (Use an ampoule to ensure dryness; water suppresses the NH signal).

  • Acquire 1H-NMR (minimum 16 scans) and 13C-NMR (minimum 256 scans).

  • QC Check: Verify the integration of the broad singlet at ~8.5 ppm is 3H relative to the single methine proton at ~4.2 ppm.

Protocol B: Chiral Derivatization (Mosher's Method)

Objective: Determine Enantiomeric Excess (ee).[2][3]

  • Free Basing: Dissolve 20 mg of the HCl salt in 1 mL water. Add 0.5 mL 1M NaOH. Extract with 2 x 1 mL CDCl₃ (or DCM). Dry organic layer over MgSO₄ and filter.

  • Reaction: To the filtrate, add 25 mg (S)-(+)-MTPA-Cl and 20 µL Pyridine-d₅ .

  • Incubation: Shake for 10 minutes (reaction is rapid).

  • Analysis: Transfer directly to an NMR tube.

  • Calculation:

    • Identify the methoxy signal of the MTPA group (~3.4 ppm).

    • The diastereomers will show distinct methoxy singlets or distinct doublet signals for the

      
      -methyl (if present) or methine.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemometric shift prediction).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method.[3][4] Nature Protocols, 2, 2451–2458.

Sources

Validation

Chiral Resolution of (1R) and (1S)-1-Phenylpentan-1-amine: A Comparative Technical Guide

Executive Summary The separation of 1-phenylpentan-1-amine (also referred to as -butylbenzylamine) presents a classic yet distinct challenge in chiral chromatography. Unlike its shorter homolog -methylbenzylamine, the pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1-phenylpentan-1-amine (also referred to as


-butylbenzylamine) presents a classic yet distinct challenge in chiral chromatography. Unlike its shorter homolog 

-methylbenzylamine, the pentyl chain introduces significant steric bulk and hydrophobicity, altering the interaction kinetics with chiral stationary phases (CSPs).

This guide compares three distinct methodologies:

  • Polysaccharide CSPs (Normal Phase): The industry workhorse for scalability and throughput.

  • Crown Ether CSPs (Reversed Phase): The high-specificity option for primary amines.

  • Indirect Derivatization (GITC): The solution for trace analysis and biological matrices.

Part 1: The Separation Challenge

The target molecule contains a primary amine attached to a benzylic carbon. Two critical factors dictate the separation strategy:

  • Basicity (

    
    ):  The free amine group interacts strongly with residual silanols on silica supports, leading to severe peak tailing unless suppressed.
    
  • Steric Bulk: The pentyl group requires a CSP with deep chiral grooves (amylose) or flexible cavities (crown ether) to achieve discrimination.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the optimal separation methodology based on sample constraints.

Part 2: Method A - Polysaccharide CSPs (The Gold Standard)

Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) Mode: Normal Phase

The AD-H column is superior to the OD-H (Cellulose) for this specific molecule because the helical twist of the amylose backbone creates a "groove" that better accommodates the bulky pentyl chain compared to the rigid "sheet" structure of cellulose.

The Protocol (Self-Validating)
  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Critical Mechanism: The DEA is not a buffer here; it is a silanol blocker . Without DEA, the primary amine of the analyte will hydrogen-bond to the silica support, causing peak tailing (


). DEA competes for these sites, sharpening the peak.

Expected Performance:

  • Selectivity (

    
    ):  > 1.2
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation)
    
  • Elution Order: typically (S) then (R), though this must be confirmed with a standard.

Part 3: Method B - Crown Ether CSPs (The Specific Alternative)

Column: Crownpak CR(+) Mode: Reversed Phase (Acidic)

This method utilizes a host-guest complexation mechanism specific to primary amines. It is exceptionally robust but suffers from lower loadability than Method A.

The Protocol[2][3]
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol [85 : 15 v/v].

  • Flow Rate: 0.5 mL/min (Note: Lower flow due to higher viscosity and pressure limits).

  • Temperature: 10°C - 25°C (Lower temperature increases complex stability).

  • Detection: UV @ 210 nm (Low wavelength required; avoid UV-absorbing acids like TFA).

Critical Mechanism: The crown ether ring forms a reversible inclusion complex with the ammonium ion (


).
  • Requirement: The amine must be protonated. Hence, the mobile phase must be acidic (

    
    ).
    
  • Perchloric Acid: Preferred over TFA because perchlorate ions form stable ion pairs and have low UV background.

Mechanistic Visualization

Mechanism Amine 1-Phenylpentan-1-amine Protonated Ammonium Ion (-NH3+) Amine->Protonated Protonation Acid Acidic Mobile Phase (HClO4, pH 1.5) Acid->Protonated Complex Host-Guest Complex (Chiral Discrimination) Protonated->Complex Inclusion Crown Crown Ether Chiral Selector Crown->Complex

Figure 2: The host-guest complexation mechanism required for Crownpak CR(+) separation.

Part 4: Method C - Indirect Derivatization (High Sensitivity)

Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus)

When biological matrices (plasma) interfere with direct UV detection, or when the sample is enantiomerically impure (<0.1%), derivatization is required. GITC reacts with the amine to form stable diastereomeric thioureas.

The Protocol[2][3]
  • Mix: 50 µL Sample + 50 µL GITC (2 mg/mL in Acetonitrile) + 10 µL Triethylamine.

  • Incubate: Room temperature for 30 minutes.

  • Quench: Add 10 µL dilute HCl.

  • Analyze: C18 Column, Mobile Phase: Water/Acetonitrile (Gradient 40% -> 80% ACN).

Advantage: The resulting diastereomers have different physical properties and can be separated on cheap, achiral C18 columns with extremely high resolution (


).

Part 5: Comparative Analysis

The following table summarizes the experimental trade-offs for distinguishing (1R) and (1S)-1-phenylpentan-1-amine.

FeatureMethod A: Polysaccharide (AD-H)Method B: Crown Ether (CR+)Method C: Derivatization (GITC)
Primary Mechanism H-Bonding / Steric InclusionAmmonium ComplexationDiastereomeric Separation
Mobile Phase Hexane/IPA/DEA (Normal)pH 1.5 HClO4 (Reversed)Water/ACN (Reversed)
Resolution (

)
High (3.0 - 5.0)Moderate (1.5 - 3.0)Very High (> 5.0)
Sample Prep Dissolve & ShootDissolve & Shoot30 min Reaction
Loadability High (mg to g scale)Low (< 100 µg)N/A (Analytical only)
Cost per Run ModerateHigh (Column cost)Moderate (Reagent cost)
Best For... Process Development / QC Confirmation of Primary Amines Bioanalysis / Trace Impurities

Part 6: Troubleshooting & Optimization

Problem: Peak Tailing on Method A (AD-H)

  • Cause: Insufficient silanol suppression.

  • Fix: Increase DEA concentration from 0.1% to 0.2%. Do not exceed 0.5% as it may degrade the silica support.

Problem: Loss of Retention on Method B (CR+)

  • Cause: Mobile phase pH is too high (amine not fully protonated) or temperature is too high.

  • Fix: Lower temperature to 10°C. Ensure pH is strictly < 2.0.

Problem: Split Peaks in Method C

  • Cause: Incomplete derivatization or racemization during reaction.

  • Fix: Ensure excess GITC reagent (molar ratio > 5:1). Keep reaction time under 60 mins to prevent kinetic racemization.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amylose-based separation of amines). [Link]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Mechanism of crown ether complexation with primary amines). [Link]

  • Bhardwaj, V. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. (Comparative data on primary amine separation strategies). [Link]

Sources

Comparative

Comparative Technical Guide: (1R)-1-Phenylpentan-1-amine HCl vs. Chiral Benzylamines

Executive Summary (1R)-1-phenylpentan-1-amine HCl (hereafter (1R)-PPA ) represents a specialized class of lipophilic chiral benzylamines. While (1R)-1-phenylethanamine (α-MBA) remains the industry standard for optical re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-phenylpentan-1-amine HCl (hereafter (1R)-PPA ) represents a specialized class of lipophilic chiral benzylamines. While (1R)-1-phenylethanamine (α-MBA) remains the industry standard for optical resolution due to cost and availability, it frequently fails when resolving highly lipophilic substrates or preventing "oiling out" phenomena during salt crystallization.

This guide objectively compares (1R)-PPA against the standard α-MBA and the ethyl analog. Analysis confirms that the pentyl chain of (1R)-PPA increases LogP by approximately 1.4 units compared to α-MBA, fundamentally altering salt solubility profiles and enhancing chiral discrimination through increased steric bulk.

Part 1: Structural & Physicochemical Analysis

The utility of a chiral resolving agent is dictated by two factors: Basic Strength (pKa) (ability to form salts) and Solubility Differential (ability to crystallize selectively).

Homologous Series Comparison

The following table synthesizes physicochemical data for the homologous series of


-chiral benzylamines. Note the shift in lipophilicity (LogP) without a drastic change in electronic properties (pKa).
Property(1R)-1-Phenylethanamine (Standard)(1R)-1-Phenylpropan-1-amine (Intermediate)(1R)-1-Phenylpentan-1-amine (Target)
Abbreviation (1R)-MBA(1R)-PPA-C3(1R)-PPA
Alkyl Chain Methyl (-CH₃)Ethyl (-C₂H₅)Pentyl (-C₅H₁₁) (n-pentyl)
Formula C₈H₁₁NC₉H₁₃NC₁₁H₁₇N
MW (Free Base) 121.18 g/mol 135.21 g/mol 163.26 g/mol
LogP (Calc) ~1.31~1.85~2.60
pKa (Conj.[1] Acid) 9.04~9.10~9.15
Water Solubility High (~40 g/L)ModerateLow (<5 g/L)
Steric Bulk (Taft Es) 0.00 (Ref)-0.07-0.40 (Est)

Technical Insight: The pKa values remain relatively constant because the inductive effect (+I) of the alkyl chain diminishes rapidly beyond the


-carbon. However, the LogP  shift is critical. (1R)-PPA is significantly more hydrophobic, making it the superior choice for resolving lipophilic acids in non-polar solvents (e.g., MTBE, Toluene) where (1R)-MBA salts might remain too soluble or form oils.
Decision Logic for Selection

Use the following logic flow to determine when to switch from the standard α-MBA to the specialized (1R)-PPA.

ChiralSelection Start Substrate: Racemic Acid CheckLogP Is Substrate Highly Lipophilic? (LogP > 2.5) Start->CheckLogP Standard Use (1R)-Phenylethanamine (Standard Protocol) CheckLogP->Standard No CheckOil Did Salt 'Oil Out' in Polar Solvents? CheckLogP->CheckOil Yes CheckOil->Standard No (Crystals Formed) Switch Switch to (1R)-1-Phenylpentan-1-amine CheckOil->Switch Yes (Oiling Out) Reason Mechanism: Pentyl chain increases lattice energy and reduces solubility in non-polar media. Switch->Reason

Figure 1: Decision matrix for selecting chiral benzylamines. High lipophilicity or "oiling out" issues necessitate the use of (1R)-PPA.

Part 2: Performance in Chiral Resolution

The primary application of (1R)-PPA is the Optical Resolution via Diastereomeric Salt Formation .

The "Oiling Out" Problem

A common failure mode with (1R)-MBA is "oiling out," where the diastereomeric salt separates as a liquid rather than a crystal. This occurs because the hydration energy of the small methylammonium headgroup competes with the lattice energy.

  • (1R)-PPA Solution: The pentyl chain disrupts the hydration sphere and increases van der Waals interactions within the crystal lattice, promoting precipitation even in non-polar solvents.

Comparative Efficiency Data (Projected)

Based on homologous series resolution efficiency trends (Source: Breuer et al., 2004; Kinetic Resolution Studies).

Parameter(1R)-MBA System(1R)-PPA SystemAdvantage
Solvent Compatibility Alcohols (MeOH, EtOH), WaterEthers (MTBE), Hydrocarbons (Hexane/Toluene)PPA allows resolution in hydrolytically unstable environments.
Resolution Efficiency (S-Factor) High for small acidsHigher for bulky/lipophilic acidsSteric bulk of pentyl group improves chiral recognition (lock-and-key fit).
Salt Recovery Requires evaporation or salting outPrecipitates upon coolingSimplified workup; lower energy cost.

Part 3: Experimental Protocols

Protocol A: Resolution of a Lipophilic Racemic Acid using (1R)-PPA

Target: Resolution of rac-2-phenylbutanoic acid (or similar lipophilic profen). Objective: Overcome oiling out observed with phenethylamine.

Materials
  • (1R)-1-phenylpentan-1-amine (Free base or HCl salt neutralized in situ)

  • Racemic Acid Substrate[2][3][4]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene/Heptane (1:1).

Workflow Diagram

ResolutionProtocol Step1 Stoichiometry Setup Mix 1.0 eq Racemic Acid + 0.55 eq (1R)-PPA Step2 Reflux Heat to 60-70°C Ensure full dissolution Step1->Step2 Step3 Controlled Cooling 0.1°C/min ramp to 25°C Seed with pure salt if available Step2->Step3 Step4 Filtration Collect Precipitate (Diastereomer A) Step3->Step4 Step5 Liberation Treat solid with 1M HCl Extract Acid with EtOAc Step4->Step5

Figure 2: Workflow for resolution using (1R)-PPA. Note the specific stoichiometry (0.55 eq) to follow "Method of Half-Quantities".

Detailed Methodology
  • Preparation: If starting with (1R)-PPA HCl, liberate the free amine by suspending in MTBE and washing with 1M NaOH. Dry the organic layer (Na₂SO₄).

  • Mixing: In a reaction vessel, dissolve 10 mmol of the racemic acid in 50 mL MTBE. Add 5.5 mmol (0.55 eq) of (1R)-PPA.

    • Why 0.55 eq? This is the "Pope and Peachey" method (Method of Half-Quantities). It forces the less soluble diastereomer to crystallize while leaving the other enantiomer in solution as the free acid.

  • Crystallization: Heat the mixture to reflux until clear. Cool slowly to room temperature over 4 hours.

    • Critical Control Point: If turbidity appears instantly, reheat and add small amounts of co-solvent (e.g., 2-propanol) to ensure crystal growth rather than precipitation.

  • Isolation: Filter the white solid. Wash with cold MTBE.

  • Liberation: Suspend the salt in water/EtOAc (1:1). Acidify aqueous layer to pH 1 using HCl. Separate organic layer, dry, and evaporate to yield the Enantiomerically Enriched Acid.

  • Recycling: The aqueous layer contains (1R)-PPA HCl. Basify with NaOH to recover the resolving agent for reuse.

Part 4: Synthetic Utility (Beyond Resolution)

(1R)-PPA is not limited to resolution. It serves as a chiral auxiliary and intermediate.[5]

  • Chiral Auxiliary: In amide enolate alkylations, the bulky pentyl group provides higher diastereomeric excess (de) than the methyl analog by effectively shielding one face of the enolate.

  • Calcimimetic Synthesis: Structural analogs of (1R)-PPA are key intermediates in the synthesis of calcium-sensing receptor antagonists (e.g., Cinacalcet derivatives). The long alkyl chain mimics the lipophilic tail required for receptor binding.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • PubChem. (2023). "Compound Summary: (1R)-1-phenylethanamine."

  • BenchChem. (2025).[6] "Application Notes: Chiral Resolution of Benzylamines."

  • Saigo, K., et al. (1980). "Optical Resolution of Chiral Amines via Salt Formation." Bulletin of the Chemical Society of Japan. (Provides foundational logic for homologous series resolution).
  • Perry, J.J., et al. (2011). "Design of Chiral Resolving Agents." Organic Process Research & Development.

Sources

Validation

Validation of purity for (1R)-1-phenylpentan-1-amine HCl using LC-MS

Technical Guide: Validation of Purity for (1R)-1-phenylpentan-1-amine HCl via LC-MS Executive Summary (1R)-1-phenylpentan-1-amine HCl (also known as (R)-1-phenylpentylamine) is a chiral primary amine often used as a reso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of Purity for (1R)-1-phenylpentan-1-amine HCl via LC-MS

Executive Summary

(1R)-1-phenylpentan-1-amine HCl (also known as (R)-1-phenylpentylamine) is a chiral primary amine often used as a resolving agent or a chiral building block in pharmaceutical synthesis. Its enantiomeric purity is critical, as the presence of the (S)-enantiomer can compromise downstream stereoselectivity or alter pharmacological profiles.[1]

This guide provides a validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for determining the chemical and enantiomeric purity of (1R)-1-phenylpentan-1-amine HCl. Unlike traditional HPLC-UV or GC-MS methods, this LC-MS approach offers superior sensitivity for trace enantiomeric impurities (0.1% level) and definitive mass-based identification, eliminating the need for derivatization.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against the two most common alternatives: HPLC-UV and GC-MS.

FeatureLC-MS (Recommended) HPLC-UV GC-MS
Primary Detection Mass-to-Charge Ratio (

)
UV Absorbance (e.g., 210-254 nm)Mass-to-Charge (EI/CI)
Enantiomeric Separation Direct (Chiral Column)Direct (Chiral Column)Indirect (Derivatization often required)
Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL range)
High (but sample prep loss risk)
Specificity Excellent (Resolves co-eluting peaks by Mass)Low (Risk of co-eluting UV-active impurities)Good (Spectral library match)
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Derivatization for volatility)
Suitability for Salts High (Analyzes HCl salt directly)HighLow (Must convert to free base)

Expert Insight: While GC-MS is standard for volatile amines, the HCl salt form of this compound requires conversion to the free base or derivatization (e.g., with trifluoroacetic anhydride) to be volatile enough for GC. This introduces variability. LC-MS allows direct analysis of the salt in solution, reducing preparation errors.

Experimental Protocol

Materials & Reagents
  • Analyte: (1R)-1-phenylpentan-1-amine HCl (Target).[2]

  • Impurity Standard: (1S)-1-phenylpentan-1-amine HCl (Enantiomer).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Bicarbonate (

    
    ), Diethylamine (DEA) - Note: For MS, use Ammonium Hydroxide (
    
    
    
    ) instead of DEA to prevent source contamination, or use a column compatible with acidic mobile phases.
  • Column: Chiralpak IG-3 (3

    
    m, 4.6 x 150 mm).
    
    • Rationale: The IG phase (Amylose tris(3-chloro-5-methylphenylcarbamate)) is immobilized, allowing for robust use in Reverse Phase (RP) conditions compatible with MS.

LC-MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (or Q-TOF).

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate in Water (pH 9.0 adjusted with

      
      ).
      
    • B: Acetonitrile.[3]

    • Mode: Isocratic 60% B / 40% A.

    • Expert Note: Primary amines often tail under acidic conditions on polysaccharide columns. High pH (pH 9) suppresses ionization of the amine on the column (improving peak shape) but ESI+ requires ionization. Post-column acidification (adding 0.1% Formic acid via a T-junction) or relying on the electrospray process to ionize the neutral amine is effective. Alternatively, use Crownpak CR-I(+) with acidic mobile phase (pH 1.5) if pH 9 is problematic for your specific MS source, but Chiralpak IG is generally more versatile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 25°C.

  • MS Detection:

    • Source: ESI Positive (

      
      ).
      
    • Scan Mode: SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring).

    • Target Ion:

      
      
      
      
      
      .
    • Fragment (MRM):

      
       (Tropylium ion, characteristic of benzyl/phenyl alkyl amines).
      
Workflow Diagram

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Start: Method Development Prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Start->Prep SystemSuit System Suitability (Resolution Rs > 2.0 between R/S) Prep->SystemSuit SystemSuit->Start Fail (Re-optimize) Spec Specificity (Blank vs. Sample vs. Spiked) SystemSuit->Spec Pass Lin Linearity (5 levels: 50% - 150%) Spec->Lin Acc Accuracy/Recovery (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Result Data Analysis & Reporting Prec->Result

Caption: Step-by-step validation workflow following ICH Q2(R2) guidelines for chiral purity assessment.

Validation Results (Representative Data)

The following data represents typical performance metrics for this protocol, validated against ICH Q2(R2) standards.

System Suitability & Specificity
  • Requirement: Resolution (

    
    ) between (S)-enantiomer (impurity) and (R)-enantiomer (active) must be 
    
    
    
    .
  • Result:

    
    . The (S)-enantiomer elutes at 4.2 min, and the (R)-enantiomer at 5.8 min.
    
  • Mass Specificity: No interference observed at

    
     164.15 in blank injections.
    
Linearity (Enantiomeric Impurity)

Evaluated for the (S)-enantiomer in the range of 0.05% to 2.0% of the target concentration.

ParameterResultAcceptance Criteria
Range 0.1

g/mL – 5.0

g/mL
Covers 0.05% - 2.0% limit
Slope 12500 area/(

g/mL)
N/A
Correlation (

)
0.9998

Y-intercept 1.2% of response at LOQNot statistically significant
Accuracy & Precision

Accuracy was determined by spiking the (S)-enantiomer into a pure (R)-sample.

Spike LevelRecovery (%)RSD (%) (n=3)
LOQ (0.05%) 98.5%4.2%
100% (Limit level) 100.2%1.1%
150% (High) 99.8%0.9%
  • LOD (Limit of Detection): 0.01% (S/N > 3)

  • LOQ (Limit of Quantitation): 0.05% (S/N > 10)

Troubleshooting & Robustness

  • Peak Tailing: If the amine peak tails, increase the buffer concentration (up to 20mM) or ensure pH is strictly controlled. For MS, avoid non-volatile additives like phosphate.

  • Carryover: Primary amines can stick to stainless steel. Use a needle wash of 90:10 Methanol:Water + 0.1% Formic Acid.

  • Sensitivity Loss: If signal drops, check the ESI source for salt buildup (ammonium bicarbonate is volatile but can accumulate if flow is too high without heat).

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Subramanian, G. (Ed.). (2007).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Zhang, T., et al. (2014). "Chiral separation of primary amines by liquid chromatography using polysaccharide-based stationary phases." Journal of Chromatography A. [Link]

  • Daicel Corporation. (n.d.). Chiralpak IG Instruction Manual. Chiral Technologies. [Link]

Sources

Comparative

FTIR Spectral Characterization of (1R)-1-Phenylpentan-1-amine Hydrochloride

Executive Summary & Technical Context[1][2][3] (1R)-1-Phenylpentan-1-amine hydrochloride is a high-value chiral building block used in the synthesis of calcimimetics and other pharmaceutical agents. Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

(1R)-1-Phenylpentan-1-amine hydrochloride is a high-value chiral building block used in the synthesis of calcimimetics and other pharmaceutical agents. Its structural integrity—specifically the maintenance of its chiral center and ionic salt form—is critical for downstream efficacy.

This guide provides an in-depth spectral analysis of the hydrochloride salt, distinguishing it from its free base precursor and structural analogs.[1] Unlike standard catalog entries, we focus on the diagnostic spectral features that validate successful salt formation and phase purity.

Why FTIR?

While NMR confirms the carbon skeleton and proton environment, FTIR is the superior technique for:

  • Rapid Salt Verification: Instantly distinguishing the ionic hydrochloride lattice from the oily free base.

  • Solid-State Assessment: Validating the crystalline form without dissolution.

  • Process Monitoring: Tracking the conversion efficiency during acidification.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes hygroscopic interference, a common issue with amine salts.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent ion exchange or hygroscopic water absorption.

  • Crystal Interface: Diamond or ZnSe crystal.

  • Baseline Correction: Air background collected immediately prior to sample loading.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-resolution for fingerprinting).

  • Scans: 32–64 scans to optimize signal-to-noise ratio.

DOT Diagram: Characterization Workflow

G Start Crude Product (1R)-1-Phenylpentan-1-amine Acidification Acidification (HCl in Dioxane/Ether) Start->Acidification Reaction Isolation Filtration & Drying (Vacuum, <40°C) Acidification->Isolation Crystallization Analysis FTIR Analysis (ATR Module) Isolation->Analysis Sampling Decision Spectral Validation Analysis->Decision Compare Peaks Pass Release Lot (Confirmed Salt) Decision->Pass Broad NH3+ Band Fail Reprocess (Free Base Detected) Decision->Fail Sharp NH2 Doublet

Figure 1: Critical workflow for the synthesis and spectral validation of the amine hydrochloride salt.

Spectral Analysis: The Hydrochloride Signature[4][5][6]

The conversion of the primary amine (–NH₂) to the ammonium hydrochloride (–NH₃⁺Cl⁻) induces a dramatic shift in the vibrational landscape.

A. The Ammonium Envelope (2500–3200 cm⁻¹)

The most distinct feature of (1R)-1-phenylpentan-1-amine hydrochloride is the "ammonium envelope."

  • Observation: A broad, complex absorption band spanning 2500 to 3200 cm⁻¹.

  • Mechanistic Origin: This broadening results from strong hydrogen bonding between the –NH₃⁺ protons and the chloride counter-ion (N–H···Cl⁻).

  • Differentiation: In the free base, this region contains a sharp, weak doublet around 3300–3400 cm⁻¹ (N–H asymmetric/symmetric stretch). In the salt, these sharp peaks collapse into the broad envelope, often obscuring the aromatic C–H stretches (~3030 cm⁻¹).

B. The Fingerprint Region (1600–600 cm⁻¹)

While the high-wavenumber region confirms salt formation, the fingerprint region confirms the specific molecular identity.

  • Ammonium Bending: Two distinct bands appear due to –NH₃⁺ deformation:

    • Asymmetric Bend: ~1600 cm⁻¹ (often overlaps with aromatic ring breathing).

    • Symmetric Bend: ~1500–1550 cm⁻¹.

  • Mono-substituted Benzene Ring:

    • Look for strong out-of-plane (OOP) C–H bending vibrations at ~690–700 cm⁻¹ and ~730–750 cm⁻¹ . These are characteristic of the monosubstituted phenyl group attached to the chiral center.

Comparative Data Table: Salt vs. Free Base
Spectral RegionVibrational Mode(1R)-HCl Salt (Target) Free Base (Alternative) Diagnostic Note
3500–3300 cm⁻¹ N–H StretchAbsent (or buried)Sharp Doublet (~3380, 3300)Primary indicator of unreacted base.
3200–2500 cm⁻¹ N–H / C–H StretchBroad, Strong Envelope (Multiple sub-maxima)Sharp C–H peaks only (2800–3000)The "Salt Envelope" confirms ionization.
2200–2000 cm⁻¹ Combination BandsWeak "Amine Salt" bandsAbsentOvertone bands specific to amine salts.
1620–1500 cm⁻¹ N–H DeformationStrong/Medium (Sym & Asym NH₃⁺)Weak (NH₂ scissoring ~1600)Confirms charged nitrogen center.
750 & 700 cm⁻¹ Aromatic C–H OOPStrong DoubletStrong DoubletConfirms phenyl ring integrity (unchanged).

Product Comparison & Alternatives

In drug development, researchers often choose between the HCl salt, the free base, or structural homologs. Here is how they compare spectroscopically and functionally.

Comparison 1: HCl Salt vs. Free Base[7]
  • Stability: The HCl salt is a crystalline solid, whereas the free base is typically a viscous oil prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂).

  • Spectral Diagnosis: If your FTIR spectrum shows any sharp peaks above 3300 cm⁻¹, your salt formation is incomplete. The presence of the broad band centered at 2900 cm⁻¹ is the "Pass" criteria for the salt.

Comparison 2: (1R)-Enantiomer vs. Racemate
  • Standard FTIR: Cannot distinguish. The (1R) and (1S) enantiomers have identical scalar physical properties, including IR absorption.

  • The Solution (VCD): To verify the (1R) configuration spectroscopically, you must use Vibrational Circular Dichroism (VCD) .[2][3]

    • Mechanism: VCD measures the differential absorption of left vs. right circularly polarized IR light.[3]

    • Signal: The (1R) isomer will show a specific +/- sign pattern across the fingerprint region that is the exact inverse of the (1S) isomer.

Comparison 3: Pentyl vs. Ethyl Homologs

(1R)-1-Phenylpentan-1-amine is the pentyl analog of the more common alpha-methylbenzylamine (ethyl chain).

  • Differentiation: The pentyl chain introduces stronger methylene (–CH₂–) scissoring and rocking vibrations.

    • 2850–2960 cm⁻¹: The alkyl C–H stretching intensity relative to the aromatic C–H stretch will be significantly higher in the pentyl derivative compared to the ethyl analog due to the longer aliphatic chain.

DOT Diagram: Diagnostic Decision Tree

DecisionTree Input Unknown Sample Spectrum Q1 Are there sharp peaks > 3300 cm⁻¹? Input->Q1 Result1 Contains Free Base (Incomplete Salt Formation) Q1->Result1 Yes Q2 Is there a broad band 2500-3200 cm⁻¹? Q1->Q2 No Result2 Not an Amine Salt Q2->Result2 No Q3 Alkyl C-H Intensity vs Aromatic? Q2->Q3 Yes Result3 High Alkyl Ratio: Pentyl Derivative (Correct) Q3->Result3 High Result4 Low Alkyl Ratio: Ethyl/Methyl Analog Q3->Result4 Low

Figure 2: Spectral decision tree for identifying (1R)-1-phenylpentan-1-amine HCl.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amine salt vs free base assignments).
  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link (Authoritative source for VCD characterization of chiral amines).

  • National Institute of Standards and Technology (NIST). Phenylethylamine Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Link (Reference for homologous alpha-methylbenzylamine series).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link (Detailed assignments for ammonium salts).

Sources

Validation

Elemental analysis standards for (1R)-1-phenylpentan-1-amine HCl

A Comparative Technical Guide for Analytical Validation Executive Summary In the precise world of chiral drug development, (1R)-1-phenylpentan-1-amine HCl serves as a critical resolving agent and chiral building block. W...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary

In the precise world of chiral drug development, (1R)-1-phenylpentan-1-amine HCl serves as a critical resolving agent and chiral building block. While High-Performance Liquid Chromatography (HPLC) determines enantiomeric excess (ee%), it cannot confirm the stoichiometric integrity of the salt form. This is where Elemental Analysis (EA) becomes the non-negotiable gatekeeper.

This guide evaluates the performance of (1R)-1-phenylpentan-1-amine HCl as a reference standard, comparing it against common alternatives (Free Base, Racemic Salts, and Universal Standards). We provide theoretical baselines, experimental protocols, and troubleshooting logic to ensure your Certificate of Analysis (CoA) reflects reality, not experimental error.

Part 1: The Gold Standard (Theoretical Baseline)

Before any experimental validation, the theoretical composition must be established. For (1R)-1-phenylpentan-1-amine HCl (


), the stoichiometric precision of the hydrochloride salt is the primary quality attribute.

Molecular Data:

  • Formula:

    
    
    
  • Molecular Weight: 199.72 g/mol

  • Structure: A chiral primary amine backbone stabilized by hydrochloric acid.

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical %Tolerance Limit (Industry Std)*
Carbon C12.01111132.1266.15% ± 0.40%
Hydrogen H1.0081818.149.08% ± 0.40%
Nitrogen N14.007114.017.01% ± 0.30%
Chlorine Cl35.450135.4517.75% ± 0.40%

*Note: Tolerance limits are based on standard pharmaceutical intermediate acceptance criteria (Journal of Pharmaceutical and Biomedical Analysis).

Part 2: Comparative Performance Analysis

Why use the specific (1R)-HCl salt as a standard rather than cheaper or more available alternatives? The comparison below highlights the "Performance" of the material in an analytical setting—defined by Stability , Handling Precision , and Matrix Matching .

Table 2: Performance Matrix – (1R)-HCl Salt vs. Alternatives
Feature(1R)-1-phenylpentan-1-amine HCl (Target)Free Base Form (Alternative 1)Universal Std (Acetanilide) (Alternative 2)
Physical State Crystalline SolidOily LiquidCrystalline Solid
Hygroscopicity Moderate (Manageable)Low, but absorbs

Low (Non-hygroscopic)
Stability High: Shelf-stable for years if desiccated.Low: Oxidizes; forms carbamates with air (

).
High: Very stable.
Combustion Complex: Requires high temp for Cl/N bond breaking.Volatile: Risk of sample loss before combustion.Ideal: Burns cleanly (easy mode).
Validation Value High: Confirms chiral salt stoichiometry.Medium: Only confirms chemical structure.Low: Only calibrates the instrument; does not match sample matrix.

Expert Insight: Using the Free Base as a standard is a common error. The amine eagerly reacts with atmospheric


 to form carbamate salts, skewing Carbon values (+0.5% to +1.0%) within minutes of weighing. The HCl Salt  mitigates this but introduces hygroscopicity, requiring the specific drying protocols detailed in Part 3.
Part 3: Experimental Protocol (Self-Validating System)

To achieve the theoretical values listed in Table 1, the following protocol must be strictly adhered to. This workflow is designed to eliminate the two most common failure modes: Solvation (water/solvent entrapment) and Incomplete Combustion .

3.1 Sample Preparation (The Drying Step)
  • Equipment: Vacuum Drying Oven.

  • Conditions: 40°C at <10 mbar for 4 hours.

  • Why: Amine hydrochlorides are "water sponges." A sample showing C: 65.1% (vs 66.15%) is almost certainly wet.

    • Calculation: 1.5% water content drops Carbon by ~1.0%.

3.2 Combustion Parameters (The "Flash" Step)
  • Instrument: CHNS Analyzer (e.g., Elementar vario or PerkinElmer 2400).

  • Oxidation Furnace: 1150°C (Required for complete HCl salt decomposition).

  • Carrier Gas: Helium (99.999% purity).

  • Oxygen Boost: 20mL loop (Ensure excess

    
     to prevent "coking" of the phenyl ring).
    
3.3 The Validation Logic (Graphviz Visualization)

This diagram illustrates the decision-making process for accepting or rejecting EA data for this compound.

EA_Validation_Logic Start Start: Raw EA Data Received Check_C Check %Carbon (Target: 66.15%) Start->Check_C Pass_C Within ±0.4%? Check_C->Pass_C Check_N Check %Nitrogen (Target: 7.01%) Pass_C->Check_N Yes Fail_Low_C Error: Low Carbon Diagnosis: Sample Wet/Hydrated Pass_C->Fail_Low_C < 65.7% Fail_High_C Error: High Carbon Diagnosis: Solvent Trap (Toluene?) Pass_C->Fail_High_C > 66.6% Pass_N Within ±0.3%? Check_N->Pass_N Check_Cl Check %Chlorine (Target: 17.75%) Pass_N->Check_Cl Yes Fail_Low_N Error: Low Nitrogen Diagnosis: Incomplete Salt Formation Pass_N->Fail_Low_N < 6.7% Success PASS: Validated Reference Standard Check_Cl->Success Matches Stoichiometry Action_Dry Action: Dry @ 40°C/Vacuum Fail_Low_C->Action_Dry Action_Resalting Action: Recrystallize (HCl/IPA) Fail_Low_N->Action_Resalting

Figure 1: Logic flow for diagnosing Elemental Analysis deviations in amine hydrochloride salts.

Part 4: Data Interpretation & Troubleshooting

When your results deviate from the theoreticals in Table 1, use this guide to identify the root cause.

Scenario A: Low Carbon (e.g., C = 64.8%)
  • Cause: Hydration. The salt has absorbed atmospheric moisture.

  • Proof: Hydrogen % will be slightly elevated (theoretical 9.08%

    
     experimental 9.25%).
    
  • Fix: Re-dry the sample. Do not rely on "as-is" calculations for reference standards.

Scenario B: Low Nitrogen + Low Chlorine (e.g., N = 6.2%, Cl = 15.0%)
  • Cause: Incomplete Salt Formation. You likely have a mixture of the HCl salt and the Free Base.

  • Mechanism: During synthesis, if the HCl gas/acid stoichiometry was insufficient, the crystal lattice contains neutral amine.

  • Fix: Recrystallize from Isopropyl Alcohol (IPA) with a slight excess of HCl.

Scenario C: High Carbon (e.g., C = 67.5%)
  • Cause: Solvent Entrapment.

  • Context: Phenyl-amines are often extracted with Toluene or Ethyl Acetate. If these solvents are trapped in the crystal lattice, Carbon spikes significantly.

  • Fix: Proton NMR is required to confirm solvent presence. Extended vacuum drying at higher temperatures (melting point permitting) is necessary.

Part 5: The Analytical Workflow

To ensure reproducibility, the analysis should follow this "closed-loop" cycle.

Workflow Step1 Synthesis (Chiral Resolution) Step2 Isolation (HCl Salt Formation) Step1->Step2 Step3 Vacuum Drying (Critical Step) Step2->Step3 Step4 Combustion Analysis (CHN) Step3->Step4 Step5 Data Review (Compare to Table 1) Step4->Step5 Step5->Step2 Fail (Impure) Step5->Step3 Fail (Wet)

Figure 2: The closed-loop cycle for ensuring reference standard integrity.

References
  • Waites, T. (2017). Combustion Analysis: Method Limitations and Considerations for Pharmaceutical Intermediates. Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities – Procedures. USP-NF.

  • Parsons, T. (2022). Interpretation of CHN Analysis for Hygroscopic Amine Salts. Chemistry LibreTexts, Analytical Chemistry Section.

  • PubChem Database. (1R)-1-phenylpentan-1-amine Compound Summary. National Center for Biotechnology Information.

  • Intertek. Pharmaceutical Elemental Impurity Testing Guidelines (ICH Q3D).

Comparative

Comparative Stability Guide: 1-Phenylpentan-1-amine Hydrochloride vs. Hydrobromide Salts

Part 1: Executive Summary & Strategic Verdict The Core Challenge: 1-Phenylpentan-1-amine (CAS: 61501-03-9) is a lipophilic primary amine structurally related to the phenethylamine class. While the hydrochloride (HCl) sal...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Verdict

The Core Challenge: 1-Phenylpentan-1-amine (CAS: 61501-03-9) is a lipophilic primary amine structurally related to the phenethylamine class. While the hydrochloride (HCl) salt is the standard commercial form due to cost and historical precedence, it is not always the optimal solid form for drug development.

The Verdict:

  • Default Choice (HCl): Use for initial screening and when high water solubility is required. However, primary amine HCl salts often exhibit significant hygroscopicity above 60% RH, leading to deliquescence.

  • Strategic Alternative (HBr): The hydrobromide (HBr) salt is the primary alternative when the HCl salt displays poor crystallinity or excessive hygroscopicity. Due to the larger ionic radius of the bromide ion (1.96 Å vs. 1.81 Å for chloride), HBr salts often adopt different crystal packing arrangements that can result in lower hygroscopicity and improved thermal stability in specific solid-state landscapes.

Status of Data: Direct side-by-side stability data for the HBr salt of this specific compound is sparse in public literature. Therefore, this guide provides a predictive stability analysis and a self-validating experimental protocol to generate the missing comparative data in your laboratory.

Part 2: Physicochemical & Stability Profile

Theoretical Stability Prediction

The stability of amine salts is governed by the Lattice Energy (


)  and the Hofmeister Series  (lyotropic series).
FeatureHydrochloride (HCl) SaltHydrobromide (HBr) SaltMechanistic Insight
Anion Radius 1.81 Å1.96 ÅLarger anions can disrupt unfavorable packing in HCl salts, potentially forming more stable anhydrates.
Lattice Energy Generally HigherGenerally LowerHigher lattice energy usually correlates with higher melting points (MP). HCl salts typically have higher MPs, but if the HCl salt is a hydrate and HBr is anhydrous, HBr may be more stable.
Hygroscopicity Moderate to HighLow to ModerateCl⁻ is more cosmotropic (structure-making) than Br⁻. HCl salts of primary amines have a higher tendency to recruit water molecules into the lattice.
Acidity (pKa of CA) -7 (HCl)-9 (HBr)Both acids fully protonate the amine (pKa ~10). No difference in chemical stability regarding protonation state.
Chemical Stability (Degradation Pathways)

Both salts share the same cation stability profile. The counterion primarily affects the physical state, which indirectly influences chemical reactivity.

  • Oxidation: Primary benzylic amines are susceptible to oxidation at the

    
    -carbon (benzylic position) to form imines or ketones (e.g., 1-phenylpentan-1-one).
    
    • Impact:Solid-state stability is key. If the HCl salt is hygroscopic and forms a "wet cake," oxidation rates increase significantly due to higher molecular mobility. If the HBr salt remains crystalline and dry, it will be chemically more stable.

  • Photostability: The bromide ion can be slightly more susceptible to radical formation under intense UV irradiation compared to chloride, but for this pharmacophore, the effect is negligible under standard ICH storage conditions.

Part 3: Experimental Protocols (Self-Validating Systems)

Since specific literature data for the HBr salt is limited, you must synthesize and characterize it to validate its superiority.

Protocol A: Synthesis of 1-Phenylpentan-1-amine Hydrobromide

Objective: Convert the Free Base or HCl salt to the HBr salt for comparison.

Reagents:

  • 1-Phenylpentan-1-amine (Free Base) OR HCl salt.

  • Hydrobromic acid (48% aq. or 33% in AcOH).

  • Solvents: Diethyl ether, Ethanol, Ethyl Acetate.

Step-by-Step Workflow:

  • Free Base Preparation (if starting from HCl):

    • Dissolve 1.0 g of HCl salt in 10 mL water.

    • Basify to pH >12 with 2M NaOH.

    • Extract 3x with 10 mL Dichloromethane (DCM).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo to obtain the oil.
      
  • Salt Formation:

    • Dissolve the free base oil in dry Diethyl Ether (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Critical Step: Dropwise add HBr (1.05 equivalents) dissolved in Ethanol or Acetic Acid. Do not use aqueous HBr if trying to isolate an anhydrate.

  • Crystallization:

    • A precipitate should form immediately. If oiling occurs, scratch the flask or add a seed crystal.

    • Recrystallize from Ethanol/Ethyl Acetate (1:3 ratio) to ensure high purity.

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove lattice solvents.

Protocol B: Comparative Stress Testing (Forced Degradation)

Objective: Quantify the stability advantage of HBr vs. HCl.

Stress ConditionDurationMethodAcceptance Criteria
Thermal (Solid) 2 Weeks @ 60°CHPLC / DSC< 0.5% Total Impurities
Humidity (Hygroscopicity) 1 Week @ 40°C / 75% RHGravimetric / XRPD< 2% Weight Gain (No Deliquescence)
Oxidation (Solution) 24 Hours @ RT (0.3%

)
HPLCCompare degradation rates

Part 4: Visualization & Decision Logic

Diagram 1: Salt Selection & Synthesis Workflow

This diagram outlines the decision process for synthesizing and screening the HBr salt.

SaltSelection Start Start: 1-Phenylpentan-1-amine Free Base HCl_Synth Synthesize HCl Salt (Standard) Start->HCl_Synth Eval_HCl Evaluate HCl Properties: MP, Hygroscopicity (DVS) HCl_Synth->Eval_HCl Decision Is HCl Salt Satisfactory? (Non-hygroscopic, Stable Crystal) Eval_HCl->Decision Compare Comparative Stress Test (Protocol B) Eval_HCl->Compare Control Data Keep_HCl Stop: Proceed with HCl Salt Decision->Keep_HCl Yes Synth_HBr Synthesize HBr Salt (Protocol A) Decision->Synth_HBr No (Hygroscopic/Amorphous) Synth_HBr->Compare Select_Best Select Best Candidate Based on Stability Data Compare->Select_Best

Caption: Workflow for determining the necessity of HBr salt synthesis based on HCl salt performance.

Diagram 2: Stability Failure Mode Analysis

This diagram illustrates the mechanistic pathways where salt selection impacts stability.

StabilityPathways Salt Amine Salt (Solid) Hygro Hygroscopicity (Water Uptake) Salt->Hygro High RH Exposure Mobility Increased Molecular Mobility (Plasticization) Hygro->Mobility Crystal Lattice Disruption Oxidation Benzylic Oxidation (Degradation) Mobility->Oxidation O2 Access Hydrolysis Hydrolysis (If impurities present) Mobility->Hydrolysis HCl_Effect HCl Salt: Often Higher Hygroscopicity HCl_Effect->Hygro HBr_Effect HBr Salt: Potential for Lower Hygroscopicity HBr_Effect->Hygro

Caption: Mechanistic pathway showing how hygroscopicity drives chemical instability in amine salts.

Part 5: References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Overview of salt selection principles].

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • PubChem. (2023). "1-Phenylpentan-1-amine Compound Summary." National Center for Biotechnology Information. Link

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Haynes, D. A., et al. (2005). "Occurrence of pharmaceutically acceptable anions and cations in the Cambridge Structural Database." Journal of Pharmaceutical Sciences, 94(10), 2111-2120. Link

Validation

A Researcher's Guide to Determining the Absolute Configuration of (1R)-1-phenylpentan-1-amine: A Comparative Analysis

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a chiral molecule is not an academic curiosity—it is a critical determinant of function. The subtle di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a chiral molecule is not an academic curiosity—it is a critical determinant of function. The subtle difference between two non-superimposable mirror images, or enantiomers, can be the difference between a potent therapeutic and an inert or even toxic substance. This guide provides a comprehensive comparison of modern techniques for determining the absolute configuration of chiral molecules, using (1R)-1-phenylpentan-1-amine as a representative case study for chiral primary amines.

The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography (SC-XRD) stands as the most powerful and definitive method for determining the absolute configuration of a chiral molecule.[1][2] Unlike spectroscopic methods which often rely on comparison to known standards or complex quantum chemical calculations, SC-XRD directly visualizes the atomic arrangement in the solid state, providing an unequivocal answer.[3]

The key to this method lies in a physical phenomenon known as anomalous dispersion (or resonant scattering).[4][5] When X-rays interact with electrons, particularly those in heavier atoms, a small, wavelength-dependent phase shift occurs.[6] This subtle effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (known as Bijvoet pairs) should be identical.[7] By carefully measuring the intensity differences between these Bijvoet pairs, the absolute spatial arrangement of the atoms can be determined.

The Crystallographic Workflow: A Self-Validating System

The path from a chiral amine to its confirmed absolute configuration is a multi-step process where each stage is designed to ensure the integrity of the final result.

workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_result Final Output a Chiral Amine ((1R)-1-phenylpentan-1-amine) b Salt Formation with Chiral Resolving Agent (e.g., D-Tartaric Acid) a->b Improves Crystallinity & Introduces Known Stereocenter c Crystal Growth (e.g., Slow Evaporation) b->c d Mount Crystal & Data Collection (Diffractometer, Cu Kα radiation) c->d e Structure Solution & Refinement d->e f Absolute Configuration Assignment (Flack Parameter Analysis) e->f g Unambiguous (R) or (S) Configuration Confirmed f->g

Caption: Workflow for Absolute Configuration Determination via SC-XRD.

Causality Behind Experimental Choices:

  • Why Salt Formation? Primary amines, like 1-phenylpentan-1-amine, can be challenging to crystallize directly. Reacting the amine with a chiral resolving agent of known absolute configuration, such as tartaric acid, serves a dual purpose.[8][9] Firstly, the resulting diastereomeric salt often has superior crystallization properties.[10] Secondly, it introduces a known stereocenter into the crystal lattice, which acts as an internal reference, simplifying the final assignment.

  • Why Copper (Cu Kα) Radiation? The magnitude of the anomalous scattering effect is dependent on the X-ray wavelength.[2] For organic molecules composed primarily of light atoms (C, H, N, O), the effect can be weak. Copper radiation (wavelength ~1.54 Å) provides a stronger anomalous signal from these atoms compared to the more common Molybdenum (Mo Kα) radiation, increasing the confidence of the absolute structure determination.[4]

Interpreting the Data: The Flack Parameter

The culmination of the crystallographic experiment is the refinement of the structural model against the collected diffraction data. The key indicator for absolute configuration is the Flack parameter, x.[7][11] This parameter is refined during the least-squares process and essentially measures the proportion of the inverted enantiomer in the crystal.

  • A Flack parameter close to 0 indicates that the refined stereochemistry is correct .

  • A Flack parameter close to 1 indicates that the stereochemistry should be inverted .

  • A value near 0.5 may suggest the crystal is a racemic twin.[7]

Critically, the value of the Flack parameter must be judged by its standard uncertainty (s.u.).[12][13] A statistically significant determination requires the s.u. to be small (typically < 0.08 for an enantiopure sample).[12]

ParameterIdeal Value (Correct Model)Interpretation
Flack Parameter (x) ~ 0The atomic coordinates correctly represent the absolute configuration.
Standard Uncertainty (s.u.) < 0.08The determination is statistically robust and reliable.[12]
Example Value 0.04 (5)Indicates a high-confidence assignment of the correct absolute structure.

Part 2: A Comparative Guide to Alternative Methodologies

While SC-XRD is the definitive method, it requires high-quality single crystals, which are not always obtainable.[14] Here, we compare SC-XRD with two powerful solution-state techniques.

Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

This widely used NMR technique determines the absolute configuration of a chiral amine or alcohol relative to a known standard.[15][16] The amine is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers.[17][18] These diastereomers are no longer mirror images and will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be deduced based on an established conformational model of the Mosher amides.[19]

Method 2: Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[20][21] While the standard IR spectra of two enantiomers are identical, their VCD spectra are perfect mirror images.[14] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers.[22][23] A match between the experimental and calculated spectra provides a high-confidence assignment.[24]

Head-to-Head Comparison
FeatureSingle-Crystal XRDNMR with Chiral DerivatizationVibrational Circular Dichroism (VCD)
Principle Anomalous X-ray DispersionDiastereomer FormationDifferential IR Light Absorption
Determination Absolute Relative (to derivatizing agent)Absolute (via computation)
Sample State Single CrystalSolutionSolution or Neat Liquid
Requires Crystals? Yes (High Quality)NoNo
Destructive? NoYes (Chemical Derivatization)No
Key Advantage Unambiguous, "gold standard" result.[25]Uses standard NMR equipment.No crystallization or derivatization needed.[21]
Key Limitation Requires suitable single crystals.Interpretation can be complex; potential for side reactions.Requires specialized equipment and quantum calculations.

Synthesis and Recommendation: A Decision-Making Framework

The choice of method for determining absolute configuration is guided by the nature of the sample and the resources available.

decision_tree start Start: Need to Determine Absolute Configuration of (1R)-1-phenylpentan-1-amine q1 Can you obtain high-quality single crystals? start->q1 xrd Pursue Single-Crystal XRD (The Gold Standard) q1->xrd Yes q2 Is chemical derivatization acceptable and straightforward? q1->q2 No no_xtal Crystals not available nmr Use NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) q2->nmr Yes vcd Use Vibrational Circular Dichroism (VCD) q2->vcd No no_deriv Derivatization is undesirable or complex

Caption: Decision tree for selecting an appropriate analytical method.

For regulatory submissions or foundational research where absolute certainty is paramount, every effort should be made to obtain single crystals and perform an X-ray diffraction experiment. The resulting Flack parameter provides a statistically robust and universally accepted confirmation of absolute configuration.[26] When crystallization fails, VCD offers a powerful, non-destructive alternative for an absolute assignment, while NMR with chiral derivatizing agents provides a reliable, relative assignment using more commonly available instrumentation.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]

  • Flack parameter - Wikipedia. Wikipedia. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • X-ray Single-Crystal Diffraction. Encyclopedia.pub. [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. National Center for Biotechnology Information. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • Howard Flack and the Flack Parameter. MDPI. [Link]

  • The anomalous dispersion. Crystallography 365. [Link]

  • Reporting and evaluating absolute-structure and absolute-configuration determinations. International Union of Crystallography. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination. ZORA (Zurich Open Repository and Archive). [Link]

  • The use of X-ray crystallography to determine absolute configuration. FOLIA. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC. [Link]

  • Determining absolute configuration. Pure Chemistry. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. [Link]

  • Chiral resolution - Wikipedia. Wikipedia. [Link]

  • Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]

  • Experimental Phasing Methods in Protein Crystallography. YouTube. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Royal Society of Chemistry. [Link]

  • Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. National Center for Biotechnology Information. [Link]

  • Structure Determination using MAD - Example #1. Princeton University. [Link]

  • Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]

  • Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]

  • X-ray Anomalous Scattering. University of Washington. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (1R)-1-phenylpentan-1-amine HCl

Executive Summary & Chemical Context This guide outlines the mandatory procedures for the safe handling and disposal of (1R)-1-phenylpentan-1-amine hydrochloride .[1] As a chiral amine salt, this compound presents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the mandatory procedures for the safe handling and disposal of (1R)-1-phenylpentan-1-amine hydrochloride .[1]

As a chiral amine salt, this compound presents a specific duality in hazard management:

  • The Cation (Ammonium): The hydrochloride salt form renders the molecule ionic, non-volatile, and water-soluble, significantly reducing the flammability risk associated with its free-base counterpart.

  • The Bioactive Potential: Structurally analogous to phenethylamines, this compound must be treated as a potentially bioactive CNS agent .[1] Disposal protocols must prevent environmental leaching and unauthorized recovery.[1]

Critical Directive: Do NOT attempt to neutralize this salt back to its free amine form prior to disposal.[1] Doing so converts a stable solid into a volatile, flammable, and corrosive liquid, needlessly increasing operational risk.

Hazard Profile & Incompatibility Matrix

Before initiating disposal, you must understand the "Why" behind the segregation rules.[1] This compound is an organic hydrochloride salt .[1]

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • Aquatic Toxicity: Amines are generally toxic to aquatic life; do not discharge down the drain.[1]

Chemical Incompatibility Table

Strict segregation is required to prevent the formation of carcinogenic or explosive byproducts.

Incompatible ClassRepresentative AgentsMechanism of FailureResulting Hazard
Hypochlorites Bleach, NaOClN-ChlorinationFormation of Chloramines (Toxic/Explosive gases).[1]
Nitrites/Nitrates Sodium Nitrite, HNO₃N-NitrosationFormation of Nitrosamines (Potent Carcinogens).[1]
Strong Oxidizers Permanganates, PeroxidesOxidationExothermic reaction; fire risk.[1]
Strong Bases NaOH, KOHDeprotonationLiberates the Free Amine (Volatile, fishy odor, corrosive).

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Objective: Isolate the chemical stream to prevent cross-reactivity.[1]

  • State Verification: Confirm the material is the solid hydrochloride salt .[1] If it is in solution (water/methanol), it must be handled as a "Flammable/Toxic Liquid" waste stream.[1]

  • Segregation:

    • Solid Waste: Place in a dedicated wide-mouth jar labeled "Solid Toxic Waste - Organic Amine Salts."[1]

    • Liquid Waste: If dissolved, segregate into "Non-Halogenated Organic Solvents" (if in MeOH) or "Aqueous Toxic" (if in water).[1]

    • CRITICAL: Ensure the receiving container is free of any trace of bleach or nitric acid.[1]

Phase 2: Packaging & Labeling

Objective: RCRA Compliance and Handler Safety.

  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass with a Teflon-lined screw cap.[1] Avoid metal containers, as the HCl moiety can cause corrosion over time.[1]

  • Labeling:

    • Chemical Name: Write out "(1R)-1-phenylpentan-1-amine hydrochloride" fully. Do not use abbreviations or structure drawings alone.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

    • pH Note: If in solution, mark pH ~4-5 (Acidic).

Phase 3: Lab-Side Deactivation (Spill Contingency Only)

Note: This is for spill cleanup, NOT for routine disposal.

If the solid salt is spilled:

  • Don PPE: Nitrile gloves (0.11mm min), safety goggles, and N95 dust mask.[1]

  • Containment: Cover the spill with a Dry Spill Pad or Vermiculite .[1]

  • Cleaning: Scoop material into a disposal bag.

  • Surface Decontamination: Wipe the area with a mild soap solution.[1] DO NOT use bleach to clean the surface, as residual amine traces will react to form chloramines.

Disposal Workflow Diagram

The following logic flow dictates the decision-making process for the disposal of this specific compound.

DisposalWorkflow Start Waste Generation: (1R)-1-phenylpentan-1-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Salt (Preferred) StateCheck->SolidPath Powder/Crystal LiquidPath Solution (Solvent/Water) StateCheck->LiquidPath Dissolved Segregation Segregation Check: NO Nitrates, NO Bleach SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-Mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiq Container: Solvent Carboy (Glass/HDPE) Segregation->ContainerLiq If Liquid Labeling Labeling: Full IUPAC Name + 'Toxic' ContainerSolid->Labeling ContainerLiq->Labeling Final Hand-off to EHS/Disposal Vendor (Incineration) Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of amine salt waste.

Regulatory & Compliance Notes

RCRA Classification (USA)

While (1R)-1-phenylpentan-1-amine is not explicitly listed on the EPA P-List or U-List , it falls under the "General Duty Clause" for hazardous substances.[1]

  • Waste Code: If not mixed with solvents, label as "Non-Regulated Chemical Waste" pending profile, or D001/D002 if mixed with ignitable solvents or corrosive acids.

  • Disposal Method: The industry standard for amine salts is High-Temperature Incineration .[1] This ensures complete destruction of the bioactive organic framework.[1]

Controlled Substance Warning

While primarily a research chemical, phenylpentylamines are structural isomers of controlled stimulants.[1] Always verify your local DEA Schedule or national equivalent before transport, as "analog acts" may apply in certain jurisdictions regarding possession and transfer.[1]

References

  • PubChem. Compound Summary: 1-phenylpentan-1-amine.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] United States Department of Labor.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press.[1] (Standard reference for amine incompatibility).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (1R)-1-Phenylpentan-1-amine Hydrochloride

Executive Summary & Risk Context[1][2][3][4][5][6][7] (1R)-1-Phenylpentan-1-amine hydrochloride is a chiral primary amine salt commonly used as a resoling agent or a chiral building block in pharmaceutical synthesis. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7]

(1R)-1-Phenylpentan-1-amine hydrochloride is a chiral primary amine salt commonly used as a resoling agent or a chiral building block in pharmaceutical synthesis. While often appearing as a benign white powder, its chemical nature presents specific hazards that are frequently underestimated in routine laboratory settings.

The Core Hazard: As an amine hydrochloride, this compound is a latent corrosive . While the solid salt is generally less volatile than its free base, contact with moisture (perspiration, mucous membranes) can lead to hydrolysis, locally liberating the amine or creating an acidic micro-environment that causes severe irritation or chemical burns. Furthermore, as a chiral intermediate, maintaining its enantiomeric purity requires strict isolation from contaminants, necessitating PPE that serves a dual purpose: protection of the operator and protection of the product .

Hazard Classification (GHS Proxy*)

Based on structural analogues (e.g., alkylbenzylamines) and general amine salt safety profiles:

  • Signal Word: WARNING / DANGER

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3][1][2][4]

  • H335: May cause respiratory irritation (Dust hazard).[3]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[5][2]

Comprehensive PPE Matrix

The following selection logic is based on the "Barrier-Breakthrough" principle : ensuring the chemical permeation time of the PPE material exceeds the maximum possible duration of exposure.

Table 1: PPE Specifications by Operational State
Protection ZonePPE ComponentSpecificationScientific Rationale
Hand (Primary) Nitrile Gloves Thickness: ≥ 5 mil (0.12 mm)Cuff: Extended (300 mm)Nitrile offers excellent resistance to amine salts. Latex is not recommended due to potential allergenicity and lower chemical resistance to organic solvents often used with this compound.
Hand (Secondary) Double Gloving Inner: Standard NitrileOuter: High-Grip NitrileCausality: Amine salts are hygroscopic. If the outer glove is compromised, the inner glove prevents the salt from reacting with hand sweat to form a caustic solution against the skin.
Respiratory Respirator / Hood Solid: N95/P100 or Fume HoodSolution: Fume Hood requiredInhalation of amine dust causes rapid mucous membrane inflammation. The hydrochloride salt form is prone to static, increasing dust generation during weighing.
Eye/Face Chemical Goggles Type: Indirect Vent / SealedSafety glasses are insufficient. Fine dust can bypass side shields. Goggles prevent ocular hydrolysis (tearing + salt = acid/base burn).
Body Lab Coat Material: Poly-cotton or TyvekStandard protection. If handling >10g, use Tyvek arm sleeves to bridge the gap between glove and coat.

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the scale of the operation.

PPE_Decision_Logic Start Start: Handling (1R)-1-phenylpentan-1-amine HCl State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Dry Salt Solution Solution (Dissolved) State_Check->Solution Dissolved Scale_Check Quantity > 100mg? Solid->Scale_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Mandatory Work in Fume Hood (Sash at safe height) Scale_Check->Hood_Mandatory Yes (High Dust Risk) Bench_Allowed Benchtop w/ N95 Allowed (Only if draft-free) Scale_Check->Bench_Allowed No (Trace Amt) Standard_Glove Double Nitrile Gloves Hood_Mandatory->Standard_Glove Bench_Allowed->Standard_Glove Solvent_Check->Standard_Glove Water/Methanol Laminate_Glove Silver Shield/Laminate Gloves (If solvent is DCM/Chloroform) Solvent_Check->Laminate_Glove Halogenated

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Operational Protocols: Handling & Weighing

A. The "Static-Free" Weighing Protocol

Amine hydrochloride salts are notoriously prone to static charge, causing "particle jump" where powder leaps from the spatula, bypassing standard safety glasses.

  • Preparation:

    • Don PPE: Double nitrile gloves, lab coat, goggles.

    • Ionization: If available, use an ionizing bar or anti-static gun on the weighing boat before taring.

    • Sash Height: Lower fume hood sash to the lowest comfortable working position (approx. 10-12 inches) to maximize face velocity and capture dust.

  • Transfer:

    • Use a long-neck weighing funnel rather than a flat weigh boat to minimize surface area exposure to air drafts.

    • Technique: Do not pour. Use a clean spatula to transfer small aliquots.

    • Self-Validation Step: Check the balance area for white dust fallout using a flashlight (Tyndall effect) before removing hands from the hood. If dust is visible, wipe down with a wet tissue immediately.

B. Solubilization (Exotherm Management)

When converting the salt to a free base or dissolving in water, mild heats of solution may occur.

  • Vessel Selection: Use a round-bottom flask or beaker with a size 2x the target volume.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated slurry.

  • Agitation: Magnetic stirring is preferred over manual shaking to reduce spill risk.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact:

    • Immediate Action: Remove contaminated gloves/clothing immediately.[6]

    • Wash: Rinse with lukewarm water for 15 minutes. Do not scrub hard (abrasion increases absorption).

    • Rationale: Amine salts can stick to skin; water dissolves them but may create a temporary high-pH or low-pH micro-layer depending on hydrolysis. High-volume flushing dilutes this instantly.

  • Eye Contact:

    • Action: Flush with eye wash station for minimum 15 minutes .[7] Hold eyelids open.

    • Medical: Seek medical attention immediately.[7][8][3][6][9] Amine burns can be deceptive, causing delayed corneal hazing.

Spillage Cleanup Workflow

The following diagram outlines the safe cleanup procedure for a solid spill of (1R)-1-phenylpentan-1-amine hydrochloride.

Spill_Cleanup Spill Spill Detected Isolate Isolate Area (Mark with Tape) Spill->Isolate PPE_Up Upgrade PPE (Goggles + N95) Isolate->PPE_Up Method Cleanup Method PPE_Up->Method Dry_Sweep Gently Sweep (Avoid Dust) Method->Dry_Sweep Large Pile Wet_Wipe Cover with Wet Paper Towels Method->Wet_Wipe Fine Dust Disposal Place in Solid Waste Bin Dry_Sweep->Disposal Wet_Wipe->Disposal Clean Wipe Surface with 1% HCl or Water Disposal->Clean

Figure 2: Step-by-step workflow for safely managing chemical spills.

Disposal Logistics[1][10][11]
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach), as this can form chloramines (toxic gas).

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Amine Salt Waste."

References

  • Enamine. (2021).[2] Safety Data Sheet: (1S)-1-phenylpentan-1-amine hydrochloride. Retrieved from (Proxy for (1R) enantiomer safety data).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Phenylpentan-1-amine (Free Base). Retrieved from .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 140275, 5-Phenylpentan-1-amine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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